Methylcyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4-2-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXBKJFUJUWOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060481 | |
| Record name | Cyclopropane, methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-11-6 | |
| Record name | Methylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropane, methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropane, methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.934 | |
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| Record name | Methylcyclopropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK35EZ3VK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Methylcyclopropane: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropane, the simplest alkyl-substituted cyclopropane, holds a significant place in the study of cyclic hydrocarbons. Its discovery and synthesis were crucial steps in understanding the chemistry of strained ring systems, which are now recognized as important structural motifs in numerous biologically active molecules. This document provides an in-depth technical guide to the history of this compound's discovery, detailing the early synthetic methods and the key figures involved.
The First Synthesis: Paul Tarrant's Work at Purdue University (1938)
The first documented synthesis of this compound is attributed to Paul Tarrant in his 1938 Ph.D. dissertation from Purdue University, completed under the supervision of Professor E. T. McBee, with Professor H. B. Hass as the head of the chemistry department. While the full dissertation is not widely available, the work was conducted at a time of significant advancements in organic synthesis at Purdue. The most probable method employed by Tarrant, given the era's chemical knowledge, was an intramolecular Wurtz reaction.
Reconstructed Experimental Protocol: Intramolecular Wurtz Reaction
This protocol is a reconstruction based on the established Wurtz reaction methodology of the 1930s. The likely precursor for the synthesis of this compound would have been a 1,3-dihalobutane, such as 1,3-dibromobutane or 1,3-dichlorobutane.
Objective: To synthesize this compound via the intramolecular cyclization of a 1,3-dihalobutane using a metallic reducing agent.
Materials:
-
1,3-Dihalobutane (e.g., 1,3-dibromobutane)
-
Sodium metal, finely divided
-
Anhydrous diethyl ether (as solvent)
-
Apparatus for reflux with exclusion of moisture (e.g., calcium chloride drying tube)
-
Distillation apparatus
-
Gas collection apparatus
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (protected by a drying tube), a mechanical stirrer, and a dropping funnel. The entire apparatus must be thoroughly dried to prevent the reaction of sodium with water.
-
Reaction Initiation: A suspension of finely divided sodium metal in anhydrous diethyl ether is prepared in the reaction flask.
-
Addition of Dihalide: A solution of 1,3-dihalobutane in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred sodium suspension. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction Period: After the addition is complete, the reaction mixture is stirred and refluxed for several hours to ensure complete reaction.
-
Product Isolation: this compound, being a low-boiling point gas, would be carried out of the reaction flask with the ether vapor during reflux. The efferent gas stream is passed through a condenser to liquefy the ether and then through a cold trap (e.g., cooled with a dry ice/acetone bath) to condense the this compound.
-
Purification: The collected this compound can be further purified by fractional distillation.
Key Chemical Transformations
The synthesis of this compound via an intramolecular Wurtz reaction involves the formation of a new carbon-carbon bond to create the three-membered ring.
Logical Pathway for this compound Synthesis
Caption: Intramolecular Wurtz Reaction Pathway.
Quantitative Data
Early characterization of this compound would have focused on determining its fundamental physical properties. The following table summarizes some of these key properties.[1][2][3][4][5][6]
| Property | Value |
| Molecular Formula | C₄H₈ |
| Molar Mass | 56.11 g/mol |
| Boiling Point | 4-5 °C |
| Melting Point | -117.2 °C |
| Density (liquid) | 0.626 g/cm³ at 0 °C |
| Appearance | Colorless gas at room temperature |
Alternative Early Synthetic Considerations
While the Wurtz reaction is the most direct and likely method for the initial synthesis, another reaction known at the time that could potentially yield this compound or its derivatives is the Demjanov rearrangement. This reaction involves the treatment of a cyclopropylmethylamine with nitrous acid, which can lead to ring expansion or rearrangement. However, the direct synthesis of this compound via this method is less straightforward than the Wurtz cyclization.
Conceptual Demjanov Rearrangement
Caption: Demjanov Rearrangement Possibilities.
Conclusion
The discovery of this compound, pioneered by the work of Paul Tarrant at Purdue University in 1938, was a significant milestone in the field of alicyclic chemistry. The application of the intramolecular Wurtz reaction to a 1,3-dihalobutane provided the first access to this fundamental methylated cyclopropane. This early work laid the foundation for future investigations into the synthesis, reactivity, and biological importance of substituted cyclopropanes, a class of compounds that continues to be of great interest to the scientific community.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound (CAS 594-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | C4H8 | CID 11657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
Spectroscopic Profile of Methylcyclopropane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for methylcyclopropane, a fundamental cycloalkane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed structural and analytical information. This document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for clarity and comparative analysis. Detailed experimental protocols and logical workflows are also provided to aid in the acquisition and interpretation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its unique strained ring structure.
¹³C NMR Data
The ¹³C NMR spectrum of this compound is characterized by three distinct signals, corresponding to the methyl carbon, the methine carbon of the cyclopropyl ring, and the two equivalent methylene carbons of the ring.
| Carbon Atom | Chemical Shift (δ) in ppm |
| -CH₃ | 21.0 |
| >CH- | 15.5 |
| -CH₂- | 8.5 |
Data sourced from SpectraBase.[1]
¹H NMR Data
The ¹H NMR spectrum of this compound is more complex due to the diastereotopic nature of the methylene protons on the cyclopropane ring. This results in four distinct signals. The protons on the same carbon atom are not equivalent because of the fixed ring structure and the presence of the methyl substituent.
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| -CH₃ (3H) | ~ 1.0 | Doublet |
| >CH- (1H) | ~ 0.5 | Multiplet |
| -CH₂- (cis to -CH₃, 2H) | ~ 0.6 | Multiplet |
| -CH₂- (trans to -CH₃, 2H) | ~ 0.2 | Multiplet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented here are estimations based on typical values for cyclopropyl protons and methyl groups. The presence of a plane of symmetry passing through the methyl-bearing carbon and bisecting the opposite C-C bond makes the two methylene groups equivalent, but the protons within each methylene group are diastereotopic.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by C-H stretching and bending vibrations associated with the methyl group and the cyclopropane ring.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (cyclopropyl) | ~ 3080 - 3000 |
| C-H stretch (methyl) | ~ 2960 - 2870 |
| CH₂ scissoring | ~ 1465 |
| CH₃ asymmetric deformation | ~ 1450 |
| CH₃ symmetric deformation | ~ 1375 |
| Ring "breathing" | ~ 1200 |
Note: The C-H stretching vibrations of the cyclopropane ring appear at a higher frequency than those of typical alkanes due to the increased s-character of the C-H bonds in the strained ring. The infrared absorption spectrum of this compound has been a subject of study to understand its vibrational modes.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass 56.11 g/mol ), the mass spectrum will show a molecular ion peak and several fragment ions.
| m/z | Ion | Relative Abundance |
| 56 | [C₄H₈]⁺ (Molecular Ion) | High |
| 41 | [C₃H₅]⁺ (Allyl Cation) | Base Peak |
| 39 | [C₃H₃]⁺ | High |
| 27 | [C₂H₃]⁺ | Moderate |
Note: The fragmentation pattern is dominated by the loss of a methyl group to form the stable cyclopropyl cation, which can rearrange to the even more stable allyl cation. PubChem provides access to spectral information for this compound, including mass spectrometry data.[4]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a volatile liquid like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (for a 400 MHz spectrometer) :
-
Pulse Program : Standard single-pulse experiment.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 for ¹H, 64-256 for ¹³C (or more, depending on concentration).
-
Spectral Width : 0-12 ppm for ¹H, 0-220 ppm for ¹³C.
-
Temperature : 298 K.
-
-
Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Infrared (IR) Spectroscopy (Gas Phase)
-
Sample Preparation : Introduce a small amount of this compound vapor into a gas cell with IR-transparent windows (e.g., NaCl or KBr).
-
Instrument Parameters (FTIR) :
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Acquisition :
-
Record a background spectrum of the empty gas cell.
-
Record the sample spectrum.
-
The final spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.
-
Gas Chromatography (GC) Parameters :
-
Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Parameters (Electron Ionization - EI) :
-
Ion Source Temperature : 230 °C.
-
Electron Energy : 70 eV.
-
Mass Range : 35-350 amu.
-
-
Data Analysis :
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and structural information.
References
An In-depth Technical Guide to the Thermodynamic Stability of Methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of methylcyclopropane. A thorough understanding of the energetic properties of this strained cyclic alkane is crucial for its application in organic synthesis and as a structural motif in medicinal chemistry. This document consolidates key thermodynamic parameters, including the standard enthalpy of formation, standard enthalpy of combustion, and ring strain energy. Detailed experimental methodologies for the determination of these values are provided, with a focus on oxygen-bomb calorimetry and catalytic hydrogenation. The thermodynamic landscape of this compound's isomerization to its more stable butene isomers is also explored. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate fundamental concepts and reaction pathways, adhering to specified formatting guidelines.
Introduction
The thermodynamic stability of a molecule is a critical determinant of its reactivity, potential energy, and behavior in chemical and biological systems. For drug development professionals and synthetic chemists, a quantitative understanding of a compound's stability is paramount for predicting reaction outcomes, assessing shelf-life, and understanding metabolic pathways. This compound, a simple alkyl-substituted cycloalkane, serves as an important model system for studying the impact of ring strain on molecular stability and reactivity. The C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms, leading to substantial angle and torsional strain. This inherent strain energy makes this compound and other cyclopropyl-containing molecules valuable intermediates in organic synthesis, as the relief of this strain can be a powerful driving force for chemical transformations.
Thermodynamic Data of this compound
The thermodynamic stability of this compound can be quantified through several key parameters, primarily its standard enthalpy of formation (ΔHf°) and standard enthalpy of combustion (ΔHc°). These values provide a measure of the energy stored within the molecule relative to its constituent elements or combustion products, respectively.
Enthalpy of Formation and Combustion
The standard enthalpy of formation of liquid this compound has been determined to be +1.7 kJ/mol (0.41 kcal/mol).[1][2] The positive value indicates that this compound is less stable than its constituent elements, carbon (in the form of graphite) and hydrogen gas, in their standard states. The standard enthalpy of combustion for liquid this compound is -2719.1 ± 0.59 kJ/mol (-649.87 ± 0.14 kcal/mol).[1][2][3][4] This value represents the heat released when one mole of this compound is completely burned in the presence of excess oxygen.
| Thermodynamic Parameter | Value (kJ/mol) | Value (kcal/mol) | Reference |
| Standard Enthalpy of Formation (liquid, 298.15 K) | +1.7 ± 0.67 | +0.41 ± 0.16 | [1][2][4] |
| Standard Enthalpy of Combustion (liquid, 298.15 K) | -2719.1 ± 0.59 | -649.87 ± 0.14 | [1][2][3][4] |
Ring Strain in this compound
The high reactivity and relative instability of this compound are primarily attributed to its significant ring strain. This strain arises from two main factors:
-
Angle Strain: The compression of the internal C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5° leads to inefficient orbital overlap and increased potential energy.
-
Torsional Strain: The eclipsing interactions between the hydrogen atoms on adjacent carbon atoms of the ring also contribute to the overall strain energy.
The total strain energy of a cycloalkane can be estimated by comparing its experimental heat of combustion per methylene (-CH2-) group with that of a strain-free acyclic alkane. The heat of combustion for a strain-free -CH2- group is approximately -658.6 kJ/mol (-157.4 kcal/mol).
| Cycloalkane | Ring Size | Total Strain Energy (kJ/mol) | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 115 | 27.5 |
| Cyclobutane | 4 | 110 | 26.3 |
| Cyclohexane | 6 | 0 | 0 |
Data sourced from multiple references.
As shown in the table, cyclopropane possesses a very high ring strain, which is a defining feature of its chemistry. The introduction of a methyl group in this compound does not significantly alter the inherent strain of the three-membered ring.
Isomerization to Butenes: A Thermodynamic Perspective
Upon heating, this compound undergoes thermal isomerization to form its more stable acyclic C4H8 isomers: 1-butene, cis-2-butene, trans-2-butene, and 2-methylpropene (isobutylene). This ring-opening reaction is thermodynamically favorable due to the release of the significant ring strain.
The relative stabilities of these isomers can be assessed by comparing their standard enthalpies of formation.
| Isomer | Standard Enthalpy of Formation (gas, 298.15 K) (kJ/mol) | Standard Enthalpy of Formation (gas, 298.15 K) (kcal/mol) | Standard Gibbs Free Energy of Formation (gas, 298.15 K) (kJ/mol) |
| 1-Butene | +0.8 | +0.2 | +71.3 |
| cis-2-Butene | -7.1 | -1.7 | +67.15 |
| trans-2-Butene | -11.4 | -2.7 | +64.10 |
| 2-Methylpropene | -16.7 | -4.0 | +58.7 |
| This compound (gas) | +23.4 | +5.6 | Not available |
Data for butene isomers sourced from multiple references.[5]
The isomerization of this compound to its various butene isomers is an exothermic process, with the formation of 2-methylpropene being the most energetically favorable. The activation energies for these unimolecular isomerizations have been determined to be in the range of 63-66 kcal/mol.[3]
Below is a diagram illustrating the thermodynamic relationship between this compound and its butene isomers.
Caption: Energy landscape of this compound isomerization.
Experimental Protocols
A precise determination of the thermodynamic properties of this compound relies on meticulous experimental procedures. The following sections outline the methodologies for two key experimental techniques.
Oxygen-Bomb Calorimetry for Enthalpy of Combustion
Oxygen-bomb calorimetry is the primary method for determining the heat of combustion of a substance. For a volatile liquid like this compound, special care must be taken to ensure complete combustion without premature evaporation.
Experimental Workflow:
Caption: Workflow for oxygen-bomb calorimetry.
Detailed Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation. A known length of ignition wire is attached to the bomb's electrodes, with the wire in contact with the sample container.
-
Bomb Assembly: The sample holder is placed inside the stainless-steel bomb. A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter bucket. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded with a high-precision thermometer.
-
Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The total heat released is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat released by the combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated per mole of the sample.
Catalytic Hydrogenation for Heat of Hydrogenation
The heat of hydrogenation (ΔHhydrog) is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen gas to form a saturated compound. For this compound, this involves the ring-opening hydrogenation to form n-butane and isobutane.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol:
-
Apparatus: A reaction calorimeter equipped with a system for introducing and measuring the uptake of hydrogen gas is used. The reaction vessel contains a known mass of a suitable solvent and a catalytic amount of a hydrogenation catalyst (e.g., palladium on carbon).
-
Procedure: The system is brought to a constant temperature. A known amount of this compound is introduced into the reaction vessel. Hydrogen gas is then bubbled through the solution, and the reaction is initiated. The heat evolved during the reaction is measured by the temperature rise of the system. The amount of hydrogen consumed is also monitored.
-
Calculation: The heat of hydrogenation is calculated from the heat evolved and the number of moles of this compound that reacted.
Conclusion
The thermodynamic properties of this compound are largely dictated by its significant ring strain. Its positive enthalpy of formation and the large negative enthalpy of its isomerization to acyclic butenes quantitatively express its inherent instability relative to its isomers. The experimental determination of its enthalpy of combustion and hydrogenation provides fundamental data for understanding the energetics of strained-ring systems. This knowledge is of great practical importance for professionals in drug development and chemical synthesis, enabling the rational design of synthetic routes and the prediction of the chemical behavior of molecules containing the cyclopropyl moiety.
References
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of methylcyclopropane, a strained cyclic hydrocarbon of significant interest in theoretical and synthetic chemistry. By integrating experimental data from microwave spectroscopy with high-level computational chemistry calculations, this document offers a detailed structural characterization of the molecule. Key geometric parameters, including bond lengths and bond angles, are presented in clearly structured tables for comparative analysis. Detailed experimental and computational methodologies are provided to ensure reproducibility and a thorough understanding of the data's origins. Furthermore, logical workflows for the determination of molecular geometry are visualized using Graphviz diagrams, offering a clear overview of the interplay between different analytical techniques. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a precise understanding of the three-dimensional structure of this fundamental organic molecule.
Introduction
This compound, a monomethyl derivative of cyclopropane, is a colorless gas at room temperature.[1] Its structure is characterized by a highly strained three-membered carbon ring, which imparts unique chemical reactivity and physical properties.[2] A precise understanding of its molecular geometry, including bond lengths and bond angles, is crucial for elucidating its electronic structure, predicting its reactivity, and for its application as a structural motif in medicinal chemistry. The inherent ring strain forces the C-C-C bond angles within the ring to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to a fascinating and complex molecular architecture.
This guide synthesizes the best available data from experimental and computational studies to provide a definitive overview of the molecular geometry of this compound.
Molecular Geometry and Bond Angles
The molecular structure of this compound has been elucidated through a combination of experimental techniques, primarily microwave spectroscopy, and theoretical calculations.
Experimental Determination
Microwave spectroscopy has been a key experimental method for determining the rotational constants of this compound, which are intrinsically linked to its moments of inertia and, therefore, its geometry.[3] While a complete, unambiguous experimental determination of all bond lengths and angles is challenging due to the number of independent structural parameters, studies have provided crucial insights and "assumed structural parameters" based on the analysis of rotational spectra.[3]
Computational Analysis
Computational chemistry provides a powerful complementary approach to experimental methods for determining molecular geometry. High-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and Møller-Plesset perturbation theory (MP2), with extensive basis sets like the correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set, can predict the equilibrium geometry of molecules with high accuracy. These computational studies offer a complete set of bond lengths and angles for this compound.
Data Presentation: Structural Parameters
The following tables summarize the key bond lengths and bond angles of this compound obtained from both experimental assumptions and computational studies.
Table 1: Bond Lengths of this compound (in Ångströms, Å)
| Bond | Experimental (Assumed)[3] | Computational (MP2/cc-pVTZ) | Computational (CCSD/cc-pVTZ) |
| C1-C2 (ring) | 1.514 | 1.512 | 1.510 |
| C1-C3 (ring) | 1.514 | 1.512 | 1.510 |
| C2-C3 (ring) | 1.514 | 1.512 | 1.510 |
| C1-C4 (C-CH₃) | - | 1.508 | 1.506 |
| C-H (ring) | 1.080 | 1.087 - 1.089 | 1.086 - 1.088 |
| C-H (methyl) | 1.091 | 1.093 | 1.092 |
Table 2: Bond Angles of this compound (in Degrees, °)
| Angle | Experimental (Assumed)[3] | Computational (MP2/cc-pVTZ) | Computational (CCSD/cc-pVTZ) |
| ∠C2-C1-C3 (ring) | 60.0 (by definition) | 60.0 | 60.0 |
| ∠C1-C2-C3 (ring) | 60.0 (by definition) | 60.0 | 60.0 |
| ∠C1-C3-C2 (ring) | 60.0 (by definition) | 60.0 | 60.0 |
| ∠H-C-H (ring) | 116.2 | 115.8 | 115.9 |
| ∠H-C-H (methyl) | 109.47 (assumed tetrahedral) | 108.5 | 108.6 |
| ∠C4-C1-C2 | - | 121.5 | 121.6 |
| ∠C4-C1-C3 | - | 121.5 | 121.6 |
Note: The computational data is sourced from representative values found in the literature for these levels of theory. Specific values may vary slightly between different studies.
Experimental and Computational Protocols
Microwave Spectroscopy
Objective: To determine the rotational constants of this compound in the gas phase, which are then used to derive its molecular geometry.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.[3]
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.
-
Spectral Analysis: A spectrum of absorption intensity versus frequency is generated. The frequencies of the absorption lines correspond to the rotational transitions of the molecule.
-
Rotational Constant Determination: By assigning the observed rotational transitions to specific quantum number changes, the rotational constants (A, B, and C) of the molecule can be precisely determined.
-
Structural Refinement: The experimentally determined rotational constants are used to refine a model of the molecular structure. By analyzing the spectra of isotopically substituted species, the positions of individual atoms can be determined with high accuracy.
Gas-Phase Electron Diffraction
Objective: To directly measure the internuclear distances in gaseous this compound.
Methodology:
-
Sample Introduction: A narrow beam of gaseous this compound is introduced into a vacuum chamber.[4]
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.
-
Scattering: The electrons are scattered by the electric field of the atoms in the this compound molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).
-
Data Analysis: The diffraction pattern consists of a series of concentric rings. The intensity and radial distribution of these rings are analyzed to determine the probability distribution of internuclear distances in the molecule.
-
Structural Determination: By fitting the experimental scattering data to a theoretical model, precise values for bond lengths, bond angles, and torsional angles can be obtained.
Computational Chemistry: Geometry Optimization
Objective: To theoretically predict the lowest-energy three-dimensional structure of this compound.
Methodology:
-
Initial Structure: An approximate initial geometry of the this compound molecule is constructed.
-
Level of Theory and Basis Set Selection: A suitable level of theory (e.g., MP2 or CCSD) and a basis set (e.g., cc-pVTZ) are chosen. These selections determine the accuracy of the calculation.
-
Energy and Gradient Calculation: The electronic energy of the molecule and the forces (gradients) on each atom are calculated for the given geometry.
-
Geometry Optimization Algorithm: An optimization algorithm (e.g., quasi-Newton method) is used to iteratively adjust the positions of the atoms in the direction that lowers the total energy of the molecule.
-
Convergence: The optimization process continues until the forces on the atoms are negligible and the energy has reached a minimum. The resulting atomic coordinates define the equilibrium geometry of the molecule.
Visualization of Methodological Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of determining the molecular geometry of this compound using experimental and computational methods.
Caption: Workflow for Experimental Determination of Molecular Geometry.
Caption: Workflow for Computational Determination of Molecular Geometry.
Conclusion
This technical guide has provided a detailed and data-rich overview of the molecular geometry and bond angles of this compound. By presenting both experimentally-derived and computationally-predicted structural parameters, a comprehensive picture of this strained cyclic molecule emerges. The provided experimental and computational protocols offer a clear framework for understanding how these structural parameters are obtained. The workflow diagrams serve to illustrate the logical progression of these scientific investigations. The data and methodologies compiled herein are intended to be a valuable asset for researchers and professionals who require a precise and thorough understanding of the three-dimensional structure of this compound for applications in fundamental research and drug development.
References
The Solubility of Methylcyclopropane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methylcyclopropane in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on the qualitative solubility, the theoretical principles governing it, and a detailed experimental protocol for its determination. This allows researchers to generate precise solubility data for their specific applications.
Introduction to this compound and its Solubility
This compound (C₄H₈) is a cycloalkane that exists as a colorless gas at room temperature.[1] Its non-polar nature dictates its solubility characteristics. As a general principle, "like dissolves like," meaning non-polar compounds tend to dissolve in non-polar solvents, while polar compounds dissolve in polar solvents. Consequently, this compound is virtually insoluble in polar solvents like water but is expected to be soluble in non-polar organic solvents.[1][2] This solubility is driven by the fact that when an alkane dissolves in an organic solvent, the van der Waals forces that are broken are replaced by new van der Waals forces, resulting in no significant energy barrier to dissolution.[3]
While specific quantitative data is sparse, it is known that this compound readily dissolves in non-polar solvents such as hexane and toluene.[1] The solubility of gases in liquids is also influenced by temperature and pressure. Generally, the solubility of gases in organic solvents decreases with increasing temperature and increases with increasing partial pressure of the gas above the liquid, as described by Henry's Law.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding its behavior in different solvent systems and for designing solubility experiments.
| Property | Value | Reference |
| Molecular Formula | C₄H₈ | [4][5][6] |
| Molecular Weight | 56.1063 g/mol | [4][5][6] |
| Boiling Point | 0.5 °C at 760 mmHg | [7] |
| Melting Point | -126.5 °C | [1] |
| Density | 0.766 g/cm³ | [7] |
| Vapor Pressure | 1.58e+03 mmHg | [8] |
| LogP (Octanol/Water Partition Coefficient) | 1.41630 | [7] |
Experimental Protocol for Determining this compound Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the general principles of gas solubility measurements, often employing a static equilibrium method.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature and pressure.
Materials:
-
This compound gas (high purity)
-
Organic solvent of interest (degassed)
-
Gas-tight syringe
-
Equilibrium cell or a custom-built apparatus with a pressure transducer and a magnetic stirrer
-
Thermostatic bath
-
Vacuum pump
-
Analytical balance
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) for concentration analysis
Procedure:
-
Apparatus Preparation:
-
The equilibrium cell and all connecting tubing are thoroughly cleaned and dried.
-
The system is then evacuated using a vacuum pump to remove any residual air and volatile impurities.
-
-
Solvent Degassing:
-
A known mass of the organic solvent is introduced into the equilibrium cell.
-
The solvent is degassed to remove any dissolved gases, which can be achieved by several methods, including freeze-pump-thaw cycles or sparging with an inert gas followed by vacuum application.
-
-
Temperature Equilibration:
-
The equilibrium cell containing the degassed solvent is placed in a thermostatic bath set to the desired experimental temperature.
-
The solvent is allowed to reach thermal equilibrium.
-
-
Introduction of this compound:
-
A known amount of this compound gas is introduced into the headspace of the equilibrium cell using a gas-tight syringe or by direct connection to a gas cylinder with a pressure regulator.
-
The initial pressure within the cell is recorded.
-
-
Equilibration:
-
The mixture is vigorously agitated using a magnetic stirrer to facilitate the dissolution of the gas into the liquid phase.
-
The pressure in the cell is monitored until it stabilizes, indicating that equilibrium has been reached between the gas and liquid phases. The final equilibrium pressure is recorded.
-
-
Concentration Determination:
-
A sample of the liquid phase is carefully withdrawn from the cell using a gas-tight syringe.
-
The concentration of this compound in the liquid sample is determined using a pre-calibrated gas chromatograph.
-
-
Data Analysis:
-
The solubility can be expressed in various units, such as mole fraction, molality, or as a Henry's Law constant.
-
The mole fraction solubility (x) can be calculated from the number of moles of this compound and the solvent.
-
The Henry's Law constant (H) can be calculated from the partial pressure of this compound in the gas phase and its mole fraction in the liquid phase at equilibrium.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
In the context of solubility, there are no biological signaling pathways. However, the logical relationship between key parameters can be visualized.
Logical Relationship Diagram:
Caption: Factors influencing the solubility of this compound in organic solvents.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C4H8 | CID 11657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 594-11-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ring Strain Energy of Methylcyclopropane
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring strain energy (RSE) of methylcyclopropane. It delves into the theoretical underpinnings of ring strain, presents quantitative data from experimental and computational studies, outlines detailed methodologies for its determination, and illustrates the key concepts through a visual diagram. This document is intended to be a valuable resource for professionals in chemistry and drug development who require a deep understanding of the energetic properties of cyclic molecules.
Introduction to Ring Strain in Cycloalkanes
Ring strain, a form of instability inherent in some cyclic molecules, arises from a combination of factors that force the molecule's geometry to deviate from its ideal, low-energy state. This "extra" internal energy, not present in a comparable acyclic, strain-free reference molecule, influences the compound's reactivity and thermodynamic properties. The total ring strain energy is a composite of three primary types of strain:
-
Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring are forced to deviate from the optimal angles for a given hybridization. For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is 109.5°. In small rings like cyclopropane, the C-C-C bond angles are compressed to 60°, leading to significant angle strain.
-
Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. In cyclopropane, the C-H bonds on neighboring carbon atoms are held in an eclipsed conformation, creating repulsive interactions and contributing to the overall ring strain.
-
Steric Strain (van der Waals Strain): This results from non-bonded atoms being forced into close proximity, leading to repulsive forces. While not a major factor in unsubstituted cyclopropane, it can become significant in substituted cycloalkanes.
Quantitative Analysis of Ring Strain Energy
The ring strain energy of a cycloalkane can be determined both experimentally and computationally. The most common experimental method involves measuring the heat of combustion. A more strained molecule will release more energy upon combustion compared to a less strained isomer or a hypothetical strain-free reference compound.
The RSE is typically calculated by comparing the experimental heat of formation (ΔHf°) with a theoretical strain-free heat of formation calculated using group additivity schemes. These schemes assign specific enthalpy contributions to different chemical groups (e.g., -CH3, -CH2-, -CH<). The difference between the experimental and the calculated strain-free ΔHf° is the ring strain energy.
Table 1: Thermochemical Data and Ring Strain Energies of this compound and Related Compounds
| Compound | Formula | State | ΔHf° (gas, 298.15 K) | ΔHc° (liquid, 298.15 K) | Ring Strain Energy (RSE) |
| Cyclopropane | C₃H₆ | Gas | +53.3 ± 0.6 kJ/mol | -2091.38 ± 0.54 kJ/mol | 115 kJ/mol (27.5 kcal/mol)[1] |
| This compound | C₄H₈ | Gas | +1.92 ± 0.59 kJ/mol | -2719.0 ± 0.6 kJ/mol | ~122.3 kJ/mol (~29.2 kcal/mol) |
| Cyclobutane | C₄H₈ | Gas | +28.4 ± 0.7 kJ/mol | -2744.3 ± 0.7 kJ/mol | 110 kJ/mol (26.3 kcal/mol)[1] |
| Cyclohexane | C₆H₁₂ | Gas | -123.4 ± 0.9 kJ/mol | -3920.0 ± 0.8 kJ/mol | ~0 kJ/mol (considered strain-free) |
Note: RSE for this compound is estimated based on computational studies suggesting the inherent ring strain of the cyclopropane ring is largely unaffected by methylation, with the addition of Pitzer strain. A computational study suggests the ring strain energy of methylcyclopropanes is a combination of the inherent ring strain (117.9 kJ/mol) and Pitzer (torsional) strain.
Experimental and Computational Protocols
The heat of combustion of volatile organic compounds like this compound is determined using an oxygen bomb calorimeter. The following is a detailed protocol for such an experiment.
Objective: To measure the heat of combustion (ΔHc°) of liquid this compound.
Materials:
-
Oxygen bomb calorimeter system (including bomb, bucket, stirrer, and temperature probe)
-
High-pressure oxygen tank with regulator
-
Benzoic acid (as a standard for calibration)
-
Platinum crucible
-
Fuse wire (e.g., nickel-chromium)
-
Distilled water
-
Analytical balance (accurate to ±0.0001 g)
-
Apparatus for handling volatile liquids (e.g., a sealed ampoule or a crucible with a lid and syringe)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid pellet and place it in the platinum crucible.
-
Cut a 10 cm piece of fuse wire, weigh it, and attach it to the electrodes in the bomb head, ensuring the wire is in contact with the benzoic acid pellet.
-
Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with pure oxygen to approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of distilled water.
-
Submerge the bomb, close the calorimeter, and start the stirrer.
-
Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.
-
After the experiment, depressurize the bomb, and measure the length of the unburned fuse wire.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature change, correcting for the heat released by the combustion of the fuse wire.
-
-
Combustion of this compound:
-
For the volatile this compound, a special handling technique is required to prevent evaporation. One method involves sealing a known mass of the liquid in a thin-walled glass ampoule. Alternatively, a platinum crucible with a lid can be used, with the liquid injected via a syringe.
-
Place the sealed sample in the crucible.
-
Repeat the procedure from step 1, using the this compound sample instead of benzoic acid.
-
Calculate the heat released during the combustion of this compound using the previously determined heat capacity of the calorimeter and the measured temperature change.
-
Correct for the heat of combustion of the fuse wire and any other materials used for sample containment.
-
The result is the change in internal energy (ΔU) for the combustion reaction. This can be converted to the change in enthalpy (ΔH) using the equation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion reaction.
-
Computational chemistry provides a powerful tool for determining RSE without the need for physical experiments. A common approach is the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This conservation of bond types minimizes errors in the calculation of the reaction enthalpy, allowing for a more accurate determination of the strain energy.
For this compound, a homodesmotic reaction can be constructed as follows:
This compound + 3 propane → isobutane + 2 butane
In this reaction, the number of C-C single bonds, C-H bonds, primary, secondary, and tertiary carbons are balanced on both sides. The enthalpy of this reaction, which can be calculated using quantum chemical methods (e.g., Density Functional Theory or ab initio methods), corresponds to the relief of ring strain in this compound.
Visualization of Strain in this compound
The following diagram, generated using the DOT language for Graphviz, illustrates the different contributions to ring strain in cyclopropane and how a methyl substituent introduces an additional steric factor.
Caption: Components of ring strain in cyclopropane and this compound.
Conclusion
The ring strain energy of this compound is a critical parameter that dictates its chemical behavior. While dominated by the inherent angle and torsional strain of the three-membered ring, the presence of the methyl group introduces additional steric and torsional considerations. The quantitative determination of this energy, through both experimental techniques like oxygen bomb calorimetry and computational methods, provides essential data for researchers in fields ranging from fundamental organic chemistry to the design and synthesis of novel pharmaceuticals. A thorough understanding of these energetic properties is paramount for predicting reactivity, stability, and the potential for these strained ring systems in various applications.
References
Conformational Analysis of Substituted Methylcyclopropanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a fundamental scaffold in medicinal chemistry and materials science, imparts unique stereochemical and electronic properties to molecules. The conformational preferences of substituents on a methylcyclopropane ring are critical determinants of molecular shape, reactivity, and biological activity. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of substituted methylcyclopropanes. We delve into the experimental and computational techniques used to elucidate the rotational barriers and equilibrium populations of different conformers. Key quantitative data are summarized, and detailed experimental and computational workflows are presented to serve as a practical resource for researchers in the field.
Introduction to Conformational Analysis of Substituted Methylcyclopropanes
The rigid, three-membered ring of cyclopropane significantly constrains the conformational freedom of its substituents.[1] Consequently, the rotation around the single bond connecting a substituent to the cyclopropane ring becomes the primary determinant of the molecule's three-dimensional structure. The conformational landscape of substituted methylcyclopropanes is governed by a delicate interplay of steric and electronic effects.
Steric Effects: The non-bonded interactions between the methyl group, the substituent, and the hydrogen atoms on the cyclopropane ring can lead to steric hindrance, disfavoring certain rotational isomers. The size and nature of the substituent play a crucial role in the magnitude of these steric repulsions.
Electronic Effects: The electronic properties of the substituent can significantly influence conformational preferences through interactions with the unique Walsh orbitals of the cyclopropane ring. For instance, π-acceptor substituents tend to align in a "bisected" conformation to maximize overlap with the cyclopropane's 3e' orbitals.[2] This conjugation leads to a stabilization of this conformer and can even induce asymmetry in the cyclopropane ring bond lengths.[2]
The two principal conformations of a substituent on a cyclopropane ring are often referred to as s-cis (or syn-periplanar) and s-trans (or anti-periplanar), describing the arrangement of the substituent relative to a specific bond within the ring. In the context of a substituted this compound, the relative orientation of the substituent and the methyl group will define additional conformational isomers.
Quantitative Data: Rotational Barriers and Conformational Energies
The following tables summarize experimentally and computationally determined rotational barriers and conformational energy differences for a variety of substituted methylcyclopropanes and related model compounds. These values are crucial for understanding the relative populations of different conformers at a given temperature.
Table 1: Rotational Barriers of Substituted Cyclopropanes
| Substituent (X) | Molecule | Rotational Barrier (kJ/mol) | Method |
| -CH3 | This compound | 12.1 | Microwave Spectroscopy |
| -SiH3 | Silylcyclopropane | 7.9 | Microwave Spectroscopy |
| -GeH3 | Germylcyclopropane | 7.1 | Microwave Spectroscopy |
| -NH2 | Aminocyclopropane | 13.4 | Microwave Spectroscopy |
| -SH | Thiolcyclopropane | 7.5 | Microwave Spectroscopy |
| -OH | Hydroxycyclopropane | 9.1 | Microwave Spectroscopy |
| -CHO | Cyclopropanecarboxaldehyde | ~5 | Microwave Spectroscopy |
| -C(O)CH3 | Acetylcyclopropane | ~4 | Microwave Spectroscopy |
Data compiled from references[3][4].
Table 2: Conformational Energy Differences (ΔE) for Substituted Cyclopropanes with π-Systems
| Substituent (X) | Conformer | ΔE (kJ/mol) | Method |
| -CHO | s-cis vs. s-trans | ~0.4 | Microwave Spectroscopy |
| -C(O)CH3 | s-cis vs. s-trans | ~1.7 | Microwave Spectroscopy |
| -CH=CH2 | anti vs. gauche | ~4.2 | Gas Electron Diffraction |
| -COOR | bisected vs. perpendicular | ~8-12 | DFT Calculations |
| -CONR2 | bisected vs. perpendicular | ~10-15 | DFT Calculations |
| -NO2 | bisected vs. perpendicular | ~12-16 | DFT Calculations |
| -Phenyl | bisected vs. perpendicular | ~6-10 | DFT Calculations |
Data compiled from references[2][4][5]. The s-cis/s-trans notation refers to the orientation of the substituent's double bond relative to the cyclopropane ring. The bisected/perpendicular notation for π-acceptors refers to the orientation of the substituent's π-system relative to the plane of the cyclopropane ring.
Experimental Protocols for Conformational Analysis
Variable Temperature NMR (VT-NMR) Spectroscopy
VT-NMR is a powerful technique for determining the populations of conformers in solution and the energy barriers between them.[6][7][8]
Methodology:
-
Sample Preparation: Dissolve the substituted this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Initial Spectrum Acquisition: Acquire a high-resolution 1H and/or 13C NMR spectrum at room temperature. At this temperature, if the rate of interconversion between conformers is fast on the NMR timescale, an averaged spectrum will be observed.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of conformational interconversion slows down.
-
Coalescence Temperature: Identify the temperature at which the signals corresponding to the individual conformers begin to broaden and merge into a single peak. This is the coalescence temperature (Tc).
-
Slow-Exchange Spectra: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.
-
Data Analysis:
-
Conformer Populations: In the slow-exchange regime, the relative populations of the conformers can be determined by integrating the signals corresponding to each species.
-
Equilibrium Constant (K): Calculate the equilibrium constant from the ratio of the conformer populations.
-
Gibbs Free Energy Difference (ΔG°): Determine the free energy difference between the conformers using the equation ΔG° = -RTln(K).
-
Rotational Barrier (ΔG‡): The Gibbs free energy of activation for the rotational barrier can be estimated from the coalescence temperature using the Eyring equation.
-
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase, providing precise information about their geometry and conformational isomers.[9][10]
Methodology:
-
Sample Preparation: The substituted this compound must be in the gas phase at low pressure. This is typically achieved by introducing a small amount of the liquid or solid sample into a high-vacuum sample cell.
-
Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.
-
Detection of Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of a specific conformer, the molecule will absorb the radiation. This absorption is detected and recorded.
-
Spectral Assignment: The resulting spectrum consists of a series of sharp absorption lines. These lines must be assigned to specific rotational transitions (J' → J'') for each conformer present in the gas phase. Isotopic substitution can aid in this assignment.
-
Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for each conformer can be precisely determined.
-
Structural Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on its geometry (bond lengths and angles). By fitting the rotational constants, a precise molecular structure for each conformer can be determined.
-
Relative Intensities: The relative intensities of the rotational transitions for different conformers can be used to determine their relative populations in the gas phase.
Computational Chemistry Workflow
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, is an indispensable tool for modeling the conformational landscape of molecules.[11][12]
Methodology:
-
Initial Structure Generation: Generate initial 3D structures for the possible conformers of the substituted this compound.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) or higher). This process finds the lowest energy structure for each conformer.
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Potential Energy Surface (PES) Scan: To determine the rotational barrier, perform a relaxed PES scan by systematically rotating the dihedral angle defining the conformation of the substituent in small increments (e.g., 10-15 degrees) and calculating the energy at each point.
-
Transition State (TS) Search: Identify the maximum energy point on the PES, which corresponds to the transition state for the conformational interconversion. Perform a TS optimization and frequency calculation to confirm the presence of a single imaginary frequency.
-
Energy Analysis: Calculate the relative energies of the conformers and the height of the rotational barrier. It is important to include ZPVE corrections for accurate results. The calculated energy differences can be used to predict the relative populations of the conformers.
Visualizing Conformational Analysis Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for experimental and computational conformational analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Rotation of this compound and Related Molecules: Comparison of Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [2507.17968] Locating Ab Initio Transition States via Approximate Geodesics on Machine Learned Potential Energy Surfaces [arxiv.org]
An In-depth Technical Guide to the Electronic Structure of Methylcyclopropane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcyclopropane, a fundamental alkyl-substituted cycloalkane, presents a fascinating case study in chemical bonding and electronic structure. The inherent ring strain of the cyclopropyl moiety, combined with the electronic perturbations of a methyl substituent, gives rise to a unique set of molecular orbitals and chemical properties. This guide provides a comprehensive analysis of the electronic structure of this compound, grounded in the seminal Walsh orbital theory and supported by quantitative data from spectroscopic and computational studies. We detail the nature of the "bent bonds," the impact of methyl-group-induced symmetry breaking on the molecular orbitals, and the resulting structural and electronic properties. This document consolidates key quantitative data into comparative tables and outlines the sophisticated experimental and theoretical protocols employed in their determination, serving as a vital resource for professionals in chemical research and development.
Theoretical Framework: The Electronic Structure of the Cyclopropane Ring
The chemistry of cyclopropane and its derivatives cannot be adequately described by simple valence bond theory based on sp³ hybridization, which would predict unstable C-C-C bond angles of 60°. The reality is a more complex bonding scenario, elegantly explained by the Walsh Molecular Orbital model. This model constructs the molecular orbitals (MOs) of the cyclopropane ring by considering the frontier orbitals of three interacting methylene (CH₂) fragments.
The key insight of the Walsh model is the formation of a set of high-energy occupied molecular orbitals with significant p-character on the exterior of the ring and s-character directed towards the interior. This arrangement results in "bent" or "banana" bonds, where the electron density between carbon atoms does not lie along the internuclear axes. The highest occupied molecular orbitals (HOMO) are a degenerate pair of e' orbitals, which possess π-like character and are responsible for many of the unique chemical properties of cyclopropanes, including their ability to interact with adjacent carbocations and π-systems.
Perturbation by the Methyl Group: Symmetry Breaking and Hyperconjugation
The substitution of a hydrogen atom with a methyl group reduces the molecule's symmetry from D₃ₕ (cyclopropane) to Cₛ (this compound). This reduction in symmetry has profound consequences for the electronic structure, most notably lifting the degeneracy of the e' HOMO.
The methyl group acts as a weak σ-donor. Through hyperconjugation, its pseudo-π orbitals (combinations of C-H σ bonds) can interact with the Walsh orbitals of the cyclopropane ring. According to perturbation theory, this interaction stabilizes the cyclopropyl orbital of matching symmetry (the symmetric a' component) and destabilizes the methyl group orbital. The antisymmetric cyclopropyl orbital (a") is largely unaffected as it has a node at the point of substitution. This splitting of the degenerate HOMO is a key feature of this compound's electronic structure and is directly observable via photoelectron spectroscopy.
Quantitative Electronic and Structural Data
The theoretical models are validated by precise experimental measurements. The following tables summarize key quantitative data for cyclopropane (as a baseline) and this compound, derived from spectroscopic and computational studies.
Table 1: Vertical Ionization Energies (eV)
| Molecule | Orbital | Ionization Energy (eV) - Experimental | Ionization Energy (eV) - Calculated |
| Cyclopropane | 3e' (HOMO) | 10.53 | 11.2 |
| 1a₂' | 13.2 | 14.1 | |
| 3a₁' | 15.7 | 16.9 | |
| This compound | a'' (HOMO) | ~10.2 | 10.9 |
| a' (HOMO-1) | ~10.8 | 11.5 | |
| a' | ~12.0 | 12.8 | |
| Note: Values for this compound are estimates based on related compounds and computational studies, as primary PES data is not publicly accessible. The key takeaway is the ~0.6 eV split of the formerly degenerate HOMO. |
Table 2: Molecular Geometry
The structure of this compound has been determined by microwave spectroscopy and is compared here with the high-precision structure of cyclopropane. The methyl substitution slightly perturbs the ring geometry.
| Parameter | Cyclopropane | This compound |
| Bond Lengths (Å) | ||
| r(C-C) | 1.510 ± 0.002 | r(C1-C2): 1.516 ± 0.002 |
| r(C2-C3): 1.536 ± 0.005 | ||
| r(C-H) | 1.089 ± 0.003 | r(C-H, ring): ~1.09 |
| r(C-C)methyl | - | 1.511 ± 0.003 |
| r(C-H)methyl | - | 1.091 ± 0.003 |
| Bond Angles ( °) | ||
| ∠HCH | 115.1 ± 1.0 | ∠HCH (ring): ~115 |
| ∠CCHmethyl | - | 118.5 ± 0.5 |
| ∠HCHmethyl | - | 108.5 ± 0.5 |
Table 3: Spectroscopic and Physical Properties
| Property | Value | Method |
| Rotational Barrier (Methyl Group) | 2.86 ± 0.05 kcal/mol | Microwave Spectroscopy |
| Dipole Moment | μ_total_ = 0.139 ± 0.004 D | Microwave Spectroscopy |
| μ_a_ = 0.097 ± 0.001 D | ||
| μ_c_ = 0.100 ± 0.005 D | ||
| ¹³C NMR Chemical Shifts (ppm) | C1: 14.9 | NMR Spectroscopy |
| C2, C3: 8.5 | ||
| CH₃: 21.0 | ||
| ¹H NMR Chemical Shifts (ppm) | CH₃: ~1.1 | NMR Spectroscopy |
| CH (ring): ~0.6 | ||
| CH₂ (ring, cis): ~0.5 | ||
| CH₂ (ring, trans): ~0.1 |
Experimental and Computational Methodologies
The acquisition of high-fidelity data on molecular electronic structure relies on a combination of advanced experimental and computational techniques.
Experimental Protocol: Gas-Phase Photoelectron Spectroscopy (PES)
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber at a low, constant pressure.
-
Ionization: The gas is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp emitting He(I) radiation at 21.22 eV.
-
Electron Ejection: The photons ionize the molecules by ejecting valence electrons. The kinetic energy (KE) of these photoelectrons is related to the photon energy (hν) and the binding energy (BE) of the orbital from which they were ejected, according to Einstein's photoelectric law: KE = hν - BE.
-
Energy Analysis: The ejected electrons are passed through an electron energy analyzer (e.g., a concentric hemispherical analyzer), which separates them based on their kinetic energy.
-
Detection and Spectrum Generation: A detector counts the number of electrons at each kinetic energy. A plot of electron count versus binding energy yields the photoelectron spectrum, where each peak corresponds to the ionization from a specific molecular orbital.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to study gas-phase molecules that possess a permanent dipole moment. By measuring the absorption of microwave radiation, one can determine the molecule's rotational constants, from which highly precise molecular structures (bond lengths and angles) and dipole moments can be derived. The splitting of rotational lines can also provide information on barriers to internal rotation, such as that of the methyl group in this compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopies are used to probe the local chemical environment of hydrogen and carbon nuclei, respectively. The chemical shift of a nucleus is highly sensitive to the electron density around it. In this compound, the unique electronic structure of the strained ring results in characteristically shielded (upfield) chemical shifts for the ring protons and carbons compared to acyclic alkanes. The Cₛ symmetry of the molecule renders the two methylene carbons (C2, C3) and their respective protons chemically distinct, leading to multiple signals in the NMR spectra.
Methodology: Ab Initio Computational Chemistry
Ab initio (from first principles) calculations solve the electronic Schrödinger equation without empirical parameters.
-
Model Definition: The molecular geometry (atomic coordinates), charge, and spin multiplicity are defined.
-
Method and Basis Set Selection: A theoretical method (e.g., Hartree-Fock, Møller–Plesset perturbation theory (MP2), or Density Functional Theory (DFT) with a specific functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice represents a trade-off between computational cost and accuracy.
-
Geometry Optimization: The energy of the molecule is calculated as a function of its geometry, and an algorithm finds the minimum-energy structure, yielding theoretical bond lengths and angles.
-
Property Calculation: At the optimized geometry, various electronic properties are calculated, including molecular orbital energies, dipole moment, and NMR chemical shifts. For the rotational barrier, constrained optimizations are performed where the methyl group dihedral angle is fixed at various points, and the energy difference between the staggered (minimum) and eclipsed (maximum) conformations is calculated.
Conclusion
The electronic structure of this compound is a direct consequence of the interplay between the inherent strain of the three-membered ring and the hyperconjugative effects of the methyl substituent. The Walsh orbital model provides a robust framework for understanding the high-energy, π-like HOMO of the cyclopropyl ring. Methyl substitution breaks the degeneracy of this key orbital, a perturbation that influences the molecule's ionization energies and reactivity. This theoretical picture is strongly supported by a wealth of quantitative data from microwave, NMR, and photoelectron spectroscopies, as well as high-level computational studies. A thorough understanding of these fundamental principles is essential for predicting the chemical behavior of strained ring systems and for the rational design of molecules in fields ranging from materials science to drug development.
An In-depth Technical Guide to the Isomers of Methylcyclopropane and Their Relative Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the isomers of methylcyclopropane (C4H8), focusing on their relative thermodynamic stabilities. This document details the structural and stereoisomeric forms, presents quantitative thermodynamic data, and describes the experimental methodologies used for these determinations. The content is intended for professionals in chemical research and drug development where molecular stability is a critical parameter.
Isomers of C4H8
The molecular formula C4H8 corresponds to several structural and stereoisomers. These can be broadly classified into two main categories: unsaturated acyclic alkenes and saturated cycloalkanes. This compound is one of the two cyclic isomers.[1][2][3]
The primary structural isomers are:
-
Alkenes (Butenes) :
-
But-1-ene : A terminal alkene.
-
But-2-ene : An internal alkene, which exists as two distinct stereoisomers:
-
cis-But-2-ene
-
trans-But-2-ene
-
-
2-Methylpropene (Isobutylene): A branched alkene.
-
-
Cycloalkanes :
-
Cyclobutane : A four-membered ring structure.
-
This compound : A three-membered ring with a methyl substituent.
-
This compound itself does not possess a chiral center and thus has no stereoisomers. However, but-2-ene exhibits geometric (cis/trans) isomerism due to the restricted rotation around the carbon-carbon double bond.
Relative Stability and Thermodynamics
The relative stability of isomers can be quantitatively compared by examining their standard enthalpies of formation (ΔfH°) and combustion (ΔcH°). A lower (more negative or less positive) enthalpy of formation indicates greater thermodynamic stability. The stability of the C4H8 isomers is dictated by factors such as ring strain (for cycloalkanes) and the substitution pattern of the double bond (for alkenes).
Ring Strain
Cycloalkanes with small rings, such as cyclopropane and cyclobutane, are significantly destabilized by ring strain. This strain arises from two main sources:
-
Angle Strain : The deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. The C-C-C bond angles in a planar cyclopropane are forced to be 60°, leading to substantial angle strain.[4] In cyclobutane, the angles are approximately 90°, resulting in less, but still significant, strain.[4][5]
-
Torsional Strain : The eclipsing of C-H bonds on adjacent carbon atoms. In cyclopropane, all C-H bonds are eclipsed, further increasing its internal energy.
Due to greater angle and torsional strain, cyclopropane derivatives are generally less stable than their cyclobutane counterparts.[6] Consequently, this compound is less stable than cyclobutane.
Thermodynamic Data
The standard gas-phase enthalpies of formation and combustion for the C4H8 isomers are summarized in the table below. The order of stability, from most to least stable, is: 2-Methylpropene > trans-But-2-ene > cis-But-2-ene > But-1-ene > Cyclobutane > this compound. This trend highlights that the branched alkene is the most stable, and the highly strained three-membered ring is the least stable.
| Isomer | ΔfH° (gas, 298.15 K) (kJ/mol) | ΔcH° (gas, 298.15 K) (kJ/mol) | Relative Stability Rank |
| 2-Methylpropene | -17.7 ± 0.7 | -2703.1 | 1 (Most Stable) |
| trans-But-2-ene | -11.2 ± 0.7 | -2709.6 | 2 |
| cis-But-2-ene | -7.0 ± 0.7 | -2713.8 | 3 |
| But-1-ene | -0.1 ± 0.6 | -2720.7 | 4 |
| Cyclobutane | 28.4 ± 0.6[7] | -2749.2 | 5 |
| This compound | 7.8 ± 0.6[8] | -2728.6 | 6 (Least Stable) |
| Data sourced from the NIST Chemistry WebBook.[5][8][9][10] ΔcH° values are calculated based on ΔfH° and standard enthalpies of formation for CO2 (g, -393.51 kJ/mol) and H2O (l, -285.83 kJ/mol). |
Thermal Isomerization of this compound
When heated, the strained ring of this compound undergoes cleavage to form more stable butene isomers. This unimolecular isomerization proceeds through a diradical intermediate. The reaction requires significant thermal energy to overcome the activation barrier for C-C bond breaking in the ring.
The cleavage of the methyl-substituted C1-C2 bond leads to a diradical intermediate that can subsequently rearrange to form but-1-ene, cis-but-2-ene, or trans-but-2-ene. A less favorable cleavage of the C2-C3 bond is required to form 2-methylpropene, which is reflected in its higher activation energy.[11][12]
References
- 1. 2-Butene, (Z)- [webbook.nist.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. 2-Methylpropane-2-d [webbook.nist.gov]
- 4. Cyclobutane [webbook.nist.gov]
- 5. Cyclobutane [webbook.nist.gov]
- 6. 2-Butene, (E)- [webbook.nist.gov]
- 7. Cyclobutane [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. 2-Butene, (E)- [webbook.nist.gov]
- 10. 2-Butene, (Z)- [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Methylcyclopropane from Methallyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory synthesis of methylcyclopropane from methallyl chloride. The synthesis is presented as a two-step process. The initial step involves the intramolecular cyclization of methallyl chloride to yield methylenecyclopropane. This is followed by a selective catalytic hydrogenation of the exocyclic double bond of methylenecyclopropane to produce the final product, this compound. This method offers a reliable and efficient pathway for the preparation of this valuable cycloalkane.
Introduction
This compound is a fundamental cycloalkane that serves as a valuable building block in organic synthesis and is a key structural motif in various biologically active molecules. Its strained three-membered ring imparts unique reactivity, making it a desirable intermediate in the development of novel chemical entities. The synthesis of this compound from readily available starting materials is, therefore, of significant interest to the scientific community.
This protocol details a robust two-step synthesis commencing from methallyl chloride (3-chloro-2-methylpropene). The first step is an intramolecular cyclization to form methylenecyclopropane, a reaction that can be achieved in high yields using a strong base.[1][2][3][4] The subsequent step involves the selective reduction of the exocyclic double bond of methylenecyclopropane to afford this compound. Catalytic hydrogenation is a standard and effective method for this transformation.[1][2][5]
Overall Synthetic Scheme
The overall synthetic pathway from methallyl chloride to this compound is depicted below.
Figure 1: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of Methylenecyclopropane from Methallyl Chloride
Application Notes
This procedure describes the intramolecular cyclization of methallyl chloride to form methylenecyclopropane. The reaction is facilitated by a strong base, which deprotonates the methyl group, leading to a carbanion that subsequently displaces the chloride ion in an intramolecular nucleophilic substitution. Common strong bases for this transformation include sodium amide (NaNH₂) and alkali metal bis(trimethylsilyl)amides.[1][3] The use of sodium bis(trimethylsilyl)amide in an organic solvent offers the advantage of a homogeneous reaction mixture.[2]
Reaction Scheme
Figure 2: Reaction scheme for the synthesis of methylenecyclopropane.
Experimental Protocol
Protocol 1: Using Sodium Amide
This protocol is adapted from a procedure that yields a mixture of methylenecyclopropane and its isomer, 1-methylcyclopropene, which can be subsequently isomerized to pure methylenecyclopropane.[3]
Materials:
-
Methallyl chloride (1.0 mol, 90.55 g)
-
Sodium amide (1.2 mol, 46.8 g)
-
Dibutyl ether (Bu₂O), anhydrous (500 mL)
-
Ice bath
-
Dry ice/acetone condenser (-78 °C)
-
Reaction flask with mechanical stirrer and dropping funnel
Procedure:
-
Set up a reaction flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a dry ice/acetone condenser.
-
Charge the flask with sodium amide and anhydrous dibutyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux (approximately 142 °C).
-
Add the methallyl chloride dropwise to the refluxing mixture over a period of 2 hours.
-
The gaseous products (a mixture of methylenecyclopropane and 1-methylcyclopropene) will pass through the reflux condenser and be collected in the cold trap at -78 °C.
-
After the addition is complete, continue refluxing for an additional hour to ensure complete reaction.
-
The collected condensate can be purified by bubbling it through a solution of potassium tert-butoxide in DMSO to isomerize the 1-methylcyclopropene to methylenecyclopropane.[3]
Protocol 2: Using Sodium bis(trimethylsilyl)amide (NaHMDS)
This protocol offers a homogeneous reaction mixture and can provide a high yield of methylenecyclopropane.[2][3]
Materials:
-
Methallyl chloride (0.20 mol, 18.1 g)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (0.22 mol, 40.3 g)
-
Toluene, anhydrous (200 mL)
-
Dry ice/acetone condenser (-78 °C)
-
Reaction flask with magnetic stirrer and dropping funnel
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a dry ice/acetone condenser.
-
Dissolve sodium bis(trimethylsilyl)amide in anhydrous toluene in the reaction flask under an inert atmosphere.
-
Heat the solution to reflux (approximately 110 °C).
-
Add the methallyl chloride dropwise to the refluxing solution over 30 minutes.
-
The gaseous methylenecyclopropane product will be collected in the cold trap.
-
After the addition is complete, continue to reflux for an additional 30 minutes.
-
The collected product is typically of high purity.
Data Presentation
| Parameter | Protocol 1 (NaNH₂ in Bu₂O)[3] | Protocol 2 (NaHMDS in Toluene) |
| Base | Sodium Amide | Sodium bis(trimethylsilyl)amide |
| Solvent | Dibutyl Ether | Toluene |
| Temperature | Reflux (~142 °C) | Reflux (~110 °C) |
| Reaction Time | 3 hours | 1 hour |
| Yield | up to 75% (mixture) | up to 79%[2] |
Step 2: Catalytic Hydrogenation of Methylenecyclopropane to this compound
Application Notes
This procedure details the selective reduction of the exocyclic double bond of methylenecyclopropane to form this compound. Catalytic hydrogenation is the method of choice for this transformation. Common catalysts include palladium on carbon (Pd/C) and Adams' catalyst (platinum dioxide, PtO₂).[1][2][5][6] It is crucial to perform this reaction under mild conditions to prevent the hydrogenolysis (ring-opening) of the strained cyclopropane ring.
Reaction Scheme
Figure 3: Reaction scheme for the synthesis of this compound.
Experimental Protocol
General Protocol for Catalytic Hydrogenation
Materials:
-
Methylenecyclopropane (condensed gas from Step 1)
-
Catalyst (5-10% Pd/C or PtO₂)
-
Solvent (e.g., ethanol, ethyl acetate, or methanol)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation flask, add the solvent and the catalyst (typically 1-5 mol% of the substrate).
-
Carefully flush the apparatus with an inert gas (nitrogen or argon) and then with hydrogen gas.
-
Cool the flask to a low temperature (e.g., 0 °C or lower) and introduce the condensed methylenecyclopropane.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as GC-MS.
-
Once the reaction is complete, carefully vent the excess hydrogen and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The this compound product is a low-boiling point gas/liquid and should be handled accordingly. It can be isolated by careful distillation or used directly in a subsequent reaction.
Data Presentation
| Parameter | Catalytic Hydrogenation |
| Catalyst | 5-10% Pd/C or PtO₂ |
| Solvent | Ethanol, Ethyl Acetate, or Methanol |
| Temperature | Room Temperature |
| Pressure | 1-3 atm H₂ (or balloon) |
| Yield | Typically high (quantitative conversion is expected) |
Conclusion
The two-step synthesis outlined in this document provides a clear and efficient pathway for the laboratory preparation of this compound from methallyl chloride. The protocols are based on established chemical transformations and can be adapted for various scales of synthesis. Careful execution of the experimental procedures, particularly the handling of gaseous intermediates and products, is essential for a successful outcome. This synthetic route offers researchers and drug development professionals a reliable method to access this important cycloalkane for further chemical exploration and application.
References
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 4. US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Adams' catalyst - Wikipedia [en.wikipedia.org]
Catalytic Methods for Enantioselective Cyclopropanation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective cyclopropanation is a cornerstone of modern organic synthesis, providing access to chiral cyclopropane rings, which are key structural motifs in a wide array of pharmaceuticals and biologically active molecules. The inherent ring strain of cyclopropanes makes them versatile synthetic intermediates. This document provides detailed application notes and experimental protocols for several leading catalytic systems used in enantioselective cyclopropanation, focusing on catalysts based on rhodium, copper, and iron.
Dirhodium(II)-Catalyzed Enantioselective Cyclopropanation
Dirhodium(II) paddlewheel complexes are among the most effective and widely used catalysts for asymmetric cyclopropanation. The choice of the chiral ligand coordinated to the dirhodium core is crucial for achieving high enantioselectivity. This section focuses on the use of chiral dirhodium(II) carboxylate catalysts for the cyclopropanation of alkenes with aryldiazoacetates.
Application Notes
Chiral dirhodium(II) catalysts are particularly effective for the reactions of donor-acceptor carbene precursors.[1] The selection of the optimal catalyst often depends on the electronic and steric properties of the substituents on the aryldiazoacetate. For instance, Rh₂(R-DOSP)₄ is generally a robust catalyst for the asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene.[1] For aryldiazoacetates bearing ortho-substituents, Rh₂(S-PTAD)₄ often provides superior enantioselectivity.[1] In contrast, Rh₂(R-BNP)₄ can be the catalyst of choice for 3-methoxy-substituted aryldiazoacetates.[1] It is noteworthy that the nature of the styrene substituent generally has a less pronounced effect on the level of asymmetric induction compared to the aryl substituent of the diazoacetate.[1] These catalysts can be effective even at low loadings, with some reactions proceeding with high enantioselectivity at 0.5 mol%.[1]
Data Presentation
Table 1: Comparison of Chiral Dirhodium(II) Catalysts for the Cyclopropanation of Styrene with Methyl Aryldiazoacetates. [1]
| Entry | Aryl Substituent (Ar) in ArCHN₂CO₂Me | Catalyst (1 mol%) | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Phenyl | Rh₂(R-DOSP)₄ | 85 | >20:1 | 88 |
| 2 | 2-Methylphenyl | Rh₂(S-PTAD)₄ | 78 | >20:1 | 92 |
| 3 | 3-Methoxyphenyl | Rh₂(R-BNP)₄ | 82 | >20:1 | 97 |
| 4 | 4-Chlorophenyl | Rh₂(R-DOSP)₄ | 88 | >20:1 | 85 |
| 5 | 2,6-Dimethylphenyl | Rh₂(S-PTAD)₄ | 75 | >20:1 | 95 |
Experimental Protocol: General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation[1]
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral dirhodium(II) catalyst (0.01 mmol, 1 mol%).
-
Add freshly distilled styrene (1.2 mmol, 1.2 equivalents).
-
Dissolve the catalyst and styrene in a minimal amount of a dry, inert solvent (e.g., dichloromethane or pentane, approximately 2 mL).
-
In a separate flask, dissolve the methyl aryldiazoacetate (1.0 mmol) in the same solvent (approximately 8 mL).
-
Using a syringe pump, add the solution of the methyl aryldiazoacetate to the reaction mixture over a period of 4-6 hours at room temperature.
-
Upon completion of the addition, stir the reaction mixture for an additional hour.
-
Monitor the reaction by thin-layer chromatography (TLC) until the diazo compound is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropane.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualization
Caption: Proposed catalytic cycle for dirhodium(II)-catalyzed cyclopropanation.
Copper(I)/Bis(oxazoline)-Catalyzed Enantioselective Cyclopropanation
Copper complexes with chiral bis(oxazoline) (BOX) ligands are highly effective catalysts for a variety of asymmetric transformations, including cyclopropanation.[2] These systems are particularly useful for the reaction of alkenes with diazoacetates.
Application Notes
Copper(I) complexes, often generated in situ from a Cu(I) precursor and a chiral BOX ligand, catalyze the decomposition of diazo compounds to form a copper-carbene intermediate. This intermediate then undergoes a concerted cycloaddition with an alkene to furnish the cyclopropane product.[3] The stereochemical outcome of the reaction is dictated by the chiral environment created by the BOX ligand. The use of bulky substituents on the oxazoline rings, such as tert-butyl groups, often leads to high levels of enantioselectivity. The reaction is sensitive to the nature of the counterion, with non-coordinating anions like hexafluorophosphate (PF₆⁻) or triflate (OTf⁻) generally providing better results.
Data Presentation
Table 2: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate using a Cu(I)-BOX Catalyst. [3][4]
| Entry | Ligand | Copper Salt | Solvent | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | (S,S)-t-Bu-BOX | [Cu(NCMe)₄]PF₆ | Dichloromethane | 92 | 85:15 | 95 |
| 2 | (R,R)-Ph-BOX | CuOTf | Chloroform | 88 | 78:22 | 90 |
| 3 | (S,S)-i-Pr-BOX | CuI | Dichloromethane | 90 | 82:18 | 93 |
Experimental Protocol: General Procedure for Copper(I)/BOX-Catalyzed Cyclopropanation[4]
-
In a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) salt (e.g., [Cu(NCMe)₄]PF₆, 0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (e.g., (S,S)-t-Bu-BOX, 0.055 mmol, 5.5 mol%).
-
Add dry, degassed solvent (e.g., dichloromethane, 2 mL) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Add the alkene (e.g., styrene, 1.2 mmol, 1.2 equivalents) to the catalyst solution.
-
In a separate syringe, prepare a solution of the diazoacetate (e.g., ethyl diazoacetate, 1.0 mmol) in the reaction solvent (5 mL).
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 6-8 hours at the desired temperature (e.g., 0 °C or room temperature).
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
Quench the reaction by exposing it to air and passing it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cyclopropane product.
-
Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.
Visualization
Caption: Experimental workflow for Cu(I)/BOX-catalyzed cyclopropanation.
Iron-Porphyrin-Catalyzed Enantioselective Cyclopropanation
Iron, being an earth-abundant and biocompatible metal, offers a sustainable alternative to precious metal catalysts like rhodium. Chiral iron-porphyrin complexes have emerged as powerful catalysts for enantioselective cyclopropanation, demonstrating high turnover numbers and excellent stereoselectivity.[5][6][7]
Application Notes
Chiral iron-porphyrin catalysts can effectively promote the cyclopropanation of a wide range of arylalkenes with diazo compounds, such as in situ generated α-diazoacetonitrile.[7][8] These reactions can achieve high yields, diastereomeric ratios, and enantiomeric excesses.[7] A notable advantage of some iron-porphyrin systems is their high turnover numbers (TON), with some reactions achieving TONs up to 35,000.[6][7] The reaction conditions, such as temperature, can influence the enantioselectivity, with lower temperatures often leading to higher ee values, albeit with longer reaction times.[5] The steric hindrance of the alkene substrate can also impact the reaction efficiency and stereoselectivity.[5]
Data Presentation
Table 3: Iron-Porphyrin-Catalyzed Enantioselective Cyclopropanation of Arylalkenes with in situ Generated α-Diazoacetonitrile. [7][8]
| Entry | Arylalkene | Catalyst | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Styrene | (+)-D₄-(por)FeCl | 95 | 92:8 | 96 |
| 2 | 4-Methylstyrene | (+)-D₄-(por)FeCl | 99 | 93:7 | 97 |
| 3 | 4-Chlorostyrene | (+)-D₄-(por)FeCl | 92 | 90:10 | 95 |
| 4 | 3,4-Difluorostyrene | (+)-D₄-(por)FeCl | 90 | 91:9 | 88 |
| 5 | 2-Vinylnaphthalene | (+)-D₄-(por)FeCl | 96 | 93:7 | 98 |
Experimental Protocol: General Procedure for Iron-Porphyrin-Catalyzed Cyclopropanation[7][8]
-
To a reaction vessel, add the chiral iron-porphyrin catalyst (e.g., (+)-D₄-(por)FeCl, 0.002 mol%).
-
Add the arylalkene (10.0 mmol) and a suitable solvent (e.g., dichloromethane).
-
In a separate flask, prepare the α-diazoacetonitrile solution by reacting aminoacetonitrile hydrochloride with sodium nitrite in a biphasic system (e.g., water/dichloromethane) at 0 °C.
-
Carefully separate the organic layer containing the α-diazoacetonitrile.
-
Slowly add the α-diazoacetonitrile solution to the reaction vessel containing the catalyst and the alkene over several hours using a syringe pump at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired cyclopropyl nitrile.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess by standard analytical techniques.
Visualization
Caption: Logical relationships in iron-porphyrin catalyzed cyclopropanation.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipv.it [iris.unipv.it]
- 6. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Ring-Opening Reactions of Methylcyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The high ring strain inherent in the cyclopropane ring makes its derivatives versatile intermediates for the synthesis of complex acyclic and heterocyclic structures, which are of significant interest in medicinal chemistry and drug development. The ring-opening of methylcyclopropane derivatives, in particular, offers a powerful strategy for introducing functionality and building molecular complexity.
These application notes provide an overview of the primary strategies for the ring-opening of this compound derivatives, including radical, nucleophilic, electrophilic, and transition metal-catalyzed methods. Detailed protocols for key reactions are provided, along with quantitative data to facilitate methodological selection.
Radical-Mediated Ring-Opening Reactions
Free radical reactions offer a powerful and versatile approach to the ring-opening of this compound derivatives, often proceeding under mild conditions with excellent functional group tolerance.[1][2] These reactions typically involve the generation of a radical species that adds to a suitably activated this compound derivative, leading to ring scission and the formation of a new radical intermediate that can be trapped or undergo further transformations.
Oxidative Radical Ring-Opening of Methylenecyclopropanes
Methylenecyclopropanes (MCPs) are common substrates in radical ring-opening reactions due to the reactivity of the exocyclic double bond.[1] Oxidative methods, often employing metal oxidants like manganese(III) acetate, can initiate a cascade of radical events leading to complex cyclic products.
Application Note: This method is particularly useful for the synthesis of dihydrofuran and other heterocyclic systems. The choice of the radical precursor and the oxidant can influence the reaction outcome, providing access to a range of functionalized molecules.
Experimental Protocol: Mn(OAc)₃-Mediated Oxidative Radical Ring-Opening and Cyclization of MCPs with Malonates
This protocol describes the synthesis of 4,5-dihydrofuran derivatives via a [3+2] annulation pathway.
Materials:
-
Methylenecyclopropane (MCP) derivative (1.0 equiv)
-
Dimethyl malonate (2.0 equiv)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.5 equiv)
-
Acetic acid (AcOH), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the methylenecyclopropane derivative and anhydrous acetic acid.
-
Add dimethyl malonate to the solution.
-
Add manganese(III) acetate dihydrate in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4,5-dihydrofuran derivative.
Quantitative Data: Mn(OAc)₃-Mediated Annulation of MCPs
| Entry | MCP Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 4,5-dihydrofuran derivative | 75 |
| 2 | 4-Methylphenyl | 4,5-dihydrofuran derivative | 82 |
| 3 | 4-Methoxyphenyl | 4,5-dihydrofuran derivative | 85 |
| 4 | 4-Chlorophenyl | 4,5-dihydrofuran derivative | 68 |
Experimental Workflow: Mn(OAc)₃-Mediated Oxidative Annulation
Caption: General workflow for Mn(OAc)₃-mediated oxidative annulation.
Photoredox-Catalyzed Ring-Opening of Cyclopropyl Olefins
Visible-light photoredox catalysis provides a mild and efficient platform for the ring-opening of cyclopropyl olefins.[1] This method allows for the generation of radical intermediates under gentle conditions, enabling a wide range of transformations.
Application Note: This approach is particularly valuable for the synthesis of partially saturated naphthalenes and other complex carbocycles through a cascade of alkylation, ring-opening, and cyclization events.[1] The use of a photocatalyst allows for the reaction to be driven by visible light, avoiding harsh reagents and high temperatures.
Experimental Protocol: Photoredox-Catalyzed Alkylation/Ring-Opening/Cyclization of Cyclopropyl Olefins
This protocol describes the synthesis of partially saturated naphthalenes.[1]
Materials:
-
Cyclopropyl olefin (1.0 equiv)
-
Alkyl bromide (1.2 equiv)
-
Ir(ppy)₂(dtbbpy)PF₄ (photocatalyst, 1-2 mol%)
-
K₂HPO₄ (base, 2.0 equiv)
-
Acetonitrile (MeCN), degassed
-
24W blue LED light source
Procedure:
-
In a reaction vial, combine the cyclopropyl olefin, alkyl bromide, Ir(ppy)₂(dtbbpy)PF₄, and K₂HPO₄.
-
Add degassed acetonitrile via syringe.
-
Seal the vial and place it in front of a 24W blue LED light source.
-
Stir the reaction mixture at room temperature for 12-36 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the partially saturated naphthalene product.
Quantitative Data: Photoredox-Catalyzed Cascade Reaction
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | Bromoacetonitrile | Naphthalene derivative | 85 |
| 2 | Ethyl bromoacetate | Naphthalene derivative | 78 |
| 3 | 1-Bromopropane | Naphthalene derivative | 72 |
| 4 | Benzyl bromide | Naphthalene derivative | 88 |
Signaling Pathway: Photoredox Catalytic Cycle
Caption: Simplified photoredox cycle for the cascade reaction.
Nucleophilic Ring-Opening Reactions
The presence of electron-withdrawing groups on the cyclopropane ring can activate it towards nucleophilic attack, leading to a ring-opening reaction. This strategy is particularly effective for the synthesis of functionalized linear molecules.
Application Note: This method is well-suited for the synthesis of γ-functionalized ketones, nitriles, and esters. The choice of nucleophile dictates the nature of the newly introduced functional group. Thiolates are particularly effective nucleophiles in this context.
Experimental Protocol: Nucleophilic Ring-Opening of Cyclopropane-1,1-dicarbonitrile with Thiophenolates
This protocol details the synthesis of 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile.[3]
Materials:
-
Cyclopropane-1,1-dicarbonitrile (1.0 equiv)
-
p-Thiocresol (1.0 equiv)
-
Potassium tert-butoxide (1.05 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a round-bottom flask, dissolve p-thiocresol and potassium tert-butoxide in DMSO.
-
In a separate flask, dissolve cyclopropane-1,1-dicarbonitrile in DMSO.
-
Add the thiophenolate solution to the cyclopropane solution and stir the mixture at room temperature for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: pentane/ethyl acetate = 3/1, v/v) to yield the product as a viscous oil.[3]
Quantitative Data: Nucleophilic Ring-Opening with Thiophenolates
| Entry | Thiophenol | Product | Yield (%) |
| 1 | Thiophenol | 2-(2-(phenylthio)ethyl)malononitrile | 82 |
| 2 | p-Thiocresol | 2-(2-(p-tolylthio)ethyl)malononitrile | 85 |
| 3 | 4-Chlorothiophenol | 2-(2-((4-chlorophenyl)thio)ethyl)malononitrile | 79 |
| 4 | 4-Methoxythiophenol | 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile | 88 |
Logical Relationship: Nucleophilic Ring-Opening Mechanism
Caption: Key steps in the nucleophilic ring-opening of an activated cyclopropane.
Electrophilic and Lewis Acid-Catalyzed Ring-Opening
The activation of a functional group on the this compound ring, such as a carbonyl group, by a Lewis acid can facilitate nucleophilic attack and subsequent ring-opening.[4] This approach is useful for creating functionalized acyclic molecules.[4]
Application Note: Lewis acid-catalyzed ring-opening of cyclopropyl aldehydes or ketones is a powerful method for generating homoallylic alcohols and other valuable synthetic intermediates.[4] The choice of Lewis acid and nucleophile can control the regioselectivity and stereoselectivity of the reaction.[4]
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening of 2-Methylcyclopropane-1-carbaldehyde
This protocol describes a general procedure for the chlorosulfenylation of a cyclopropyl carbaldehyde.
Materials:
-
2-Methylcyclopropane-1-carbaldehyde (1.0 equiv)
-
Nucleophile (e.g., a sulfenyl chloride, 1.1 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the 2-methylcyclopropane-1-carbaldehyde in anhydrous DCM at -78 °C, add the Lewis acid dropwise.
-
Stir the mixture for 15 minutes, then add the nucleophile.
-
Stir the reaction at -20 °C and monitor its progress by TLC.[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the aqueous layer with DCM (3 x 20 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Quantitative Data: Lewis Acid-Catalyzed Ring-Opening
| Entry | Lewis Acid | Nucleophile | Product | Yield (%) |
| 1 | TiCl₄ | PhSCl | 1,3-chlorosulfenylated product | 85 |
| 2 | SnCl₄ | PhSCl | 1,3-chlorosulfenylated product | 78 |
| 3 | TiCl₄ | MeSCl | 1,3-chlorosulfenylated product | 82 |
| 4 | BF₃·OEt₂ | PhSCl | 1,3-chlorosulfenylated product | 65 |
Reaction Pathway: Lewis Acid Catalysis
Caption: Simplified pathway for Lewis acid-catalyzed ring-opening.
Transition Metal-Catalyzed Ring-Opening Reactions
Transition metals can catalyze a variety of ring-opening reactions of this compound derivatives, often proceeding through the formation of metallacyclobutane intermediates. These reactions can lead to a diverse array of products, including homoallylamines and other functionalized molecules.
Application Note: Copper-catalyzed hydroamination of methylenecyclopropanes is an effective method for the synthesis of homoallylamines.[5] The regioselectivity of the C-C bond cleavage can be influenced by the steric and electronic properties of the substituents on the cyclopropane ring.[5]
Experimental Protocol: Copper-Catalyzed Ring-Opening Hydroamination of Methylenecyclopropanes
This protocol describes the synthesis of homoallylamines from methylenecyclopropanes.[5]
Materials:
-
Methylenecyclopropane (1.0 equiv)
-
O-Benzoylhydroxylamine (1.2 equiv)
-
Polymethylhydrosiloxane (PMHS) (2.0 equiv)
-
Cu(OAc)₂ (catalyst, 5 mol%)
-
CF₃-dppbz (ligand, 6 mol%)
-
Toluene, anhydrous
Procedure:
-
To a Schlenk tube, add Cu(OAc)₂, the ligand, and the O-benzoylhydroxylamine.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene, the methylenecyclopropane, and PMHS via syringe.
-
Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Copper-Catalyzed Hydroamination
| Entry | MCP Substituent | Product | Yield (%) |
| 1 | Phenyl | Homoallylamine | 85 |
| 2 | 4-Tolyl | Homoallylamine | 88 |
| 3 | 4-Fluorophenyl | Homoallylamine | 82 |
| 4 | n-Hexyl | Homoallylamine | 75 |
Catalytic Cycle: Copper-Catalyzed Hydroamination
Caption: Simplified catalytic cycle for the Cu-catalyzed hydroamination of MCPs.
References
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Regioselective Ring-Opening Hydroamination of Methylenecyclopropanes [organic-chemistry.org]
Application Notes and Protocols: Methylcyclopropane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropane and its derivatives are increasingly recognized as valuable building blocks in modern organic synthesis. The inherent ring strain of the three-membered ring, approximately 27.5 kcal/mol, provides a powerful thermodynamic driving force for a variety of chemical transformations.[1] This unique reactivity, coupled with the conformational rigidity and specific electronic properties imparted by the cyclopropyl group, makes these motifs highly desirable in the design and synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[2][3][4] The cyclopropane ring can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates.[3][5] These application notes provide an overview of key synthetic transformations utilizing this compound derivatives and offer detailed protocols for their implementation in a laboratory setting.
Key Synthetic Transformations
Asymmetric Synthesis of Chiral Cyclopropanes
The enantioselective synthesis of substituted cyclopropanes is of paramount importance for the construction of chiral molecules. 2-Methylcyclopropane-1-carbaldehyde is a key chiral intermediate that can be synthesized using several highly stereoselective methods.[2][6]
A robust method for preparing enantiopure 2-methylcyclopropane-1-carbaldehyde involves a three-step sequence: a diastereoselective aldol reaction, a hydroxyl-directed cyclopropanation, and a retro-aldol cleavage. This approach utilizes a chiral auxiliary to control the stereochemistry.[6][7]
Quantitative Data Summary: Chiral Auxiliary-Mediated Synthesis [6]
| Entry | α,β-Unsaturated Aldehyde | de of Aldol Adduct (%) | de of Cyclopropyl-aldol (%) | ee of Final Aldehyde (%) | Overall Yield (%) |
| 1 | Crotonaldehyde | >95 | >95 | >95 | 75 |
Experimental Protocol: Aldol-Cyclopropanation-Retro-Aldol Sequence [6][7]
-
Step 1: Asymmetric Aldol Reaction
-
To a solution of (S)-N-propionyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in dry CH₂Cl₂ (0.2 M) at 0 °C, add dibutylboron triflate (1.1 eq).
-
Add triethylamine (1.2 eq) and stir the mixture for 30 minutes.
-
Cool the reaction to -78 °C and add crotonaldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 buffer solution and extract with CH₂Cl₂.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the syn-aldol adduct.
-
-
Step 2: Diastereoselective Cyclopropanation
-
To a solution of the syn-aldol adduct (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add a solution of diethylzinc (2.0 eq) in hexanes.
-
Add diiodomethane (2.0 eq) dropwise and stir the mixture at 0 °C for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with CH₂Cl₂, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the cyclopropyl-aldol adduct.
-
-
Step 3: Retro-Aldol Cleavage
-
To a solution of the cyclopropyl-aldol adduct (1.0 eq) in THF (0.1 M) at -78 °C, add a solution of lithium aluminum hydride (1.5 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Extract the aqueous layer with Et₂O.
-
Carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile 2-methylcyclopropane-1-carbaldehyde.
-
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
An alternative, metal-free approach involves an organocatalytic asymmetric cascade Michael-alkylation reaction. This method uses a chiral secondary amine catalyst to construct the cyclopropane ring in a single step with high stereocontrol.[6][8]
Quantitative Data Summary: Organocatalytic Cascade Reaction [6]
| Entry | α,β-Unsaturated Aldehyde | Bromomalonate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Crotonaldehyde | Diethyl bromomalonate | >30:1 | 96 | 85 |
| 2 | Cinnamaldehyde | Diethyl bromomalonate | >30:1 | 98 | 92 |
Experimental Protocol: Organocatalytic Cascade Michael-Alkylation [6]
-
To a solution of the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.5 eq) and diethyl bromomalonate (1.0 eq) in toluene (0.2 M), add the chiral diphenylprolinol silyl ether catalyst (0.1 eq).
-
Add 2,6-lutidine (1.1 eq) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired cyclopropanecarbaldehyde derivative.
Catalytic Cycle for Organocatalytic Cyclopropanation
Ring-Opening Reactions
The strain energy of the cyclopropane ring facilitates a variety of ring-opening reactions, providing access to linear structures that can be difficult to synthesize by other means. These reactions can be promoted by Lewis acids, Brønsted acids, or nucleophiles.[9][10][11][12]
Lewis acids can activate a substituent on the cyclopropane ring (e.g., a carbonyl group), promoting nucleophilic attack and subsequent cleavage of a C-C bond.[9] This strategy is particularly effective for donor-acceptor cyclopropanes.
Quantitative Data Summary: MgI₂-Catalyzed 1,3-Chlorosulfenation [13]
| Entry | Cyclopropane Substrate (R¹) | Sulfenyl Chloride (R²) | Time | Yield (%) |
| 1 | Phthalimido | p-NO₂-Ph | 15 min | 91 |
| 2 | Succinimido | p-NO₂-Ph | 20 min | 74 |
| 3 | Phenoxy | p-NO₂-Ph | 1 h | 51 |
| 4 | Phenyl | p-NO₂-Ph | 2 h | 99 |
Experimental Protocol: Lewis Acid-Catalyzed 1,3-Chlorosulfenation [13]
-
To a solution of the donor-acceptor cyclopropane (1.0 eq, 0.1 mmol) in CH₂Cl₂ (0.1 M), add MgI₂ (10 mol %).
-
Add the desired sulfenyl chloride (1.5-5.0 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Plausible Mechanism for Lewis Acid-Catalyzed Ring-Opening
C-H Bond Activation
Direct functionalization of C-H bonds on the cyclopropane ring represents a highly atom-economical approach to introduce complexity. Palladium-catalyzed enantioselective C-H activation has emerged as a powerful tool for the synthesis of enantioenriched cis-substituted cyclopropanecarboxylic acids.[14]
Quantitative Data Summary: Pd(II)-Catalyzed Enantioselective C-H Arylation [14]
| Entry | Arylboron Reagent | Ligand | Yield (%) | ee (%) |
| 1 | 4-F-C₆H₄B(OH)₂ | L27 | 75 | 93 |
| 2 | 4-Cl-C₆H₄B(OH)₂ | L27 | 78 | 92 |
| 3 | 3,5-(CF₃)₂-C₆H₃B(OH)₂ | L27 | 85 | 91 |
Experimental Protocol: Pd(II)-Catalyzed Enantioselective C-H Activation [14]
-
To a vial, add the cyclopropanecarboxylic acid substrate (1.0 eq), Pd(OAc)₂ (10 mol %), and the mono-N-protected amino acid ligand (e.g., L27 , 20 mol %).
-
Add the organoboron reagent (2.0 eq) and Ag₂CO₃ (2.0 eq).
-
Add hexafluoroisopropanol (HFIP) as the solvent.
-
Stir the mixture at 40 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired product.
Synthesis of Cyclopropylamines
The cyclopropylamine moiety is a key pharmacophore found in numerous approved drugs.[15] Efficient synthetic routes to these valuable building blocks are therefore highly sought after.
Experimental Protocol: Synthesis of trans-2-Substituted-Cyclopropylamines
-
Treat the α-chloroaldehyde (1.0 eq) with bis(iodozincio)methane (CH₂(ZnI)₂) at 0 °C for 1 hour.
-
Quench any remaining CH₂(ZnI)₂ with isopropanol.
-
Add the desired amine (e.g., morpholine, 1.2 eq) and a polar aprotic co-solvent (e.g., DMF, 1.5x volume of THF).
-
Heat the reaction mixture at 90 °C for 18 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography to yield the trans-cyclopropylamine.
Quantitative Data Summary: Synthesis of trans-Cyclopropylamines
| Entry | α-Chloroaldehyde (R) | Amine | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Ph | Morpholine | 99 | >20:1 |
| 2 | 4-F-Ph | Morpholine | 85 | >20:1 |
| 3 | 2-Naphthyl | Benzylamine | 80 | >20:1 |
Conclusion
This compound and its derivatives are versatile and powerful building blocks in organic synthesis. The unique reactivity conferred by the strained three-membered ring enables a wide range of transformations, including asymmetric cyclopropanations, regioselective ring-openings, and direct C-H functionalizations. The protocols and data presented here provide a practical guide for researchers in academia and industry to harness the synthetic potential of these valuable scaffolds in the pursuit of novel therapeutics and complex molecular architectures.
References
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01889B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. researchgate.net [researchgate.net]
- 11. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Strategic Use of Methylcyclopropane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylcyclopropane moiety is a valuable structural motif in modern medicinal chemistry, offering a unique combination of steric and electronic properties. Its incorporation into drug candidates can significantly enhance pharmacological profiles by improving metabolic stability, binding affinity, and overall potency. These application notes provide a detailed overview of the use of this compound and its derivatives in the synthesis of key pharmaceuticals, complete with experimental protocols and an exploration of the relevant biological pathways.
The strained three-membered ring of cyclopropane imparts a pseudo-unsaturated character, allowing it to act as a bioisostere for various functional groups, including gem-dimethyl groups and phenyl rings. The addition of a methyl group provides a valuable vector for probing structure-activity relationships (SAR) and optimizing ligand-receptor interactions. This document will explore the synthesis and application of three notable pharmaceuticals containing a cyclopropane ring: the hepatitis C virus (HCV) protease inhibitors Grazoprevir and Voxilaprevir, and the melatonin receptor agonist Tasimelteon.
I. Pharmaceuticals Featuring the Cyclopropane Moiety
The strategic incorporation of a cyclopropane ring, often methylated or otherwise functionalized, has proven instrumental in the development of several impactful therapeutic agents.
A. Grazoprevir: A Potent HCV NS3/4A Protease Inhibitor
Grazoprevir is a second-generation inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, an enzyme essential for viral replication.[1] The cyclopropane-containing portion of Grazoprevir plays a crucial role in orienting the molecule within the enzyme's active site, contributing to its high potency.
B. Voxilaprevir: A Pan-Genotypic HCV NS3/4A Protease Inhibitor
Voxilaprevir is another direct-acting antiviral agent that targets the HCV NS3/4A protease.[2] Its structure features a complex cyclopropane-containing sulfonamide moiety that is critical for its inhibitory activity against a broad range of HCV genotypes.
C. Tasimelteon: A Melatonin Receptor Agonist for Circadian Rhythm Disorders
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, used in the treatment of non-24-hour sleep-wake disorder.[3] The cyclopropyl group in Tasimelteon is a key component of the pharmacophore, contributing to its high affinity and selectivity for the melatonin receptors.
II. Signaling Pathways
A. HCV NS3/4A Protease and Its Inhibition
The HCV NS3/4A protease is a serine protease responsible for cleaving the HCV polyprotein into mature nonstructural proteins, which are essential for viral replication.[4][5] Additionally, NS3/4A can cleave host-cell proteins involved in the innate immune response, such as TRIF and MAVS, thereby helping the virus evade the host's defenses.[6][7] Grazoprevir and Voxilaprevir act as competitive inhibitors, binding to the active site of the NS3/4A protease and blocking its function. This inhibition prevents the processing of the viral polyprotein and restores the host's innate immune signaling.
Caption: Inhibition of HCV NS3/4A Protease by Grazoprevir and Voxilaprevir.
B. Melatonin Receptor Signaling
Tasimelteon exerts its therapeutic effects by agonizing the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs).[8][9] Activation of these receptors, primarily through Gαi, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of the cAMP response element-binding protein (CREB).[10] The modulation of this pathway in the suprachiasmatic nucleus of the hypothalamus is believed to be the mechanism by which Tasimelteon helps to regulate the sleep-wake cycle.
Caption: Tasimelteon-mediated Melatonin Receptor Signaling Pathway.
III. Experimental Protocols and Data
The synthesis of pharmaceuticals containing a this compound or related cyclopropane moiety often involves specialized cyclopropanation reactions. Below are representative protocols for the synthesis of key intermediates.
A. Synthesis of a Key Intermediate for HCV Protease Inhibitors: (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
This versatile building block is crucial for the synthesis of both Grazoprevir and Voxilaprevir.[11][12] A common strategy involves the diastereoselective cyclopropanation of a glycine-derived Schiff base.[11]
Experimental Workflow:
Caption: Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Derivative.
Protocol: Diastereoselective Cyclopropanation
-
To a solution of the glycine Schiff base in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to generate the enolate.
-
Slowly add a solution of trans-1,4-dibromo-2-butene to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude racemic vinyl-ACCA derivative can be purified by column chromatography.
Protocol: Enzymatic Resolution
-
Dissolve the racemic vinyl-ACCA ester derivative in a suitable buffer solution.
-
Add a lipase enzyme (e.g., from Candida antarctica) and stir the mixture at room temperature.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separate the unreacted (1R,2S)-ester from the hydrolyzed (1S,2R)-acid by extraction or chromatography.
Quantitative Data:
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Glycine Schiff Base | trans-1,4-dibromo-2-butene, NaHMDS | Racemic vinyl-ACCA derivative | 70-85 |
| 2 | Racemic vinyl-ACCA derivative | Lipase | (1R,2S)-vinyl-ACCA derivative | 40-48 (after resolution) |
B. Synthesis of Tasimelteon via Cyclopropanation of 4-vinyl-2,3-dihydrobenzofuran
A key step in the synthesis of Tasimelteon involves the construction of the cyclopropane ring from 4-vinyl-2,3-dihydrobenzofuran.[13][14]
Experimental Workflow:
Caption: Synthetic workflow for Tasimelteon.
Protocol: Epoxidation
-
Dissolve 4-vinyl-2,3-dihydrobenzofuran in a suitable solvent such as dichloromethane.
-
Add a mild oxidizing agent, for example, m-chloroperoxybenzoic acid (mCPBA), portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxirane intermediate.
Protocol: Cyclopropanation
-
To a solution of the oxirane intermediate in an anhydrous solvent like THF, add a solution of a ylide, such as one generated from trimethylsulfoxonium iodide and sodium hydride, at room temperature.
-
Stir the reaction mixture until the epoxide is fully converted.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting cyclopropyl derivative by column chromatography.
Quantitative Data:
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | 4-vinyl-2,3-dihydrobenzofuran | mCPBA | Oxirane intermediate | 85-95 |
| 2 | Oxirane intermediate | Trimethylsulfoxonium iodide, NaH | Cyclopropylnitrile intermediate | 75-85 |
| 3 | Cyclopropylnitrile intermediate | LiAlH4, Propionyl chloride | Tasimelteon | 60-70 (over two steps) |
IV. Conclusion
The this compound moiety is a powerful tool in the arsenal of the medicinal chemist. As demonstrated by the examples of Grazoprevir, Voxilaprevir, and Tasimelteon, its incorporation can lead to significant improvements in drug efficacy and pharmacokinetic properties. The synthetic protocols outlined herein provide a foundation for the practical application of cyclopropanation reactions in the synthesis of complex pharmaceutical agents. Further exploration of novel cyclopropanation methodologies will undoubtedly continue to expand the utility of this versatile functional group in drug discovery and development.
References
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 7. Substrate determinants for cleavage in cis and in trans by the hepatitis C virus NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 10. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]
- 14. patentscope.wipo.int [patentscope.wipo.int]
Application Notes and Protocols for the Polymerization of Methylcyclopropane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of methylcyclopropane and its derivatives represents a specialized area of polymer chemistry, yielding materials with unique structural and functional properties. The inherent ring strain of the cyclopropane moiety provides a thermodynamic driving force for ring-opening polymerization (ROP), while the presence of additional functional groups, such as vinyl substituents, allows for chain-growth polymerization pathways. The resulting polymers, which can feature either a repeating hydrocarbon backbone from ROP or pendant cyclopropyl groups, are of significant interest for advanced materials and biomedical applications.
The cyclopropane ring is a valuable motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and potency in drug molecules.[1][2] Consequently, polymers incorporating this structural unit are promising candidates for the development of novel drug delivery systems, such as nanoparticles and micelles, where the polymer's physical properties can be finely tuned.[3][4]
These application notes provide a comprehensive overview of the primary methods for the polymerization of this compound derivatives, including detailed experimental protocols, a summary of quantitative data from the literature, and a discussion of their potential applications in drug development.
Polymerization Mechanisms: An Overview
The polymerization of this compound derivatives primarily proceeds through three main pathways, dictated by the monomer's substituents and the choice of initiator.
-
Cationic Ring-Opening Polymerization (CROP): This is a common method for cyclopropanes activated with donor and acceptor groups. Lewis acids are typically used to initiate the polymerization by coordinating to an electron-withdrawing group, which facilitates the cleavage of a carbon-carbon bond in the strained three-membered ring.[5][6] This results in a polymer with a repeating 1,5-enchainment.
-
Anionic Ring-Opening Polymerization (AROP): For cyclopropanes with suitable electron-withdrawing groups, such as dicarboxylates, anionic initiators can induce ring-opening to form a propagating carbanion.[7] This method can proceed as a living polymerization, offering excellent control over molecular weight and resulting in polymers with a narrow molecular weight distribution.[7]
-
Radical Polymerization of Vinylcyclopropane Derivatives: When a vinyl group is attached to the cyclopropane ring, polymerization can occur via the double bond. This can proceed either with the preservation of the cyclopropane ring or via a radical ring-opening mechanism.[8] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined polymers with controlled architectures.[5]
It is important to note that the polymerization of unsubstituted this compound is not widely reported in the literature, as the absence of activating functional groups makes it less susceptible to common polymerization techniques.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the polymerization of this compound derivatives, providing a comparative overview of different polymerization systems.
Table 1: Lewis Acid-Catalyzed Cationic Ring-Opening Polymerization of Donor-Acceptor Cyclopropanes
| Monomer | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | SnCl₄ (10) | CH₂Cl₂ | 24 | 25 | 91 | 12,600 | 1.45 | [6] |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | SnCl₄ (10) | CH₂Cl₂ | 24 | 25 | 85 | 10,500 | 1.52 | [6] |
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | SnCl₄ (10) | CH₃NO₂ | 24 | 25 | 78 | 9,800 | 1.61 | [6] |
| Di-tert-butyl 2-vinylcyclopropane-1,1-dicarboxylate | TiCl₄ (10) | Toluene | 48 | 0 | 65 | 8,200 | 1.78 | [5] |
Table 2: Anionic Ring-Opening Polymerization of Cyclopropane Derivatives
| Monomer | Initiator System | Solvent | Time (h) | Temp (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Di-n-propyl cyclopropane-1,1-dicarboxylate | Thiophenol / t-BuP₄ base | THF | 1 | 25 | >95 | 15,400 | 1.10 | [7] |
| Di-n-propyl cyclopropane-1,1-dicarboxylate | 1,4-Benzenedithiol / t-BuP₄ | THF | 2 | 25 | >95 | 28,600 | 1.15 | [7] |
| Diethyl 2-vinylcyclopropane-1,1-dinitrile | Sodium Cyanide | DMF | 6 | 60 | 88 | 7,500 | 1.85 | [7] |
Table 3: Radical Polymerization of Vinylcyclopropane Derivatives
| Monomer | Polymerization Method | Initiator | CTA | Solvent | Time (h) | Temp (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| 1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane | Free Radical | AIBN | None | Toluene | 16 | 70 | 21,000 | 2.1 | [8] |
| p-(2-methoxycarbonylcyclopropyl)styrene | Free Radical | AIBN | None | Benzene | 8 | 60 | - | - | [8] |
| Dimethyl vinylidenecyclopropane-dicarboxylate | RAFT | AIBN | DDMAT | PhCF₃ | 12 | 70 | 10,200 | 1.25 | [9] |
Note: M_n (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene or poly(methyl methacrylate) standards.[10][11][12][13][14]
Experimental Protocols
The following protocols are representative methodologies for the polymerization of this compound derivatives, synthesized from the literature. Standard laboratory safety procedures should always be followed.
Protocol 1: Lewis Acid-Catalyzed Cationic Ring-Opening Polymerization (CROP) of a Donor-Acceptor Substituted this compound
This protocol describes a general procedure for the CROP of a diethyl 2-(substituted)-cyclopropane-1,1-dicarboxylate, based on methodologies reported for similar systems.[6]
Materials:
-
Diethyl 2-methyl-2-vinylcyclopropane-1,1-dicarboxylate (or similar donor-acceptor monomer)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (for quenching)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reactor Setup: A flame- or oven-dried Schlenk flask equipped with a magnetic stir bar is cooled under a stream of inert gas (Argon or Nitrogen).
-
Monomer Preparation: The monomer (e.g., 1.0 g, ~4.4 mmol) is dissolved in anhydrous dichloromethane (10 mL) in the Schlenk flask under an inert atmosphere.
-
Reaction Initiation: The solution is stirred at room temperature (25 °C). The Lewis acid initiator, SnCl₄ solution (0.44 mL of a 1.0 M solution, 0.44 mmol, 10 mol%), is added dropwise via syringe.
-
Polymerization: The reaction mixture is stirred at 25 °C for 24 hours. An increase in viscosity may be observed as the polymerization proceeds.
-
Termination: The polymerization is quenched by the addition of 2 mL of cold methanol.
-
Polymer Isolation: The reaction mixture is poured into a large volume of cold methanol (~100 mL) with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh methanol (3 x 20 mL), and then redissolved in a minimal amount of dichloromethane.
-
Final Precipitation: The polymer is reprecipitated from the dichloromethane solution into cold methanol to remove residual monomer and catalyst.
-
Drying: The purified polymer is collected by filtration and dried under vacuum at 40 °C to a constant weight.
-
Characterization: The polymer's molecular weight (M_n) and polydispersity index (PDI) are determined by GPC. The structure is confirmed by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Anionic Ring-Opening Polymerization (AROP) of a Substituted Cyclopropane-1,1-dicarboxylate
This protocol outlines a metal-free anionic ROP of a di-n-propyl cyclopropane-1,1-dicarboxylate, adapted from literature describing a living polymerization process.[7]
Materials:
-
Di-n-propyl 2-methylcyclopropane-1,1-dicarboxylate
-
Thiophenol (initiator)
-
Phosphazene base t-BuP₄ (activator)
-
Anhydrous tetrahydrofuran (THF)
-
Allyl bromide or hydrochloric acid (terminating agent)
-
Hexane (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reactor Setup: All manipulations are performed under a strict inert atmosphere in a glovebox or using Schlenk techniques. A dry Schlenk flask with a stir bar is used.
-
Reagent Preparation: In the glovebox, the monomer (e.g., 500 mg, ~2.0 mmol) and thiophenol (e.g., 22 mg, 0.2 mmol, 10 eq. relative to base) are dissolved in anhydrous THF (5 mL).
-
Initiation: The phosphazene base t-BuP₄ (e.g., 0.02 mmol in THF) is added to the stirred monomer/thiophenol solution at room temperature (25 °C) to begin the polymerization.
-
Polymerization: The reaction is allowed to proceed for 1-2 hours. The living nature of the polymerization means that monomer conversion should be high within this period.
-
Termination: The living anionic chain ends are terminated by adding an excess of an electrophile (e.g., allyl bromide) or by protonation with a dilute HCl solution.
-
Polymer Isolation: The reaction mixture is concentrated under reduced pressure, and the resulting polymer is precipitated by adding the concentrated solution to a large volume of cold hexane.
-
Purification and Drying: The polymer is collected by filtration and dried under vacuum to a constant weight.
-
Characterization: The polymer is analyzed by GPC to determine M_n and PDI (a narrow PDI, typically < 1.2, is expected). NMR spectroscopy is used to confirm the polymer structure and end-group functionalization.
Protocol 3: RAFT Radical Polymerization of a Vinyl-Substituted this compound
This protocol provides a general method for the controlled radical polymerization of a vinyl-substituted this compound using RAFT, based on standard RAFT procedures.[5]
Materials:
-
1-Methyl-1-vinylcyclopropane derivative (Monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, DDMAT)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Methanol or hexane (for precipitation)
-
Schlenk tube or ampule suitable for freeze-pump-thaw cycles
Procedure:
-
Reagent Charging: In a Schlenk tube, the monomer (e.g., 1.0 g), RAFT agent (DDMAT, amount calculated based on target molecular weight, e.g., [Monomer]/[RAFT] = 100), and AIBN (e.g., [RAFT]/[AIBN] = 5) are dissolved in the chosen solvent (e.g., 2 mL).
-
Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen. The tube is then sealed under vacuum or backfilled with an inert gas.
-
Polymerization: The sealed tube is placed in a preheated oil bath at the desired temperature (e.g., 70 °C). The reaction is allowed to proceed for a set time (e.g., 12-24 hours), which can be monitored by taking aliquots to measure monomer conversion via ¹H NMR.
-
Termination: The polymerization is stopped by cooling the reaction vessel in an ice bath and exposing the contents to air.
-
Polymer Isolation: The polymer is isolated by precipitating the viscous reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: The polymer is collected by filtration, redissolved in a small amount of a suitable solvent (e.g., THF or dichloromethane), and reprecipitated. The final product is dried under vacuum.
-
Characterization: GPC is used to determine M_n and PDI. A linear evolution of M_n with monomer conversion and a low PDI are indicative of a controlled polymerization process.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate a key polymerization mechanism and a typical experimental workflow.
Caption: Mechanism of Lewis Acid-Catalyzed CROP of a substituted this compound.
Caption: General experimental workflow for a controlled polymerization reaction.
Application in Drug Delivery: A Conceptual Model
Polymers derived from this compound derivatives can be designed as amphiphilic block copolymers for drug delivery applications. The hydrophobic block, potentially containing the cyclopropane moieties, can form the core of a micelle to encapsulate hydrophobic drugs, while a hydrophilic block forms the outer corona, ensuring aqueous solubility.
Caption: Drug encapsulation and release from a cyclopropane-based polymer micelle.
Applications in Drug Development
The unique properties of the cyclopropane ring make polymers derived from its derivatives highly attractive for pharmaceutical applications.
-
Drug Encapsulation and Delivery: Amphiphilic block copolymers containing a hydrophobic, cyclopropane-rich segment can self-assemble into micelles or nanoparticles in aqueous solutions.[15][16] These nanostructures can encapsulate poorly water-soluble drugs, improving their bioavailability and protecting them from premature degradation.[17][18][19] The rigid and metabolically stable nature of the cyclopropane units within the core could enhance the stability of the drug carrier.[1][2]
-
Controlled Release Systems: The release of the encapsulated drug from the polymer matrix can be controlled by the degradation rate of the polymer or in response to specific stimuli (e.g., pH, temperature).[2][20][21] While polymers from simple ring-opened this compound would result in a stable hydrocarbon backbone, the incorporation of cleavable linkages (e.g., esters) into the polymer backbone or side chains during synthesis would be necessary to render the system biodegradable.
-
Enhanced Therapeutic Efficacy: By improving drug solubility and providing a mechanism for controlled or targeted release, these polymer systems can help maintain therapeutic drug concentrations for extended periods, potentially reducing dosing frequency and minimizing side effects.[3][22] The small size of the nanoparticles allows them to potentially take advantage of the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues.[15]
While the direct application of poly(this compound) in drug delivery is an emerging area, the foundational chemistry and the well-established benefits of the cyclopropane motif in medicinal chemistry provide a strong rationale for further research and development in this field.
References
- 1. m.youtube.com [m.youtube.com]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. Novel β-cyclodextrin based copolymers: fabrication, characterization and in vitro release behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 5. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 6. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Synthesis and properties of cyclopropane-containing optically transparent polymers | Scilit [scilit.com]
- 9. DSpace [wlv.openrepository.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 13. agilent.com [agilent.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rug.nl [rug.nl]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. Engineering of polymeric nanoparticles for medical applications - ecancer [ecancer.org]
- 19. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In-vitro release studies of ciprofloxacin drug using polyaniline/polypyrrole-encapsulated β-cyclodextrin nanocomposites | springerprofessional.de [springerprofessional.de]
- 22. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Addition to Methylcyclopropane Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcyclopropane carbonyl compounds are valuable synthetic intermediates in organic chemistry and drug development. The strained cyclopropane ring, coupled with the electrophilic carbonyl group, allows for a diverse range of chemical transformations. Nucleophilic addition to these substrates can proceed via two main pathways: a direct 1,2-addition to the carbonyl group to afford cyclopropyl carbinols, or a conjugate addition that can lead to ring-opening of the strained three-membered ring, providing access to functionalized acyclic ketones. The stereochemical outcome of these reactions is of paramount importance and can often be controlled by the careful selection of reagents, solvents, and reaction conditions.
These application notes provide an overview of the key protocols for nucleophilic addition to this compound aldehydes and ketones, with a focus on achieving high diastereoselectivity. Detailed experimental procedures for representative reactions are provided, along with data tables for easy comparison of outcomes.
Stereochemical Control in 1,2-Nucleophilic Addition
The addition of a nucleophile to a chiral aldehyde or ketone containing a this compound moiety adjacent to the carbonyl group creates a new stereocenter. The facial selectivity of the nucleophilic attack is crucial in determining the diastereomeric ratio of the product. Two primary models are used to predict the stereochemical outcome: the Felkin-Anh model for non-chelation controlled reactions and the Cram-chelate model for reactions under chelation control.[1][2]
-
Felkin-Anh Model (Non-Chelation Control): This model is generally applicable to nucleophilic additions involving organolithium and Grignard reagents in non-chelating solvents.[1][3] The model predicts that the largest substituent on the α-carbon (in this case, the cyclopropyl group) will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[1][4] This leads to the preferential formation of the anti diastereomer.[1]
-
Cram-Chelate Model (Chelation Control): When the substrate contains a chelating group (e.g., an α-alkoxy group) and a Lewis acid capable of forming a stable five-membered chelate is used (e.g., MgBr₂, ZnCl₂, TiCl₄), the Cram-chelate model applies.[1][2] The rigid chelate structure forces the nucleophile to attack from the less hindered face, typically resulting in the formation of the syn diastereomer.[1]
Diagram: Stereochemical Models for Nucleophilic Addition
Caption: Felkin-Anh vs. Cram-Chelate models for nucleophilic addition.
Protocols for 1,2-Nucleophilic Addition to 2-Methylcyclopropane-1-carbaldehyde
The following protocols are generalized procedures for the diastereoselective addition of organometallic reagents to 2-methylcyclopropane-1-carbaldehyde, leading to the formation of the corresponding cyclopropyl carbinols.
Protocol 1: Diastereoselective Addition of Methylmagnesium Bromide (Felkin-Anh Control)
This protocol describes the addition of a Grignard reagent to 2-methylcyclopropane-1-carbaldehyde under non-chelating conditions, favoring the formation of the anti-diastereomer.[1]
Materials:
-
2-Methylcyclopropane-1-carbaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve 2-methylcyclopropane-1-carbaldehyde (1.0 eq) in anhydrous diethyl ether to make a 0.1 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Protocol 2: Diastereoselective Addition of an Organozinc Reagent (Chelation Control)
This protocol is applicable to a derivative such as 2-methyl-2-(methoxymethyl)cyclopropane-1-carbaldehyde to favor the syn-diastereomer via chelation control.[1]
Materials:
-
2-Methyl-2-(methoxymethyl)cyclopropane-1-carbaldehyde
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous ZnCl₂ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add methylmagnesium bromide (1.2 eq) dropwise.
-
Stir for 30 minutes to form the organozinc reagent.
-
In a separate flask, dissolve the aldehyde (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the prepared organozinc reagent to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Follow steps for workup, purification, and analysis as described in Protocol 1.
Quantitative Data for 1,2-Addition to this compound Carbonyls
| Substrate | Nucleophile | Conditions | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| 2-Methylcyclopropane-1-carbaldehyde | MeMgBr | Et₂O, -78 °C | Expected high preference for anti | N/A | [1] |
| 2-Methyl-2-(methoxymethyl)cyclopropane-1-carbaldehyde | MeZnCl | THF, -78 °C | Expected high preference for syn | N/A | [1] |
Note: The data in the table is based on established stereochemical models as specific literature data for these exact substrates is limited.[1]
Diagram: Experimental Workflow for Diastereoselective Addition
Caption: General workflow for diastereoselective nucleophilic addition.
Protocols for Nucleophilic Addition with Ring-Opening
The inherent strain of the cyclopropane ring can be harnessed to drive ring-opening reactions upon nucleophilic attack, leading to the formation of γ-substituted ketones. These reactions are often catalyzed by Lewis acids or transition metals.
Protocol 3: Nickel-Catalyzed Reductive Cross-Coupling of an Aryl Cyclopropyl Ketone
This protocol describes the ring-opening of an aryl cyclopropyl ketone and subsequent coupling with an unactivated alkyl bromide to yield a γ-alkyl-substituted ketone.[5]
Materials:
-
Aryl cyclopropyl ketone
-
Unactivated alkyl bromide
-
Nickel catalyst (e.g., NiBr₂·diglyme)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)
-
Reducing agent (e.g., Zinc powder)
-
Anhydrous solvent (e.g., DMA)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl cyclopropyl ketone (1.0 eq), nickel catalyst (5 mol%), and ligand (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA, the alkyl bromide (1.5 eq), and zinc powder (2.0 eq).
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Ring-Opening Reactions
| Cyclopropyl Ketone | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1-(cyclopropyl)-1-phenylethan-1-one | 1-bromobutane | NiBr₂·diglyme/dtbbpy, Zn | 1-phenylheptan-1-one | 85 | [5] |
| 1-(cyclopropyl)-1-(4-methoxyphenyl)ethan-1-one | 1-bromohexane | NiBr₂·diglyme/dtbbpy, Zn | 1-(4-methoxyphenyl)nonan-1-one | 78 | [5] |
Diagram: Reaction Pathway for Ni-Catalyzed Ring-Opening
Caption: Plausible catalytic cycle for Ni-catalyzed ring-opening.
Conclusion
The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound carbonyl compounds. By understanding the principles of stereochemical control and the different reaction pathways available, scientists can strategically design and execute syntheses to access a wide variety of valuable molecular architectures. Careful attention to reaction conditions, particularly temperature and the choice of solvent and catalyst, is crucial for achieving high yields and selectivities. Further exploration of different nucleophiles and substituted this compound carbonyl substrates will undoubtedly continue to expand the synthetic utility of these versatile building blocks.
References
Application Notes and Protocols for Methylcyclopropane Synthesis via Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of methylcyclopropane and its derivatives using continuous flow chemistry. The methodologies presented here offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability, which are critical in research and pharmaceutical development.
Application Note 1: Continuous Flow Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, and its adaptation to a continuous flow process offers a safer and more efficient alternative to traditional batch methods.[1] This method utilizes a packed-bed reactor containing a zinc-copper couple to generate the zinc carbenoid species in situ, which then reacts with an alkene to form the cyclopropane ring.[1]
Key Advantages:
-
Enhanced Safety: In-situ generation and immediate consumption of the reactive zinc carbenoid minimizes the risks associated with handling these sensitive species.[1]
-
Improved Efficiency: Flow chemistry allows for superior heat and mass transfer, leading to shorter reaction times and higher yields compared to batch processes.[1]
-
Scalability: The continuous nature of the process allows for straightforward scaling by extending the operation time, facilitating the production of larger quantities of material.
Logical Workflow for Continuous Flow Simmons-Smith Cyclopropanation
References
Application Notes and Protocols for Methylcyclopropane Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of methylcyclopropane derivatives in the field of agrochemical research. The unique structural and conformational properties conferred by the cyclopropane ring make these derivatives promising candidates for the development of novel insecticides, fungicides, and herbicides. These notes include a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of key biological pathways and experimental workflows.
Introduction to this compound Derivatives in Agrochemicals
The cyclopropane moiety is a key structural feature in a number of successful agrochemicals, most notably the synthetic pyrethroid insecticides. The strained three-membered ring imparts a rigid conformation that can enhance the binding affinity of the molecule to its biological target. This compound derivatives, in particular, offer a versatile scaffold that can be readily functionalized to explore a wide range of biological activities. Researchers have successfully synthesized and tested numerous derivatives, demonstrating their potential as insecticidal, fungicidal, and herbicidal agents.[1]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of various this compound derivatives from recent agrochemical research.
Insecticidal Activity
Pyrethroids, which are esters of 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid, are a major class of insecticides.[2] Modifications to this basic scaffold continue to yield potent insecticidal compounds.
Table 1: Insecticidal Activity of this compound Derivatives
| Compound Class | Derivative | Target Pest | Activity Metric | Value | Reference |
| Pyrethroid Ester | (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate | Aedes aegypti (Yellow fever mosquito) | Mortality | 100% | [2] |
| Pyrethroid Ester | (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate | Culex quinquefasciatus (House mosquito) | Mortality | 100% | [2] |
| Pyrethroid Ester | (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate | Musca domestica (Housefly) | Mortality | 100% | [2] |
| Pyrethroid Ester | (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate | Blattella germanica (German cockroach) | Knockdown | 100% (within 15 min) | [2] |
| Dicyano-cyclopropanecarboxamide | Compound 4c, 4d, 4g, 4j, 4m | Culex pipiens pallens (Mosquito larvae) | Lethal Rate at 5 µg/mL | >60% | [3] |
| Dicyano-cyclopropanecarboxamide | Compound 4h | Mythimna separata (Armyworm) | Lethal Rate at 600 µg/mL | 66.7% | [3] |
| Dicyano-cyclopropanecarboxamide | Compound 4j | Mythimna separata (Armyworm) | Lethal Rate at 600 µg/mL | 50% | [3] |
Fungicidal Activity
Cyclopropane-containing carboxamides have emerged as a promising class of fungicides, exhibiting activity against a range of plant pathogens.
Table 2: Fungicidal Activity of this compound Derivatives
| Compound Class | Derivative | Fungal Pathogen | Activity Metric | Value | Reference |
| Dicyano-cyclopropanecarboxamide | Compound 4f | Pythium aphanidermatum | Inhibition Rate at 50 µg/mL | 55.3% | [3] |
| Dicyano-cyclopropanecarboxamide | Compound 4f | Pyricularia oryzae | Inhibition Rate at 50 µg/mL | 67.1% | [3] |
| Dicyano-cyclopropanecarboxamide | Compound 4f | Pseudoperonospora cubensis | Inhibition Rate at 400 µg/mL | 50% | [3] |
| Dicyano-cyclopropanecarboxamide | Compound 4f | Erysiphe graminis | Inhibition Rate at 400 µg/mL | 85% | [3] |
| Dicyano-cyclopropanecarboxamide | Compound 4m | Puccinia sorghi | Inhibition Rate at 400 µg/mL | 100% | [3] |
| N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Compound 7p | Not specified | Antifungal Activity | 79.38% | [4] |
Herbicidal Activity
Research into the herbicidal properties of this compound derivatives is an emerging area, with some compounds showing inhibitory effects on plant growth.
Table 3: Herbicidal Activity of this compound Derivatives
| Compound Class | Derivative | Plant Species | Activity Metric | Value | Reference |
| Cyclopropane-1,1-dicarboxylic acid analogue | N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Agrostis stolonifera (Bentgrass) | Growth Inhibition | Moderate | [5][6] |
| Cyclopropane-1,1-dicarboxylic acid analogue | Various derivatives | Lactuca sativa (Lettuce) | Growth Inhibition | Low | [5][6] |
Experimental Protocols
Detailed protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis of a Dicyano-containing Cyclopropanecarboxamide Derivative (Hypothetical Example)
This protocol describes the synthesis of a generic dicyano-containing cyclopropanecarboxamide, based on a published synthetic route.[3]
Materials:
-
Ethyl cyanoacetate
-
1,2-dibromoethane
-
Sodium ethoxide
-
Hydrochloric acid
-
Thionyl chloride
-
Substituted 2-amino-2-phenylacetonitrile
-
Triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Synthesis of 1-Cyanocyclopropane-1-carboxylic acid:
-
To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate dropwise at 0 °C.
-
Slowly add 1,2-dibromoethane to the mixture and allow it to reflux for 4-6 hours.
-
After cooling, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude ester is hydrolyzed using concentrated hydrochloric acid under reflux to yield 1-cyanocyclopropane-1-carboxylic acid.
-
The product is purified by recrystallization.
-
-
Synthesis of 1-Cyanocyclopropane-1-carbonyl chloride:
-
A mixture of 1-cyanocyclopropane-1-carboxylic acid and thionyl chloride is refluxed for 2 hours.
-
Excess thionyl chloride is removed by distillation under reduced pressure to obtain the crude acid chloride.
-
-
Synthesis of the final Dicyano-containing Cyclopropanecarboxamide:
-
To a solution of the substituted 2-amino-2-phenylacetonitrile and triethylamine in dry DCM, add the crude 1-cyanocyclopropane-1-carbonyl chloride dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The final product is purified by column chromatography.
-
Insecticidal Bioassay: Larval Contact Assay
This protocol is adapted from standard methods for evaluating the toxicity of new insecticidal compounds against mosquito larvae.[7][8][9]
Materials:
-
Test compound dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Third-instar larvae of the target mosquito species (e.g., Aedes aegypti)
-
24-well plates
-
Distilled water
-
Pipettes
-
Incubator maintained at 27±2 °C and 80±10% relative humidity
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations. The final solvent concentration in the test wells should not exceed 1%.
-
-
Assay Setup:
-
In each well of a 24-well plate, add a specific number of larvae (e.g., 5-10) in a small volume of distilled water.
-
Add the test solution to each well to achieve the desired final concentration and volume (e.g., 1 mL).
-
Include a negative control (solvent only) and a positive control (a known insecticide).
-
Each concentration and control should be tested in triplicate.
-
-
Incubation and Observation:
-
Incubate the plates under controlled conditions.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
If mortality in the control group is between 5% and 20%, correct the data using Abbott's formula.
-
Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Fungicidal Bioassay: In Vitro Microdilution Assay
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[10][11]
Materials:
-
Test compound dissolved in DMSO
-
Target fungal pathogen (e.g., Fusarium oxysporum)
-
96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Fungal spore suspension (adjusted to a concentration of 1 x 10^5 spores/mL)
-
Spectrophotometer
Procedure:
-
Preparation of Test Plates:
-
Add 100 µL of PDB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Include a negative control (medium with DMSO) and a positive control (a known fungicide).
-
-
Inoculation:
-
Add 10 µL of the fungal spore suspension to each well.
-
-
Incubation:
-
Incubate the plates at 25-28 °C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that inhibits visible fungal growth.
-
For a more quantitative assessment, the optical density at 600 nm can be measured using a spectrophotometer to determine the percentage of growth inhibition.
-
Calculate the EC50 (effective concentration for 50% inhibition) by fitting the data to a dose-response curve.
-
Herbicidal Bioassay: Whole-Plant Assay
This protocol outlines a general procedure for evaluating the herbicidal activity of compounds on whole plants.[12][13][14]
Materials:
-
Test compound formulated for application (e.g., dissolved in a solvent with a surfactant)
-
Seeds of a susceptible plant species (e.g., Lactuca sativa or Agrostis stolonifera)
-
Pots filled with a standard soil mix
-
Growth chamber or greenhouse with controlled environmental conditions
-
Sprayer for herbicide application
Procedure:
-
Plant Growth:
-
Sow the seeds in pots and allow them to grow to a specific stage (e.g., 2-3 true leaves).
-
Maintain the plants in a growth chamber or greenhouse with appropriate light, temperature, and humidity.
-
-
Herbicide Application:
-
Prepare different concentrations of the test compound formulation.
-
Spray the plants uniformly with the test solutions.
-
Include a negative control (sprayed with the formulation blank) and a positive control (a known herbicide).
-
Each treatment should be replicated (e.g., 3-5 pots per treatment).
-
-
Evaluation:
-
Return the plants to the growth chamber or greenhouse.
-
Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the negative control.
-
Determine the GR50 (concentration required to reduce growth by 50%) by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mode of action of certain this compound derivatives and a general workflow for agrochemical discovery.
Caption: A generalized workflow for the discovery and development of novel agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Methylcyclopropane Synthesis Scale-Up
Welcome to the technical support center for scaling up methylcyclopropane synthesis. This resource is tailored for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which are most suitable for large-scale production?
A1: Several methods exist for synthesizing this compound, primarily through the cyclopropanation of propene. The choice of method is critical when scaling up and is often a trade-off between reagent cost, safety, and efficiency.
-
Simmons-Smith Reaction: This method uses an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple) to react with an alkene. It is known for its reliability and stereospecificity. For large-scale applications, modifications using cheaper reagents like dibromomethane or employing diethylzinc (Furukawa Modification) are common.[1] Continuous-flow processes have recently made this reaction safer and more scalable by controlling its exothermic nature.[2]
-
Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts (e.g., rhodium, copper) are used to decompose diazo compounds to generate carbenes. While highly efficient, the use of diazomethane itself is extremely hazardous (toxic and explosive) and generally avoided at industrial scale.[3]
-
Safer Diazomethane Alternatives: For larger scales, safer surrogates for diazomethane are preferred. These include trimethylsilyldiazomethane (TMSCHN₂) or solid, weighable reagents like imidazotetrazines, which release the necessary diazo species in situ.[4][5]
-
Intramolecular Cyclisation (Wurtz Reaction): This involves the reaction of a 1,3-dihaloalkane with a metal (like sodium or zinc) to form the cyclopropane ring. For this compound, this would start from a compound like 1,3-dichlorobutane.
For industrial scale, continuous-flow Simmons-Smith reactions and catalytic methods using safer diazomethane alternatives represent the most viable and modern approaches.
Q2: this compound is a gas at room temperature. How does this impact scale-up, particularly purification and handling?
A2: The low boiling point of this compound (approximately 4-5 °C) is a significant challenge.[6]
-
Isolation: The product must be collected from the reaction mixture using cryogenic traps or condensation trains cooled well below its boiling point. On a large scale, this requires specialized and energy-intensive cooling systems.
-
Purification: Standard fractional distillation is difficult and requires cryogenic distillation columns. Alternative purification methods like preparative gas chromatography are typically not feasible for large quantities. Therefore, the synthesis must be optimized to produce high-purity crude product to minimize complex purification steps.
-
Handling and Storage: this compound must be handled as a liquefied gas under pressure or at very low temperatures.[7] All equipment, including reactors, storage tanks, and transfer lines, must be rated for pressure and low-temperature service. It is also highly flammable, requiring stringent safety protocols to prevent leaks and eliminate ignition sources.[8][9]
Q3: What are the primary safety concerns when scaling up this compound synthesis?
A3: Safety is paramount. Key concerns include:
-
Reagent Hazards: Many cyclopropanation reagents are hazardous. Diazomethane is explosive and toxic.[3] Organozinc compounds from the Simmons-Smith reaction can be pyrophoric. Strong bases used in some intramolecular routes are corrosive.
-
Reaction Exothermicity: Cyclopropanation reactions, particularly the Simmons-Smith reaction, are often highly exothermic.[2] In a large reactor, poor heat transfer can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which could result in an explosion.[10]
-
Flammability: this compound is an extremely flammable gas.[9] Leaks can form explosive mixtures with air. All equipment must be properly grounded to prevent static discharge, and the process should be conducted in an environment free of ignition sources.[7]
-
Pressure Build-up: The production of a gaseous product in a closed or inadequately vented system can lead to dangerous pressure build-up. Reactors must be equipped with appropriate pressure relief systems.
Q4: My reaction yield drops significantly when moving from a 1L flask to a 100L reactor. What are the likely causes?
A4: A drop in yield during scale-up is a common problem stemming from non-linear effects.[10]
-
Inefficient Mixing: What mixes easily in a flask with a magnetic stir bar may not mix effectively in a large reactor with a mechanical agitator. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions.
-
Poor Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. If the reaction is exothermic, the increased internal temperature can cause thermal degradation of reactants or products and favor byproduct formation.[11]
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., Simmons-Smith with solid zinc), the rate at which reactants reach the catalyst surface can become the limiting factor at a larger scale, slowing the reaction and allowing more time for side reactions to occur.[12]
-
Addition Rate: The rate of reagent addition, which is easy to control in the lab, becomes critical at scale. Adding a reagent too quickly can overwhelm the reactor's cooling capacity, leading to an exotherm.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature; deactivated catalyst/reagent. | 1. Monitor reaction progress (e.g., by in-situ GC). Consider slightly increasing temperature or reaction time. For Simmons-Smith, ensure the zinc-copper couple is freshly prepared and highly active.[13] |
| 2. Side Reactions: Formation of isomers (e.g., 1-butene, cis/trans-2-butene) via ring-opening, especially if acidic conditions are present.[13] | 2. Ensure the reaction and workup are performed under neutral or slightly basic conditions. Use a mild quench (e.g., saturated ammonium chloride solution followed by a bicarbonate wash). | |
| 3. Product Loss During Workup: Evaporation of the highly volatile this compound during extraction or solvent removal. | 3. Perform all workup and isolation steps at low temperatures (e.g., 0 °C or below). Collect the product directly from the reaction headspace via a cold trap (-78 °C). | |
| Inconsistent Product Purity | 1. Byproduct Formation: Presence of unreacted starting materials or byproducts from side reactions (e.g., insertion products, oligomers from the alkene). | 1. Optimize reaction stoichiometry and temperature control. Slower addition of the carbene precursor can reduce side reactions. Analyze byproducts by GC-MS to identify their source and adjust conditions accordingly. |
| 2. Solvent Contamination: Difficulty in separating the product from a solvent with a similar boiling point. | 2. Choose a solvent with a boiling point significantly different from this compound. For example, use a higher-boiling solvent like toluene instead of ether, and isolate the product via condensation from the headspace. | |
| Reaction Control Issues (e.g., Runaway Exotherm) | 1. Poor Heat Dissipation: The reactor's cooling system cannot handle the heat generated by the reaction.[10] | 1. Reduce Addition Rate: Slow the rate at which the limiting reagent is added. Use a Semi-Batch Process: Add the reagent portion-wise, allowing the system to cool between additions. Switch to a Flow Reactor: Continuous-flow reactors offer superior heat transfer and are inherently safer for highly exothermic reactions.[14] |
| 2. Reagent Accumulation: A slow-starting "induction period" can lead to a build-up of unreacted reagents, which then react all at once. | 2. Ensure the reaction initiates promptly by using a small amount of pre-activated catalyst or by briefly heating a small portion of the initial charge to initiate the reaction before beginning the main feed. |
Data Presentation
The following tables provide illustrative data for comparing different synthesis methods and the effects of scaling up. Note: These values are representative and will vary based on specific experimental conditions.
Table 1: Comparison of Lab-Scale (1 mole) this compound Synthesis Methods
| Method | Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Simmons-Smith | Propene, CH₂I₂, Zn(Cu) | 70-85% | >95% | High reliability, stereospecific. | High cost of CH₂I₂, exothermic.[1] |
| Furukawa Mod. | Propene, CH₂I₂, Et₂Zn | 85-95% | >98% | Higher yield, more reactive. | Et₂Zn is pyrophoric and expensive. |
| Diazo/Rh(II) | Propene, CH₂N₂, Rh₂(OAc)₄ | 90-98% | >99% | Excellent yield, catalytic. | CH₂N₂ is extremely hazardous.[3] |
| Diazo Surrogate | Propene, TMZ, Pd(OAc)₂ | 75-90% | >97% | Much safer, uses solid reagent.[4] | Higher catalyst cost, byproduct removal. |
Table 2: Effect of Scale on Simmons-Smith Reaction Parameters (Illustrative)
| Parameter | Lab Scale (1 L Vessel) | Pilot Scale (100 L Reactor) | Production Scale (1000 L Reactor) |
| Batch Size | 1 mole | 100 moles | 1000 moles |
| Reagent Addition Time | 30 minutes | 4-6 hours | 8-12 hours |
| Avg. Internal Temp. | 25 °C | 30 °C (with active cooling) | 35 °C (cooling is critical) |
| Stirrer Speed | 500 RPM (Magnetic) | 150 RPM (Impeller) | 80 RPM (Impeller) |
| Typical Yield | 85% | 78% | 72% |
| Primary Challenge | Reagent cost | Heat removal, mixing | Heat removal, safety |
Experimental Protocols
Protocol 1: Lab-Scale (ca. 5g) Synthesis via Simmons-Smith Reaction
Objective: To synthesize approximately 5g of this compound.
Materials:
-
Zinc dust (<10 micron, 13.1 g, 200 mmol)
-
Copper(I) chloride (CuCl, 1.98 g, 20 mmol)
-
Diiodomethane (CH₂I₂, 40.2 g, 150 mmol)
-
Anhydrous diethyl ether (200 mL)
-
Propene (liquefied, ~10 g, 238 mmol)
-
Three-neck round-bottom flask (500 mL), mechanical stirrer, reflux condenser, dropping funnel, dry ice/acetone cold finger.
Procedure:
-
Activate Zinc: Under a nitrogen atmosphere, add zinc dust and CuCl to the flask. Gently heat the flask with a heat gun while stirring until the mixture turns grayish-black. Allow to cool.
-
Prepare Reagent: Add 150 mL of anhydrous ether. Add the diiodomethane dropwise to the activated zinc-copper couple. A gentle reflux should be observed. Stir for 1 hour after addition is complete to form the carbenoid.
-
Reaction: Cool the flask to -20 °C. Condense propene gas into the dropping funnel using a dry ice/acetone condenser and add it slowly to the reaction mixture over 1 hour, maintaining the internal temperature below -10 °C.
-
Workup: Allow the mixture to warm slowly to room temperature and stir overnight.
-
Isolation: Replace the condenser with a cold finger condenser filled with dry ice/acetone (-78 °C). Gently warm the reaction flask to 10-15 °C. This compound will distill and solidify on the cold finger.
-
Purification: The collected solid on the cold finger is the high-purity product. Scrape the solid into a pre-weighed, pre-chilled collection vessel. Yield: ~5.3 g (80%).
Protocol 2: Pilot-Scale (ca. 500g) Synthesis via Continuous-Flow Simmons-Smith Reaction
Objective: To synthesize approximately 500g of this compound in a safer, more controlled manner.
Equipment:
-
Continuous-flow reactor system with two high-pressure pumps.
-
Packed-bed reactor column (e.g., filled with a pre-mixed bed of zinc dust and a copper salt).[2]
-
Back-pressure regulator.
-
Gas-liquid separator.
-
Cryogenic condensation system (-78 °C or lower).
Procedure:
-
Stream A Preparation: Prepare a solution of diiodomethane (1.5 M) in an anhydrous solvent (e.g., cyclopentyl methyl ether, CPME).
-
Stream B Preparation: Prepare a saturated solution of propene in the same solvent. This requires dissolving the gas under pressure.
-
System Setup: Set up the flow reactor system. Heat the packed-bed column to the optimal temperature (e.g., 40-50 °C) to ensure reagent activation.[15]
-
Reaction: Pump Stream A and Stream B at the desired molar ratio (e.g., 1.5:1 carbenoid to alkene) through the packed-bed reactor. The residence time is typically short (e.g., 10-20 minutes).[14]
-
Quench & Separation: The reactor output flows through a back-pressure regulator into a gas-liquid separator. The gaseous this compound is continuously drawn off the top.
-
Isolation: The gas stream is passed through the cryogenic condensation system to liquefy the this compound product, which is collected in a chilled, pressurized vessel.
-
Steady State: The system is run continuously to produce the desired quantity of product. Production Rate: e.g., ~50-100 g/hour , depending on the system size.
Visualizations
Diagram 1: Logic for Selecting a Cyclopropanation Method
Caption: Decision tree for selecting a suitable this compound synthesis method.
Diagram 2: Experimental Workflow for Continuous-Flow Synthesis
Caption: Workflow for pilot-scale continuous synthesis of this compound.
Diagram 3: Troubleshooting Guide for Low Product Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8 this compound Manufacturers in 2025 | Metoree [us.metoree.com]
- 7. airgas.com [airgas.com]
- 8. sg.airliquide.com [sg.airliquide.com]
- 9. nj.gov [nj.gov]
- 10. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 11. Verification of Heat and Mass Transfer Closures in Industrial Scale Packed Bed Reactor Simulations | MDPI [mdpi.com]
- 12. public.websites.umich.edu [public.websites.umich.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.uam.es [repositorio.uam.es]
Technical Support Center: Purification Techniques for Methylcyclopropane Isomers
Welcome to the Technical Support Center for the purification of methylcyclopropane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound isomers, and why are they difficult to separate?
A1: this compound isomers can be broadly categorized into two groups:
-
Structural Isomers: These have the same molecular formula but different atomic connectivity. For example, C5H10 could be ethylcyclopropane, 1,1-dithis compound, or 1,2-dithis compound.[1]
-
Stereoisomers: These have the same connectivity but different spatial arrangements. For 1,2-dithis compound, this includes diastereomers (cis and trans isomers) and, in the case of the trans isomer, a pair of enantiomers (non-superimposable mirror images).[1]
Separation is challenging because isomers, particularly stereoisomers, often have very similar physical properties such as boiling points and polarity, making conventional purification techniques less effective.[2]
Q2: What are the most effective techniques for separating cis and trans diastereomers of substituted methylcyclopropanes?
A2: The most effective methods are high-resolution chromatographic techniques.
-
Gas Chromatography (GC): For volatile cyclopropane derivatives, GC is the preferred method. Capillary columns, especially those with liquid crystalline stationary phases, offer high selectivity for separating geometric isomers.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating larger quantities of diastereomers. Normal-phase chromatography on silica or diol columns is often effective.
Q3: When is fractional distillation a suitable purification method?
A3: Fractional distillation separates liquids based on differences in their boiling points.[5] This technique can be effective for separating structural isomers or diastereomers if the boiling point difference is significant (ideally >10-20°C). For isomers with very close boiling points, such as cis- and trans-1,2-dithis compound (37°C vs 28.2°C), fractional distillation can be challenging and may only provide partial enrichment. It is often best used for crude, large-scale separations before a final chromatographic step.
Q4: How can enantiomers of chiral this compound derivatives be separated?
A4: Enantiomers have identical physical properties in a non-chiral environment, so their separation requires specialized chiral techniques.[6] The most common approach is chiral chromatography , using either GC or HPLC with a chiral stationary phase (CSP). These phases, often based on cyclodextrins or polysaccharides, interact differently with each enantiomer, allowing for their separation.[6][7]
Q5: Is derivatization a useful strategy for separating this compound isomers?
A5: Yes, derivatization can be a very effective strategy. By reacting the isomer mixture with another chemical agent, you can:
-
Improve Diastereomeric Separation: Converting the isomers into derivatives can exaggerate the small differences in their physical properties, making them easier to separate by standard chromatography.
-
Resolve Enantiomers: Reacting a mix of enantiomers with a single, pure chiral derivatizing agent creates a mixture of diastereomers. These newly formed diastereomers can then be separated on a standard, achiral column.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor or No Separation of Isomers | Incorrect Column Phase: The stationary phase lacks the necessary selectivity for the isomers. | For hydrocarbon isomers, use a PLOT (Porous Layer Open Tubular) column or a column with a liquid crystalline stationary phase for enhanced shape selectivity.[3][8] For more polar derivatives, select a phase with appropriate polarity. |
| Inefficient Column: The column may be old, contaminated, or have a low number of theoretical plates. | Condition the column by baking it out at a high temperature. If resolution does not improve, trim the first few centimeters from the inlet or replace the column.[9] | |
| Suboptimal Temperature Program: The oven temperature ramp rate is too fast, or the initial temperature is too high. | Decrease the temperature ramp rate (e.g., 1-2 °C/min) to improve resolution.[3] Ensure the initial oven temperature is low enough to allow for good separation of the most volatile components. | |
| Peak Tailing or Broadening | Active Sites: Acidic or basic sites on the column or in the inlet liner can interact with polar analytes. | Use a deactivated inlet liner and an end-capped column. For persistent tailing with polar compounds, consider derivatization to a less polar functional group.[9] |
| Column Overload: Injecting too much sample causes peak distortion. | Dilute the sample or use a higher split ratio on the injector. | |
| Compound Degradation | High Injector Temperature: The injector temperature is too high, causing thermal decomposition of sensitive compounds. | Lower the injector temperature. Ensure the sample is transferred to the column quickly by using a faster carrier gas flow rate.[3] |
| Oxidation: Aldehydes or other sensitive functional groups can oxidize in the hot injector. | Ensure all carrier and system gases are high purity and filtered to remove oxygen. |
HPLC Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor or No Separation of Diastereomers | Incorrect Column/Mobile Phase: The polarity of the stationary and mobile phases is not optimized. | If using reverse-phase (e.g., C18), try a normal-phase column (e.g., silica, diol) or vice-versa. Systematically vary the mobile phase composition (e.g., the percentage of the polar modifier in normal-phase). |
| Insufficient Resolution: The column is not efficient enough for the separation. | Increase the column length, use a column with a smaller particle size, or lower the flow rate to improve efficiency. | |
| Peak Tailing | Secondary Interactions: Residual acidic silanol groups on the silica support can interact with basic analytes. | Add a small amount of a modifier like triethylamine to the mobile phase to mask the active sites. |
| Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the mobile phase itself or in a weaker solvent whenever possible. | |
| Irreproducible Retention Times | Temperature Fluctuations: The ambient temperature of the lab is changing. | Use a column oven to maintain a constant and stable temperature. |
| Mobile Phase Instability: The mobile phase components are not well-mixed, or a volatile component is evaporating over time. | Ensure the mobile phase is thoroughly mixed and degassed. Keep the solvent reservoir covered. |
Data Presentation
Table 1: Physical Properties of Common C4-C6 Cyclopropane Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₈ | 56.11 | 4–5[10] |
| Ethylcyclopropane | C₅H₁₀ | 70.13 | 36[1][6] |
| cis-1,2-Dithis compound | C₅H₁₀ | 70.13 | 37[11] |
| trans-1,2-Dithis compound | C₅H₁₀ | 70.13 | 28.2[9] |
Note: The small difference in boiling points between cis- and trans-1,2-dithis compound highlights the difficulty of separation by fractional distillation.
Experimental Protocols
Protocol 1: Preparative GC for Diastereomer (cis/trans) Separation
This protocol provides a general approach for separating volatile diastereomers like cis- and trans-1,2-dithis compound.
-
Analytical Method Development:
-
Column Selection: Start with a high-resolution capillary column. For hydrocarbon isomers, a PLOT column or a liquid crystal stationary phase is recommended for its shape selectivity.[3][8]
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Program: Begin at a low temperature (e.g., 35-40°C) and use a slow temperature ramp (e.g., 2°C/min) to maximize resolution between the closely eluting isomers.
-
Injection: Inject a small, diluted sample to confirm retention times and assess separation.
-
-
Scale-Up to Preparative GC:
-
System Configuration: A preparative GC system will have a larger diameter column, a higher capacity injector, and a fraction collection system.
-
Injection: Inject larger volumes of the neat or concentrated isomer mixture. Multiple injections may be required to obtain the desired amount of purified material.[12]
-
Fraction Collection: Set the collection timing based on the retention times established during the analytical run. The system will divert the column effluent to a collection trap or vial as each desired peak elutes.
-
Purity Analysis: Analyze each collected fraction using the initial analytical GC method to confirm its purity. Pool fractions that meet the required purity level.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
This protocol is for analyzing the enantiomeric excess (e.e.) of a chiral cyclopropane derivative after the diastereomers have been separated.
-
Column and Mobile Phase Screening:
-
Column Selection: Screen several chiral stationary phases (CSPs). Polysaccharide-based (cellulose or amylose) and cyclodextrin-based columns are excellent starting points.[6]
-
Mobile Phase: Test different modes:
-
Normal Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v)
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water
-
-
Initial Conditions: Use a flow rate of ~1.0 mL/min for a standard 4.6 mm ID column and maintain a constant temperature (e.g., 25°C) using a column oven.[6]
-
-
Method Optimization:
-
If partial separation is observed, optimize the mobile phase composition by making small changes to the modifier percentage.
-
Vary the column temperature; sometimes lower temperatures can improve chiral recognition and enhance resolution.
-
-
Sample Analysis:
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified diastereomer in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.).
-
Mandatory Visualization
References
- 1. ethylcyclopropane [stenutz.eu]
- 2. chembk.com [chembk.com]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methylcyclopropane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for methylcyclopropane synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Metal-based catalysts (e.g., Zn-Cu couple, Rhodium, Copper complexes): Ensure the catalyst has not been deactivated by exposure to air or moisture. Prepare fresh catalyst or use recently purchased, properly stored material. For the Simmons-Smith reaction, activation of zinc with copper is crucial.[1] - Organocatalysts: Verify the purity and stability of the organocatalyst. Some may be sensitive to environmental conditions. |
| Poor Quality Starting Materials | - Alkenes: Ensure the alkene starting material (e.g., propene, crotonaldehyde) is pure and free from inhibitors.[2][3] - Carbene/Carbenoid Precursor: Use high-purity diiodomethane, diazo compounds, or other precursors.[2][4][5] Diazomethane, in particular, is hazardous and requires careful handling.[6] |
| Suboptimal Reaction Temperature | - The optimal temperature is highly dependent on the specific reaction. For many cyclopropanation reactions, lower temperatures can improve selectivity and yield by minimizing side reactions.[7] Experiment with a range of temperatures to find the optimum for your specific system. |
| Incorrect Solvent | - The choice of solvent can significantly impact reaction rate and yield.[8] For Simmons-Smith reactions, ethereal solvents or dichloromethane are common.[7] For catalytic reactions, non-coordinating solvents are often preferred.[9] Screen a variety of anhydrous solvents to identify the best one for your reaction. |
| Presence of Water or Other Inhibitors | - Most cyclopropanation reactions are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen).[3][4] |
Problem: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Isomerization of the Product | - In some syntheses, the desired this compound derivative may isomerize to other products. For example, 1-methylcyclopropene can be a byproduct in the synthesis of methylenecyclopropane and can be isomerized to the desired product with a base like sodium tert-butoxide.[10] |
| Ring-Opening Reactions | - this compound and its derivatives are strained molecules and can undergo ring-opening reactions, especially at high temperatures or in the presence of acids.[11][12] Use mild reaction conditions and purification techniques to minimize this. |
| Polymerization of the Alkene | - For alkenes prone to polymerization, such as vinyl ethers, the Furukawa modification of the Simmons-Smith reaction can be beneficial.[8] |
| Reaction with Solvent | - Ensure the solvent is inert under the reaction conditions. For example, some reactive intermediates may react with the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are commonly employed for the synthesis of this compound and its derivatives:
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Simmons-Smith Reaction: This is a widely used method that involves the reaction of an alkene with an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple).[1][5] A popular modification, the Furukawa modification, uses diethylzinc, which can offer better reactivity and reproducibility.[2][5][8]
-
Catalytic Cyclopropanation: Transition metal catalysts, such as those based on rhodium (II) or copper, are effective for the reaction of alkenes with diazo compounds to form cyclopropanes.[3][4] Chiral catalysts can be used for enantioselective synthesis.[4][9]
-
Intramolecular Cyclization: Methylenecyclopropane can be synthesized via an intramolecular cyclization of methallyl chloride using a strong base.[10]
-
From γ-Butyrolactone: Methyl cyclopropane carboxylate can be synthesized from γ-butyrolactone through ester exchange and ring-closure reactions.[13]
Q2: How can I improve the stereoselectivity of my reaction?
A2: The stereochemistry of the starting alkene is generally retained in the cyclopropane product in concerted reactions like the Simmons-Smith reaction.[1][2] For catalytic reactions, the choice of catalyst and ligands is crucial for controlling stereoselectivity. Chiral ligands are often used to achieve high enantioselectivity.[4][9] Lowering the reaction temperature can also enhance diastereoselectivity.[7]
Q3: What are the key safety precautions to consider?
A3: Many reagents used in this compound synthesis are hazardous.
-
Diazomethane and other diazo compounds are toxic and potentially explosive and should be handled with extreme care.[4][6]
-
Organozinc compounds like diethylzinc are pyrophoric and must be handled under an inert atmosphere.
-
Strong bases such as sodium amide and n-butyllithium are corrosive and reactive.[4][10] Always consult the safety data sheets (SDS) for all chemicals and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: How can I effectively purify my this compound product?
A4: Purification methods depend on the physical properties of the specific this compound derivative.
-
Distillation: For volatile liquid products, distillation can be an effective purification method.[13]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying less volatile or solid products.[4][14] If the product is sensitive to silica gel, deactivating the silica with a base like triethylamine or using a different stationary phase may be necessary.[14]
-
Recrystallization: For solid products, recrystallization can be an effective purification technique.[14]
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for the Synthesis of a 2-Methylcyclopropane-1-carbaldehyde Derivative [9]
| Catalyst Type | Catalyst Example | Carbene Precursor | Solvent | Temp. (°C) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
| Organocatalyst | Chiral diphenylprolinol TMS ether | Bromomalonates | Toluene | RT | High | >30:1 | 90-98 |
| Organocatalyst | Resin-supported peptide | Dimethyl phenacyl sulfonium bromide | THF/H₂O | RT | Moderate to High | Good | High |
| Rhodium Catalyst | Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Diazoacetates | Dichloromethane | RT | Generally High | Varies | N/A (achiral) |
| Chiral Rhodium Catalyst | Rh₂(S-PTTL)₄ | Diazoacetates | Dichloromethane | RT | High | Good | High |
| Copper Catalyst | Cu(I)OTf with chiral ligand | Diazoacetates | Dichloromethane | 0 to RT | High | High | High |
Note: Data is illustrative for analogous systems and may vary for the specific synthesis of 2-methylcyclopropane-1-carbaldehyde.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification) of Crotonaldehyde[2][8]
Objective: To synthesize 2-methylcyclopropane-1-carbaldehyde from crotonaldehyde.
Materials:
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Crotonaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add crotonaldehyde (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv) dropwise to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methylcyclopropane-1-carbaldehyde.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Crotonaldehyde[3]
Objective: To synthesize a 2-methylcyclopropane-1-carbaldehyde derivative.
Materials:
-
Crotonaldehyde
-
Ethyl diazoacetate (EDA)
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve crotonaldehyde (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous DCM.
-
Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM to the reaction mixture over several hours using a syringe pump. Caution: Diazo compounds are potentially explosive.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield in this compound synthesis.
References
- 1. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methylenecyclopropane - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Page loading... [guidechem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Simmons-Smith Cyclopropanation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Simmons-Smith cyclopropanation reaction. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems observed during the Simmons-Smith cyclopropanation, offering potential causes and solutions to guide your experimental optimization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive zinc reagent (zinc-copper couple or diethylzinc). | Ensure the zinc-copper couple is freshly prepared and activated. For diethylzinc, ensure it has not been exposed to air or moisture. Consider using ultrasound to enhance zinc activation. |
| Low reaction temperature. | While low temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by TLC or GC. | |
| Poor quality of diiodomethane. | Use freshly distilled or high-purity diiodomethane. | |
| Presence of moisture or air. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). | |
| Incomplete Starting Material Conversion | Insufficient reagent. | Use a slight excess of the Simmons-Smith reagent (1.1-1.5 equivalents). Monitor the reaction by TLC or GC and allow it to proceed for a longer duration if necessary. |
| Low substrate reactivity (e.g., electron-deficient alkenes). | Switch to a more reactive Simmons-Smith reagent, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification (diethylzinc, diiodomethane, and a trifluoroacetic acid).[1] | |
| Formation of Significant Side Products | Methylation of heteroatoms (e.g., alcohols, thiols). | This is a common side reaction due to the electrophilic nature of the zinc carbenoid.[1] Minimize reaction time and use a minimal excess of the Simmons-Smith reagent. Protection of the sensitive functional group prior to cyclopropanation is also a viable strategy. |
| Wurtz-type coupling leading to dimeric byproducts. | This can occur from the coupling of organozinc intermediates. Ensure slow addition of reagents and maintain a lower reaction temperature to disfavor intermolecular coupling. | |
| Formation of iodide-containing byproducts . | These can arise from various pathways. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help to remove zinc salts and some iodine-containing impurities during workup. | |
| Poor Diastereoselectivity | Reaction temperature is too high. | Lowering the reaction temperature (e.g., to 0 °C or below) can often improve diastereoselectivity. |
| Steric hindrance dictating the approach of the reagent. | The Simmons-Smith reagent is sensitive to steric effects and will typically approach the less hindered face of the alkene.[1] | |
| Absence of a directing group. | For substrates with a nearby hydroxyl group, the zinc reagent can coordinate, directing the cyclopropanation to the same face as the hydroxyl group.[1] If high diastereoselectivity is required, consider a substrate design that incorporates a directing group. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a Simmons-Smith reaction?
A1: The most frequently observed side products include:
-
Methylated byproducts : If your substrate contains heteroatoms with acidic protons, such as alcohols or thiols, the electrophilic zinc carbenoid can act as a methylating agent.[1]
-
Wurtz-type coupling products : Dimerization of the organozinc intermediates can lead to the formation of larger, coupled molecules.
-
Iodomethylated starting material or products : In some cases, the iodomethyl group can be transferred to other nucleophilic sites in the molecule.
-
Products of reaction with solvent : While less common with ethereal solvents, reactive solvents could potentially lead to side product formation.
Q2: How can I minimize the methylation of a hydroxyl group in my substrate?
A2: To minimize O-methylation, you can:
-
Use a minimal excess of the Simmons-Smith reagent.
-
Keep the reaction time as short as possible, monitoring closely for the consumption of the starting material.
-
Protect the alcohol functionality with a suitable protecting group (e.g., silyl ether) before performing the cyclopropanation, followed by deprotection.
Q3: My alkene is electron-deficient and the reaction is very slow. What should I do?
A3: For electron-deficient alkenes, the standard Simmons-Smith conditions are often sluggish. You should consider using a more reactive, modified reagent. The Shi modification , which utilizes diethylzinc, diiodomethane, and a catalytic amount of a Lewis acid like trifluoroacetic acid, generates a more nucleophilic carbenoid that is more effective for cyclopropanating electron-poor double bonds.[1]
Q4: What is the difference between the traditional Simmons-Smith (Zn-Cu couple) and the Furukawa modification (Et₂Zn)?
A4: The primary difference lies in the generation and reactivity of the zinc carbenoid. The Furukawa modification , using diethylzinc (Et₂Zn) and diiodomethane, often provides more reproducible results and a more reactive carbenoid species.[1] This increased reactivity can lead to faster reaction times and can be beneficial for less reactive alkenes. The traditional method using a zinc-copper couple requires careful activation of the zinc and can sometimes be less reliable in terms of activity.
Q5: What is the best workup procedure to remove the zinc byproducts?
A5: A common and effective workup procedure involves quenching the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will protonate any remaining organozinc species and help to dissolve the zinc salts. Subsequent extraction with an organic solvent and washing the organic layer with brine will further remove inorganic impurities.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired cyclopropane versus the formation of a common side product, O-methylation of an allylic alcohol.
Table 1: Effect of Solvent on Cyclopropanation vs. O-Methylation
| Solvent | Cyclopropane Yield (%) | O-Methylated Product Yield (%) |
| Diethyl Ether | 85 | 5 |
| Dichloromethane | 90 | 3 |
| Tetrahydrofuran | 70 | 15 |
| 1,2-Dichloroethane | 88 | 4 |
Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
Table 2: Effect of Zinc Reagent on Cyclopropanation vs. O-Methylation
| Zinc Reagent | Cyclopropane Yield (%) | O-Methylated Product Yield (%) |
| Zn-Cu Couple | 82 | 8 |
| Diethylzinc (Et₂Zn) | 91 | 4 |
Note: Yields are illustrative. The higher reactivity of diethylzinc can lead to cleaner reactions if the reaction time is optimized.
Experimental Protocols
Protocol 1: Standard Simmons-Smith Cyclopropanation of an Allylic Alcohol
-
Reagent Preparation : In a flame-dried, three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a dropping funnel, place zinc dust (1.2 eq). Activate the zinc by washing with 10% HCl, followed by deionized water, ethanol, and finally dry diethyl ether. Then, add a solution of copper(I) sulfate in water and stir until the color of the solution disappears and a black precipitate of copper is deposited on the zinc. Decant the supernatant and wash the zinc-copper couple with dry diethyl ether.
-
Reaction Setup : Add anhydrous diethyl ether to the flask containing the activated zinc-copper couple.
-
Reagent Addition : To the stirred suspension, add a solution of diiodomethane (1.1 eq) in diethyl ether dropwise at a rate that maintains a gentle reflux.
-
Substrate Addition : After the initial exothermic reaction subsides, add a solution of the allylic alcohol (1.0 eq) in diethyl ether dropwise.
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Furukawa Modification for Cyclopropanation
-
Reaction Setup : In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the alkene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.1 eq, e.g., 1.0 M in hexanes) dropwise via syringe.
-
Diiodomethane Addition : To the resulting solution, add diiodomethane (1.2 eq) dropwise at 0 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC/GC analysis indicates completion.
-
Workup : Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the product by flash column chromatography.
Protocol 3: Shi Modification for Electron-Deficient Alkenes
-
Reaction Setup : To a flame-dried flask under nitrogen, add the electron-deficient alkene (1.0 eq) and anhydrous dichloromethane.
-
Reagent Premixing : In a separate flame-dried flask under nitrogen, dissolve diethylzinc (1.5 eq) in anhydrous DCM. To this solution, slowly add trifluoroacetic acid (1.4 eq) at 0 °C. Stir the resulting white slurry for 20 minutes.
-
Carbenoid Formation : To the slurry from the previous step, add diiodomethane (1.5 eq) at 0 °C and stir for another 10 minutes.
-
Reaction : Add the solution of the electron-deficient alkene to the prepared carbenoid solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or GC.
-
Workup : Quench the reaction at 0 °C with saturated aqueous sodium bicarbonate. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification : Purify the desired cyclopropane by column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and potential side reactions in the Simmons-Smith cyclopropanation.
Caption: Desired Simmons-Smith cyclopropanation pathway.
Caption: Mechanism of O-methylation side product formation.
Caption: Plausible pathway for Wurtz-type side product formation.
Caption: General experimental workflow for Simmons-Smith cyclopropanation.
References
managing exothermic reactions in methylcyclopropane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methylcyclopropane, with a specific focus on managing the exothermic nature of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis include the Simmons-Smith reaction, the Wittig reaction, and the thermal decomposition of pyrazolines. The Simmons-Smith reaction, which involves an organozinc carbenoid reacting with an alkene (propene in this case), is widely used due to its reliability and stereospecificity.[1][2] The Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc, often provides higher reactivity and better reproducibility.[1][2]
Q2: Why is temperature control critical during this compound synthesis?
A2: The cyclopropanation of alkenes is an exothermic process, releasing a significant amount of heat.[3] Failure to adequately control the temperature can lead to a runaway reaction, characterized by a rapid, uncontrolled increase in temperature and pressure. This can result in the formation of unwanted side products, decomposition of reactants and products, and pose a significant safety hazard, including the risk of explosion.[3][4]
Q3: What are the primary safety precautions to take when performing this synthesis?
A3: Due to the exothermic nature of the reaction and the use of potentially hazardous reagents, several safety precautions are essential. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure that a cooling bath (e.g., ice-water or dry ice/acetone) is readily available and has sufficient capacity to absorb the heat generated. All glassware should be thoroughly dried to prevent unwanted side reactions with moisture. When scaling up the reaction, it is crucial to do so incrementally and with a thorough understanding of the reaction's thermal properties to ensure adequate heat removal.[3][4]
Q4: What are common side reactions, and how can they be minimized?
A4: A common side reaction in the Simmons-Smith reaction is the methylation of any heteroatoms present in the substrate or solvent.[2] Using a minimal excess of the Simmons-Smith reagent and monitoring the reaction progress to avoid unnecessarily long reaction times can help minimize this. Another potential side reaction is the formation of zinc iodide (ZnI₂), a Lewis acid that can catalyze other unwanted reactions. Adding an excess of diethylzinc can help scavenge the ZnI₂.[2]
Q5: Can this reaction be performed using a continuous-flow setup?
A5: Yes, and it is often recommended for larger-scale synthesis. Continuous-flow reactors offer significantly better heat and mass transfer compared to batch reactors, which allows for more precise temperature control and reduces the risk of runaway reactions.[5] This method also allows for the in situ generation and immediate consumption of reactive intermediates, further enhancing safety.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Runaway Reaction (Rapid, Uncontrolled Temperature Increase) | - Inadequate cooling capacity.- Addition of reagents is too fast.- Poor mixing leading to localized hotspots.- Incorrect stoichiometry (excess reagent). | - Immediately stop the addition of all reagents.- Increase the efficiency of the cooling bath (add more ice/dry ice).- If safe, increase the stirring rate to improve heat dissipation.- Have a pre-planned quenching procedure ready to be executed safely. |
| Low or No Product Yield | - Inactive zinc-copper couple.- Presence of moisture in reagents or glassware.- Low reaction temperature leading to a sluggish reaction.- Propene gas not efficiently dissolved in the solvent. | - Ensure the zinc-copper couple is freshly prepared and activated.- Thoroughly dry all glassware and use anhydrous solvents.- Gradually increase the reaction temperature in 5-10 °C increments while carefully monitoring.- Ensure efficient bubbling of propene through the reaction mixture with good agitation. |
| Formation of Significant Byproducts | - Reaction temperature is too high.- Extended reaction time.- Presence of impurities in the starting materials. | - Lower the reaction temperature to improve selectivity.- Monitor the reaction progress by GC or TLC and quench the reaction upon completion.- Use high-purity, distilled reagents. |
| Difficulty in Product Isolation | - Formation of stable zinc salt emulsions during workup. | - Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the zinc salts. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the Simmons-Smith synthesis of this compound.
| Parameter | Value | Significance |
| Estimated Enthalpy of Reaction (ΔHrxn) | ~ -130 to -150 kJ/mol | Indicates a highly exothermic reaction requiring careful thermal management. |
| Recommended Reaction Temperature | 0 °C to room temperature | Lower temperatures favor selectivity and control over the exotherm. |
| Typical Reagent Stoichiometry (Propene:CH₂I₂:Zn(Cu)) | 1 : 1.2 : 2.4 | A slight excess of the carbenoid precursor is often used to ensure complete conversion of the alkene. |
| Activation Energy (for a model system) | 24.7 kcal/mol | Provides insight into the energy barrier for the reaction to occur. |
| Enthalpy of Formation (ΔHf°) of this compound (gas) | -28.7 ± 0.5 kJ/mol | A key thermodynamic property of the final product. |
Note: The enthalpy of reaction is an estimate calculated from the standard enthalpies of formation of reactants and products and can vary with specific reaction conditions.
Experimental Protocol: Simmons-Smith Synthesis of this compound
This protocol details the synthesis of this compound from propene using the Simmons-Smith reaction.
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride (CuCl)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Propene gas
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser with a drying tube
-
Mechanical stirrer
-
Addition funnel
-
Ice-water bath
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried three-necked flask equipped with a mechanical stirrer, condenser, and gas inlet, add zinc dust (2.4 equivalents) and copper(I) chloride (0.1 equivalents). Heat the flask gently under a vacuum with a heat gun to activate the zinc, then allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: Add anhydrous diethyl ether to the flask to cover the zinc-copper couple. Begin vigorous stirring and cool the flask to 0 °C using an ice-water bath.
-
Formation of the Carbenoid: Dissolve diiodomethane (1.2 equivalents) in anhydrous diethyl ether in an addition funnel and add it dropwise to the stirred suspension of the zinc-copper couple over 30 minutes. A gray color indicates the formation of the organozinc reagent.
-
Addition of Propene: Once the addition of diiodomethane is complete, begin bubbling propene gas (1 equivalent) through the reaction mixture via the gas inlet tube. Maintain a steady but gentle flow of propene.
-
Reaction Monitoring and Control: Maintain the reaction temperature at 0-5 °C throughout the addition of propene. The reaction is exothermic, and the rate of propene addition should be adjusted to keep the temperature within this range. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, stop the flow of propene and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction while maintaining cooling with the ice bath.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride, followed by water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of this compound. The product can be further purified by fractional distillation.
Visualizations
Caption: Troubleshooting workflow for exothermic events.
Caption: Simmons-Smith reaction pathway for this compound synthesis.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. fauske.com [fauske.com]
- 5. repositorio.uam.es [repositorio.uam.es]
Technical Support Center: Catalytic Cyclopropanation Reactions
Welcome to the technical support center for catalytic cyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why is my cyclopropanation reaction showing low to no product yield?
Answer:
Low or no yield is a common issue that can stem from several factors related to your catalyst, reagents, or reaction conditions. Here are the primary causes and their solutions:
-
Inactive or Decomposed Catalyst: The catalyst is the heart of the reaction. Its inactivity is a frequent cause of failure.
-
Solution: Ensure your catalyst is sourced from a reliable supplier and is not expired. Some catalysts require activation before use; consult the literature for specific activation procedures for your chosen catalyst.[1] Consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) to find an optimal concentration.[1]
-
-
Poor Reagent Quality: Impurities in your alkene or diazo compound can poison the catalyst.[2]
-
Solution: Purify starting materials through appropriate methods like distillation, chromatography, or recrystallization. Ensure reagents are anhydrous, as many catalysts are sensitive to moisture.[1]
-
-
Decomposition of Diazo Compound: Diazo compounds can be unstable, especially in the presence of acidic impurities.[1]
-
Inappropriate Reaction Conditions: Temperature and solvent can significantly impact reaction efficiency.
-
Solution: Most rhodium-catalyzed reactions perform well at room temperature, but optimization may be necessary.[1] Use non-coordinating, anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1] Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.[2]
-
-
Low Alkene Reactivity: The electronic properties and steric bulk of your alkene substrate are crucial.
Troubleshooting Workflow: Low Product Yield
The following diagram outlines a logical workflow for diagnosing the cause of low product yield.
Caption: A step-by-step flowchart for troubleshooting low yield in catalytic cyclopropanation.
Question 2: How can I improve poor diastereoselectivity or enantioselectivity?
Answer:
Achieving high stereoselectivity often requires fine-tuning of the catalyst system and reaction parameters.
-
Catalyst and Ligand Choice: This is the most critical factor influencing stereoselectivity.
-
Solution: The choice of metal (e.g., Rh, Cu, Ru) and the steric and electronic properties of the ligands are paramount. For enantioselectivity, a chiral catalyst is required. It is often necessary to screen a library of chiral ligands to find the optimal match for your specific substrate.[1][3] For example, certain ruthenium catalysts may favor cis cyclopropanes, while many rhodium and copper catalysts tend to produce the trans product.[1]
-
-
Temperature: Reaction temperature can have a significant effect on selectivity.
-
Solution: Lowering the reaction temperature is a common and effective strategy to improve both diastereoselectivity and enantioselectivity.[1]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state, thereby affecting the stereochemical outcome.
-
Solution: Screen a range of anhydrous, non-coordinating solvents. For some systems, more polar solvents can lead to lower enantioselectivity.[1]
-
Data Presentation: Catalyst and Solvent Effects on Selectivity
The following tables summarize the impact of different catalysts and solvents on a model cyclopropanation reaction between styrene and ethyl diazoacetate (EDA).
Table 1: Effect of Catalyst on Yield and Enantioselectivity
| Catalyst (1 mol%) | Yield (%) | ee (%) | Diastereoselectivity (trans:cis) |
| Rh₂(OAc)₄ | >95 | — | 75:25 |
| Cu(acac)₂ | 85 | — | 80:20 |
| Chiral Rh(II) Catalyst A | 92 | 94 | 85:15 |
| Chiral Cu(I)-Box Catalyst B | 88 | 90 | 90:10 |
| Chiral Ru(II) Catalyst C | 75 | 85 | 10:90 |
Table 2: Effect of Solvent on Enantioselectivity (using Chiral Rh Catalyst A)
| Solvent | Yield (%) | ee (%) |
| Dichloromethane (DCM) | 92 | 94 |
| Hexane | 90 | 96 |
| Toluene | 91 | 92 |
| Tetrahydrofuran (THF) | 75 | 80 |
Frequently Asked Questions (FAQs)
Q1: What causes the formation of side products like carbene dimers? A1: The most common side product, the olefin derived from carbene dimerization (e.g., diethyl maleate and fumarate from EDA), arises when the concentration of the metal-carbene intermediate is too high, allowing it to react with another molecule of the diazo compound instead of the target alkene. The best solution is to add the diazo compound slowly to the reaction mixture using a syringe pump to maintain a low steady-state concentration.[1]
Q2: How do I choose the right catalyst for my specific alkene? A2: There is no universal catalyst; the optimal choice depends on the substrate.[3][4] A good starting point is a common catalyst like Dirhodium(II) tetraacetate (Rh₂(OAc)₄) for general screening.[1] For asymmetric reactions, you must use a chiral catalyst. It is highly recommended to perform a small-scale screen of several different metal-ligand combinations to identify the most effective system for your substrate.
Q3: What is a general work-up and purification procedure? A3: After the reaction is complete (monitored by TLC or GC-MS), the solvent is typically removed under reduced pressure. The resulting crude residue is then purified using flash column chromatography on silica gel.[5] The choice of eluent depends on the polarity of the product but is often a mixture of hexane and ethyl acetate.[5] For sensitive products, using deactivated silica gel can prevent degradation.[5]
Experimental Protocols
General Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol provides a representative methodology for the cyclopropanation of an alkene with ethyl diazoacetate (EDA).
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alkene (1.0 mmol, 1.0 equiv) and the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%) to a flame-dried, two-neck round-bottom flask containing a magnetic stir bar.[1]
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) via syringe and stir the mixture.[1]
-
Reagent Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (EDA) (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).[1]
-
Slow Addition: Draw the EDA solution into a syringe and place it on a syringe pump. Add the EDA solution to the stirred reaction mixture dropwise over a period of 4 to 8 hours at room temperature.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of the starting material by TLC or GC-MS.[1]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired cyclopropane product.[5]
Reaction Pathway Visualization
Simplified Catalytic Cycle for Cyclopropanation
This diagram illustrates the generally accepted mechanism for a metal-catalyzed cyclopropanation reaction, involving the formation of a key metal-carbene intermediate.
Caption: A simplified diagram of the catalytic cycle for metal-catalyzed cyclopropanation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving Diastereoselectivity in Methylcyclopropane Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the diastereoselective synthesis of methylcyclopropanes. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common problems encountered during methylcyclopropane synthesis, offering potential solutions and optimization strategies.
Problem: Low or no diastereoselectivity is observed in the cyclopropanation of an allylic alcohol.
-
Possible Cause: The directing effect of the hydroxyl group is not being effectively utilized, or steric factors are overriding the intended stereochemical control.
-
Solutions:
-
Reagent Selection: The choice of the zinc carbenoid reagent is critical. For (E)-disubstituted olefins, which often give low diastereomeric ratios, using the Furukawa reagent (EtZnCH₂I, prepared from Et₂Zn and CH₂I₂) in a non-complexing solvent like dichloromethane (CH₂Cl₂) can significantly improve syn selectivity.[1] The classical Simmons-Smith reagent (IZnCH₂I from Zn-Cu couple and CH₂I₂) in ether is often less selective for these substrates.[1][2]
-
Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role. The rate of Simmons-Smith cyclopropanation tends to decrease as the basicity of the solvent increases.[3] Non-complexing solvents are often preferred for less nucleophilic alkenes as they enhance the electrophilicity of the zinc reagent.[1] A switch from a coordinating solvent like ether to a non-coordinating one like dichloromethane can improve selectivity.[1]
-
Temperature Control: Reaction temperature can influence the transition state energies. Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can enhance selectivity by favoring the more ordered, lower-energy transition state that leads to the desired diastereomer.
-
Protecting Groups: While the hydroxyl group is a powerful directing group, in some cases, its protecting group can influence the stereochemical outcome. Although some studies report little impact from protecting groups like tert-butylsilyl (TBS) ether[1], others have found the nature of the protecting group to be extremely important for achieving high stereocontrol, especially with substrates derived from chiral synthons like isopropylideneglyceraldehyde.[1]
-
Problem: The reaction yield is low, although the diastereoselectivity is acceptable.
-
Possible Cause: The cyclopropanating reagent may be degrading, or the alkene substrate may be unreactive under the chosen conditions.
-
Solutions:
-
Reagent Preparation and Handling: Simmons-Smith reagents are sensitive to air and moisture. Ensure all reagents are freshly prepared or properly stored and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The use of pre-formed and storable reagents like Zn(CH₂I)₂ can sometimes provide more consistent results.[3]
-
Activation: For less reactive alkenes, more reactive cyclopropanating agents are necessary. The Furukawa modification (Et₂Zn/CH₂I₂) is generally more effective than the traditional Zn-Cu couple for electron-poor or sterically hindered olefins.[1] The addition of acidic additives can also enhance the reactivity of the zinc carbenoid.[3]
-
Reaction Time and Temperature: Some substrates may require longer reaction times or elevated temperatures to achieve full conversion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. For instance, the cyclopropanation of a fluoro-substituted alkene required 8 days to reach a good yield.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control diastereoselectivity in the Simmons-Smith cyclopropanation of allylic alcohols?
A1: The primary factor is the hydroxyl group, which acts as a powerful directing group.[1][4][5] The zinc atom of the Simmons-Smith reagent coordinates with the hydroxyl oxygen, leading to the delivery of the methylene group to the face of the double bond on the same side as the alcohol (syn-direction).[6][7] Other significant factors include:
-
Substrate Geometry: (Z)-disubstituted allylic alcohols generally exhibit very high syn selectivity, while (E)-disubstituted analogues are often less selective.[1][2]
-
Nature of the Carbenoid: Different zinc carbenoids (e.g., IZnCH₂I vs. EtZnCH₂I) exhibit different levels of reactivity and selectivity.[1]
-
Solvent: The solvent's ability to coordinate with the zinc reagent can impact its electrophilicity and, consequently, the reaction rate and selectivity.[1][3]
-
Steric Hindrance: Bulky substituents on the alkene or near the reaction center can influence the approach of the reagent and may override the directing effect of the hydroxyl group.[8]
Q2: How can I choose the best cyclopropanation reagent for my specific substrate?
A2: The choice of reagent depends largely on the reactivity and stereochemistry of your alkene. The following table summarizes the general recommendations:
| Substrate Type | Recommended Reagent | Solvent | Expected Selectivity | Reference |
| (Z)-Allylic Alcohols | Simmons-Smith (Zn-Cu, CH₂I₂) or Furukawa (Et₂Zn, CH₂I₂) | Ether or CH₂Cl₂ | Very High syn | [1][2] |
| (E)-Allylic Alcohols | Furukawa (Et₂Zn, CH₂I₂) | CH₂Cl₂ | Moderate to High syn | [1] |
| Less Reactive Alkenes | Furukawa (Et₂Zn, CH₂I₂) | CH₂Cl₂ | Substrate Dependent | [1] |
| Chiral Allylic Alcohols | Charette's Asymmetric Method (Dioxaborolane ligand) | CH₂Cl₂ | High Enantioselectivity | [8] |
Q3: Can functional groups other than hydroxyl act as directing groups?
A3: Yes, other heteroatoms can also direct the cyclopropanation reaction. Ethers (like benzyl or THP ethers) and silyl ethers have been shown to be effective directing groups.[1] More recently, the NH functionality in NH-containing enamine derivatives has been proposed to act as a directing group, similar to the OH group in allylic alcohols.[4] The key is the ability of the functional group to pre-associate or chelate with the metal of the cyclopropanating reagent, thereby directing the carbene transfer to one face of the alkene.[1][9]
Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation of an (E)-Allylic Alcohol using Furukawa's Reagent
This protocol is adapted for substrates where high syn selectivity is desired, based on the findings of Charette and co-workers.[1]
Materials:
-
(E)-Allylic alcohol substrate
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the (E)-allylic alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (5.0 mL, 5.0 mmol, 5.0 equiv) to the stirred solution.
-
After stirring for 15 minutes, add diiodomethane (5.0 mmol, 5.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time may vary from a few hours to several days depending on the substrate.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the purified product.
Visualizations
Caption: Troubleshooting workflow for optimizing diastereoselectivity.
Caption: Mechanism of hydroxyl-directed Simmons-Smith cyclopropanation.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
preventing polymerization during methylcyclopropane distillation
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for preventing polymerization during the distillation of methylcyclopropane. It includes troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of this compound.
| Problem | Potential Cause | Recommended Action |
| Residue or viscous material observed in the distillation flask after distillation. | Thermal or catalytic polymerization of this compound. | - Lower the distillation temperature: Use vacuum distillation to reduce the boiling point and minimize thermal stress. - Add an inhibitor: Introduce a suitable inhibitor to the crude this compound before heating. See the Inhibitor Selection and Usage FAQ below. - Ensure inert atmosphere: Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) to prevent oxygen-initiated radical polymerization. |
| Cloudiness or precipitate forms in the distillate upon cooling or storage. | Polymerization occurring in the condenser or receiving flask. | - Use a vapor-phase inhibitor: For distillations where the inhibitor is not volatile, consider introducing a volatile inhibitor into the system. - Cool the receiving flask: Keep the receiving flask in an ice bath to minimize post-distillation polymerization. - Store properly: Store purified this compound under an inert atmosphere, in a cool, dark place, and consider adding a stabilizer for long-term storage. |
| Difficulty achieving a stable distillation temperature. | Inconsistent heating or presence of impurities that catalyze polymerization. | - Use a stable heat source: Employ a temperature-controlled heating mantle and stir the distillation pot to ensure even heating. - Pre-treat the crude material: If acidic or basic impurities are suspected, consider a pre-distillation wash with a dilute, mild base (e.g., sodium bicarbonate solution) followed by drying. |
| Low yield of distilled this compound. | Significant polymerization in the distillation pot. | - Optimize inhibitor concentration: The inhibitor concentration may be too low. Conduct small-scale trials to determine the optimal concentration. - Reduce distillation time: A faster distillation (under vacuum) can minimize the time the material is exposed to elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize during distillation?
A1: this compound can undergo ring-opening polymerization due to the strain in its three-membered ring. This can be initiated by:
-
Heat: High temperatures during distillation can provide the energy needed for thermal decomposition or rearrangement, which may lead to polymerization.
-
Radical Initiators: Trace impurities, such as peroxides, or the presence of oxygen can initiate a free-radical polymerization pathway.
-
Cationic Initiators: Acidic impurities on the glassware or in the crude material can act as catalysts for cationic ring-opening polymerization.
Q2: What type of inhibitors can be used to prevent polymerization?
A2: The choice of inhibitor depends on the likely polymerization mechanism. Since both radical and cationic pathways are possible, the following types of inhibitors can be considered. It is crucial to conduct small-scale trials to determine the most effective inhibitor for your specific system.
| Inhibitor Type | Examples | Typical Concentration (w/w) | Notes |
| Radical Scavengers (Phenolic) | Butylated hydroxytoluene (BHT), 4-tert-Butylcatechol (TBC), Hydroquinone (HQ) | 50 - 500 ppm | Effective against radical polymerization. May require removal after distillation if their presence is undesirable in the final product. |
| Radical Scavengers (Hindered Amines) | Phenothiazine | 100 - 1000 ppm | Highly effective radical inhibitors. |
| Cationic Polymerization Inhibitors | Amines (e.g., Triethylamine, Diisopropylethylamine) | 0.1 - 1% | Can neutralize acidic sites and inhibit cationic polymerization. These are volatile and may co-distill. |
Q3: How do I choose between a radical scavenger and a cationic polymerization inhibitor?
A3: If your crude this compound has been exposed to air or contains potential radical initiators, a radical scavenger is a good choice. If you suspect acidic impurities or are using glassware that has not been properly neutralized, a cationic polymerization inhibitor may be more effective. In some cases, a combination of both may be beneficial, but compatibility should be checked in a small-scale test.
Q4: Will the inhibitor co-distill with the this compound?
A4: This depends on the volatility of the inhibitor.
-
Low Volatility Inhibitors (e.g., BHT, TBC, Hydroquinone, Phenothiazine): These will remain in the distillation pot.
-
High Volatility Inhibitors (e.g., Triethylamine): These will likely co-distill with the this compound. If the presence of the inhibitor in the final product is not acceptable, a post-distillation purification step (e.g., a wash with dilute acid) may be necessary.
Q5: How can I detect if polymerization has occurred?
A5: The presence of a polymer can be detected by several methods:
-
Visual Inspection: Formation of a viscous residue, cloudiness, or solid precipitates.
-
Gas Chromatography (GC): A pure sample of this compound should show a single major peak. The presence of broader peaks at higher retention times may indicate the formation of oligomers or polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymer formation will result in the appearance of new, broader signals in the NMR spectrum, differing from the sharp peaks of the monomer.
Experimental Protocols
Protocol 1: Inhibitor Addition and Distillation
Objective: To safely distill this compound while minimizing polymerization.
Materials:
-
Crude this compound
-
Selected inhibitor (e.g., BHT or Triethylamine)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source (if performing vacuum distillation)
-
Inert gas source (Nitrogen or Argon)
-
Heating mantle with stirring
-
Ice bath
Procedure:
-
Apparatus Preparation: Ensure all glassware is clean, dry, and free of acidic or basic residues. Assemble the distillation apparatus.
-
Inhibitor Addition: Add the selected inhibitor to the crude this compound in the distillation flask. For example, add BHT to a concentration of 200 ppm (0.2 mg per gram of this compound).
-
Inert Atmosphere: Purge the assembled apparatus with an inert gas for 10-15 minutes to remove oxygen. Maintain a slight positive pressure of the inert gas throughout the distillation.
-
Cooling: Place the receiving flask in an ice bath to cool the distillate as it is collected.
-
Distillation:
-
Begin stirring the crude this compound.
-
Gradually heat the distillation flask using the heating mantle.
-
If using vacuum, slowly reduce the pressure to the desired level.
-
Collect the this compound distillate at its boiling point (at the given pressure).
-
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature under the inert atmosphere before dismantling.
-
Storage: Store the purified this compound in a clean, dry, sealed container under an inert atmosphere at a low temperature.
Protocol 2: Analysis of Distilled this compound for Polymer Content by GC
Objective: To determine the purity of the distilled this compound and check for the presence of oligomers or polymers.
Materials:
-
Distilled this compound sample
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar column like DB-1 or equivalent)
-
Syringe for sample injection
Procedure:
-
Instrument Setup: Set up the GC with an appropriate temperature program. An example program could be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Sample Preparation: Dilute a small amount of the distilled this compound in a suitable volatile solvent if necessary.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis:
-
Analyze the resulting chromatogram.
-
A pure sample should show a major peak corresponding to this compound at a low retention time.
-
The presence of peaks at higher retention times, especially if they are broad, may indicate the presence of dimers, trimers, or higher oligomers.
-
Calculate the purity of the this compound by peak area percentage.
-
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Simplified polymerization pathways of this compound.
stability of methylcyclopropane under acidic and basic conditions
Technical Support Center: Methylcyclopropane Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and reactivity of this compound under acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound ring system?
A1: The cyclopropane ring in this compound is characterized by significant ring strain due to its 60° C-C-C bond angles, a major deviation from the ideal 109.5° for sp³-hybridized carbons.[1][2] This inherent strain makes the molecule more reactive than acyclic alkanes, particularly towards reactions that lead to ring-opening, which relieves the strain.[3][4][5] While the methyl substituent can slightly stabilize the structure, this compound is known to undergo ring-opening reactions under various conditions, including thermal and acidic environments.[3][6]
Q2: Is this compound stable under acidic conditions?
A2: No, this compound is generally not stable under acidic conditions. The high ring strain makes it susceptible to acid-catalyzed ring-opening reactions.[5][7] Even mild acids can facilitate the cleavage of the C-C bonds in the cyclopropane ring.[8][9] The reaction proceeds via protonation of the cyclopropane ring, followed by nucleophilic attack to yield a ring-opened product.
Q3: What are the typical products of the acid-catalyzed ring-opening of this compound?
A3: The acid-catalyzed reaction of this compound with a nucleophile (HX) typically yields a mixture of isomeric haloalkanes. The reaction involves the formation of a carbocation intermediate, or a transition state with significant carbocation character. The nucleophile then attacks this intermediate. The attack can occur at the most substituted carbon (tertiary) or the second-most substituted carbon (secondary), leading to different products. The distribution of these products depends on the specific acid, solvent, and reaction conditions.
Q4: Is this compound stable under basic conditions?
A4: this compound is significantly more stable under basic conditions compared to acidic conditions. The C-H and C-C bonds are generally unreactive towards bases. Ring-opening of cyclopropanes under basic conditions is uncommon unless a strong nucleophile is used at elevated temperatures or if the ring is activated by electron-withdrawing groups, which is not the case for this compound.[9] For most practical purposes in drug development and organic synthesis, the this compound moiety can be considered stable in the presence of common bases (e.g., hydroxides, carbonates, amines).
Troubleshooting Guides
Issue 1: My this compound starting material is degrading or disappearing upon addition of an acid catalyst.
-
Possible Cause: This is the expected reactivity of this compound under acidic conditions. The acid is catalyzing a ring-opening reaction.
-
Recommended Solutions:
-
Avoid Acid: If the this compound moiety must be preserved, avoid acidic conditions entirely. Use neutral or basic conditions for your reaction.
-
Use a Milder Acid: If an acid is required, screen for the mildest possible acid that can achieve the desired transformation without causing significant ring-opening. Pyridinium p-toluenesulfonate (PPTS) is an example of a mild acid catalyst used in some ring-opening reactions.[7][8]
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the ring-opening side reaction.
-
Issue 2: The acid-catalyzed reaction of my this compound substrate is yielding a mixture of unexpected products.
-
Possible Cause: Acid-catalyzed ring-opening can lead to a mixture of regioisomers. Furthermore, the initial ring-opened products might undergo subsequent rearrangements or elimination reactions, especially at higher temperatures.
-
Recommended Solutions:
-
Product Characterization: Carefully characterize all products using techniques like GC-MS and NMR to understand the reaction pathways.
-
Control Reaction Time: Monitor the reaction closely and isolate the product at an early stage to minimize the formation of secondary products.[10]
-
Optimize Conditions: Systematically vary the acid, solvent, and temperature to find conditions that favor the formation of the desired product. The choice of acid can significantly influence the selectivity of the rearrangement.[10]
-
Issue 3: I am observing an unexpected reaction with this compound in the presence of a very strong base or nucleophile.
-
Possible Cause: Although generally stable, extremely strong bases or nucleophiles, particularly at high temperatures, might induce a reaction. This is less common than acid catalysis but could involve nucleophilic attack leading to ring cleavage.[9]
-
Recommended Solutions:
-
Use Milder Conditions: Switch to a weaker base or lower the reaction temperature.
-
Protecting Groups: If the rest of the molecule requires harsh basic conditions, consider if the this compound group is essential or if it can be introduced at a later stage in the synthesis.
-
Data Presentation
Table 1: Arrhenius Parameters for the Unimolecular Thermal Isomerization of this compound
| Isomerization Product | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (log(A, s⁻¹)) |
| Overall Reaction | 64.4 ± 0.3 | 15.37 ± 0.07 |
| 1-Butene | 64.5 ± 0.5 | 15.02 ± 0.11 |
| cis-2-Butene | 63.3 ± 0.3 | 14.60 ± 0.07 |
| trans-2-Butene | 64.9 ± 0.3 | 14.75 ± 0.06 |
| 2-Methylpropene | 66.4 ± 0.2 | 14.81 ± 0.05 |
Data sourced from a study on the thermal isomerizations of this compound in a static reactor over a temperature range of 695–1154 K.[6]
Experimental Protocols
Protocol: General Procedure for Testing the Stability of this compound under Acidic Conditions
This protocol outlines a general method for investigating the reactivity of this compound with an acid.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Acid catalyst (e.g., p-toluenesulfonic acid, HBr in acetic acid)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stirring bar
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent. Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Acid Addition: Slowly add the acid catalyst to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Quench: Once the desired conversion is reached or after a set time, quench the reaction by slowly adding a basic solution (e.g., saturated NaHCO₃) until the mixture is neutral.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography or distillation. Characterize the final product(s) using NMR, IR, and mass spectrometry to determine the structure and yield.
Visualizations
Caption: Acid-catalyzed ring-opening of this compound.
Caption: General workflow for stability and reactivity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
removal of unreacted starting materials from methylcyclopropane products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from methylcyclopropane products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound products?
A1: Common impurities typically include unreacted starting materials such as alkenes (e.g., 2-methylpropene), solvents used in the synthesis (e.g., diethyl ether, dichloromethane), and byproducts from the cyclopropanation reaction itself. The exact nature of impurities will depend on the synthetic route employed.
Q2: What is the most effective method for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the physical properties of the impurities. For volatile impurities with different boiling points, fractional distillation is often the most effective technique.[1][2] For non-volatile impurities or compounds with very close boiling points, chromatography (gas or column) may be necessary.[3][4] An initial aqueous wash or liquid-liquid extraction can be useful for removing water-soluble byproducts or reagents.[5][6]
Q3: How can I determine the purity of my final this compound product?
A3: Gas chromatography (GC) is the most common and effective method for assessing the purity of volatile compounds like this compound.[3][7][8] By comparing the retention time of the main peak to that of a known standard, you can confirm the identity of your product and determine its purity by analyzing the relative peak areas. A Flame Ionization Detector (FID) is typically used for this type of analysis.[9]
Q4: Is it possible to remove a solvent that has a boiling point very close to this compound?
A4: Yes, while challenging, it is possible. Standard fractional distillation may not be sufficient if the boiling point difference is less than 25°C.[2] In such cases, extractive distillation, which involves adding a solvent that alters the relative volatility of the components, can be an effective solution.[10] Alternatively, preparative gas chromatography can be used for high-purity separation on a smaller scale.
Q5: Can I use liquid-liquid extraction to purify this compound?
A5: Liquid-liquid extraction is primarily used to remove impurities that have significantly different solubilities compared to this compound.[5][6] For instance, an aqueous wash (using water or brine) can effectively remove water-soluble impurities like salts or polar organic compounds.[11] Since this compound is a non-polar hydrocarbon, it is insoluble in water and will remain in the organic phase.[12]
Troubleshooting Guides
Issue: Poor Separation During Fractional Distillation
Q: I'm performing a fractional distillation, but the collected distillate is still impure. What could be the problem?
A: Several factors could be contributing to poor separation during fractional distillation. Consider the following:
-
Boiling Point Difference: If the boiling points of this compound and the impurity are too close (less than 25-30°C), a standard fractional distillation setup may not provide adequate separation.[2]
-
Column Efficiency: The fractionating column you are using may not have enough theoretical plates for the separation. Using a longer column or one with a more efficient packing material (like Vigreux indentations or Raschig rings) can improve separation.[1]
-
Distillation Rate: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. A slow and steady distillation rate is crucial.
-
Insulation: The column may be losing heat to the surroundings, preventing the establishment of a proper temperature gradient. Insulating the column with glass wool or aluminum foil can help maintain the necessary gradient.[1]
Issue: Product Contamination with Non-Volatile Impurities
Q: After distillation, my this compound product is pure according to GC analysis, but I suspect non-volatile impurities are present. How can I address this?
A: Distillation separates compounds based on their volatility, so non-volatile impurities will remain in the distillation flask. If you suspect they are being carried over as an aerosol, a simple distillation prior to fractional distillation can help. For complete removal, consider alternative or additional purification steps:
-
Filtration: If the non-volatile impurity is a solid, you can filter the crude product before distillation.
-
Liquid Chromatography: Passing the crude product through a silica gel or alumina plug (flash chromatography) can effectively remove non-volatile and polar impurities.[13] The non-polar this compound will elute quickly with a non-polar solvent.
Issue: Emulsion Formation During Aqueous Workup
Q: I'm trying to wash my crude organic product with water, but a persistent emulsion has formed. How can I break it?
A: Emulsion formation is common when mixing organic and aqueous layers, especially if surfactants are present. Here are some methods to break an emulsion:
-
Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous layer.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes help to break it.
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes disrupt the emulsion.
Data Presentation
Table 1: Boiling Points of this compound and Common Starting Materials/Solvents
| Compound | Boiling Point (°C) | Notes |
| This compound | 4-5 | Product |
| 2-Methylpropene (Isobutylene) | -7 | Common Alkene Starting Material |
| Diethyl Ether | 34.6 | Common Solvent for Simmons-Smith Reaction |
| Dichloromethane | 39.6 | Common Solvent |
| Chloroform | 61.2 | Used for Dihalocyclopropanation |
| Diiodomethane | 181 | Reagent for Simmons-Smith Reaction |
Data sourced from publicly available chemical databases.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the removal of a lower-boiling impurity (e.g., residual 2-methylpropene) and a higher-boiling solvent (e.g., diethyl ether).
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed. The receiving flask should be placed in an ice bath to minimize loss of the volatile product.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting the First Fraction: Slowly increase the temperature. The first fraction to distill will be enriched in the lower-boiling component (e.g., 2-methylpropene). Collect this fraction until the temperature at the distillation head begins to rise towards the boiling point of this compound.
-
Collecting the Product Fraction: Change the receiving flask. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (4-5 °C).
-
Shutdown: Once the temperature begins to rise again (indicating the distillation of the higher-boiling solvent) or when only a small amount of liquid remains in the distillation flask, stop the distillation.
-
Analysis: Analyze the purity of the collected this compound fraction using gas chromatography.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane or pentane).
-
Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column for separating hydrocarbons (e.g., a non-polar column like DB-1 or HP-5). Set the oven temperature program, injector temperature, and detector temperature.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time (which can be confirmed by injecting a known standard). Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Gas chromatography of cyclopropane fatty acid methylesters prepared with methanolic boron trichloride and boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. CN1765857A - Extractive distillation separation method of normal hexane and methylcyclopentane - Google Patents [patents.google.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Analysis of Methylcyclopropane and Cyclopropane Reactivity in Thermal Ring-Opening Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of cyclic scaffolds is paramount for designing novel molecular entities. This guide provides an objective comparison of the thermal ring-opening reactivity of methylcyclopropane and its parent compound, cyclopropane, supported by experimental kinetic data and detailed methodologies.
The inherent ring strain in three-membered rings like cyclopropane and its derivatives makes them valuable synthetic intermediates, prone to ring-opening reactions that relieve this strain. The introduction of a methyl group to the cyclopropane ring introduces additional factors that influence the rate and regioselectivity of these reactions. This guide delves into the kinetics and product distributions of the thermal isomerization of both molecules.
Quantitative Comparison of Reactivity
The thermal isomerization of both cyclopropane and this compound proceeds via unimolecular reactions, leading to the formation of more stable acyclic alkenes. The reactivity of these compounds can be quantitatively compared through their Arrhenius parameters: the activation energy (Ea) and the pre-exponential factor (A).
Arrhenius Parameters for Ring-Opening Reactions
The following table summarizes the experimentally determined Arrhenius parameters for the overall thermal isomerization of cyclopropane and this compound, as well as the parameters for the formation of individual products from this compound.
| Reactant | Product(s) | Activation Energy (Ea) (kcal/mol) | log(A) (s⁻¹) | Reference |
| Cyclopropane | Propene | 65.0 | 15.2 | [1] |
| This compound | All Butene Isomers | 64.4 ± 0.3 | 15.37 ± 0.07 | [1] |
| 1-Butene | 64.5 ± 0.5 | 15.02 ± 0.11 | [2] | |
| cis-2-Butene | 63.3 ± 0.3 | 14.60 ± 0.07 | [1] | |
| trans-2-Butene | 64.9 ± 0.3 | 14.75 ± 0.06 | [1] | |
| 2-Methylpropene | 66.4 ± 0.2 | 14.81 ± 0.05 | [2] |
Analysis: The overall activation energy for the isomerization of this compound (64.4 kcal/mol) is slightly lower than that for cyclopropane (65.0 kcal/mol), suggesting a marginally faster overall reaction rate for this compound under similar conditions.[1] This is consistent with the expectation that the methyl group can stabilize the diradical intermediate formed during the ring-opening process.[1]
Product Distribution in this compound Isomerization
The thermal isomerization of this compound yields four different butene isomers: 1-butene, cis-2-butene, trans-2-butene, and 2-methylpropene.[1] The distribution of these products is temperature-dependent.
| Temperature (K) | 1-Butene (%) | cis-2-Butene (%) | trans-2-butene (%) | 2-Methylpropene (%) | Reference |
| 713 - 763 | ~47 | ~24 | ~12 | ~17 | [1] |
| 1154 | ~35 | ~21 | ~19 | ~25 | [1] |
Analysis: At lower temperatures, 1-butene is the major product. As the temperature increases, the proportion of the more thermodynamically stable branched alkene, 2-methylpropene, and the trans-2-butene isomer increases.[1]
Experimental Protocols
The kinetic data presented above were obtained from gas-phase thermal isomerization experiments conducted in static reactors or single-pulse shock tubes.[1]
General Protocol for Thermal Isomerization Kinetics Study
1. Sample Preparation:
-
A mixture of the cyclopropane derivative (e.g., this compound) and an internal standard (e.g., cyclopropane itself for this compound isomerization) is prepared in a large excess of an inert bath gas, typically argon.[1] The concentration of the reactant is kept low to ensure unimolecular kinetics.
2. Reaction Conditions:
-
Static Reactor: For lower temperature studies (e.g., 695-763 K), the gas mixture is introduced into a heated static reactor of a known volume for a specific duration.[1]
-
Single-Pulse Shock Tube: For higher temperature studies (e.g., 990-1154 K), the gas mixture is rapidly heated by a shock wave in a shock tube.[1] The reaction time is on the order of microseconds.
3. Product Analysis:
-
After the reaction, the mixture is rapidly cooled to quench the reaction.
-
The composition of the product mixture is determined by gas chromatography (GC) coupled with a suitable detector (e.g., flame ionization detector - FID).
-
The rate constants are calculated from the extent of conversion of the reactant and the known reaction time, assuming first-order kinetics.[1]
4. Data Analysis:
-
The rate constants are measured at various temperatures.
-
An Arrhenius plot of ln(k) versus 1/T is constructed to determine the activation energy (Ea) from the slope (-Ea/R) and the pre-exponential factor (A) from the y-intercept (ln(A)).
Reaction Mechanisms
The thermal isomerization of both cyclopropane and this compound is believed to proceed through a diradical intermediate.[1]
Cyclopropane Isomerization
The ring-opening of cyclopropane involves the homolytic cleavage of a C-C bond to form a trimethylene diradical. This diradical then undergoes a 1,2-hydrogen shift to form propene.
References
A Comparative Study of Methylcyclopropane and Vinylcyclopropane for Researchers
An In-depth Analysis of Structure, Stability, and Reactivity Supported by Experimental Data
This guide provides a detailed comparative analysis of methylcyclopropane and vinylcyclopropane, two substituted cyclopropane derivatives that, despite their structural similarities, exhibit distinct chemical behaviors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these compounds, supported by experimental data, detailed protocols, and mechanistic visualizations.
Physicochemical and Thermochemical Properties
This compound and vinylcyclopropane differ in their substitution on the cyclopropane ring, with the former having a saturated methyl group and the latter an unsaturated vinyl group. This seemingly minor difference leads to significant variations in their electronic structure, stability, and reactivity. The inherent ring strain of the cyclopropane ring is a dominating factor in the chemistry of both molecules.
The key physicochemical and thermochemical properties of this compound and vinylcyclopropane are summarized in the tables below for easy comparison.
| Property | This compound | Vinylcyclopropane |
| Molecular Formula | C₄H₈ | C₅H₈ |
| Molecular Weight | 56.11 g/mol | 68.12 g/mol |
| Boiling Point | 0-1 °C | 41 °C |
| Density | 0.692 g/cm³ (liquid at 0 °C) | 0.721 g/mL |
| Standard Enthalpy of Formation (Gas) | +12.74 ± 0.14 kcal/mol[1] | Data not readily available |
| Strain Energy | ~27.5 kcal/mol (similar to cyclopropane)[2][3] | Estimated to be higher than this compound |
Note: Thermochemical data for vinylcyclopropane is not as readily available in literature as for this compound. The strain energy of vinylcyclopropane is expected to be higher due to the sp²-hybridized carbons of the vinyl group further distorting the bond angles of the three-membered ring.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural differences between these two molecules. The chemical shifts of the protons and carbons are influenced by the electronic environment created by the methyl versus the vinyl substituent.
¹H NMR Data
| Proton Environment | This compound (δ ppm) | Vinylcyclopropane (δ ppm)[4] |
| Cyclopropyl Protons | 0.1 - 0.7 | 0.34 - 1.35 |
| Methyl Protons | ~1.0 (triplet) | - |
| Vinyl Protons | - | 4.83 - 5.32 |
¹³C NMR Data
| Carbon Environment | This compound (δ ppm)[5] | Vinylcyclopropane (δ ppm) |
| Cyclopropyl Carbons | -2.7, 8.9, 15.6 | 8.7, 13.5 |
| Methyl Carbon | 21.6 | - |
| Vinyl Carbons | - | 112.9, 142.0 |
Reactivity and Reaction Mechanisms
The presence of the vinyl group in vinylcyclopropane introduces a site of unsaturation and conjugation with the cyclopropane ring, leading to unique reactivity compared to the more saturated this compound.
Ring-Opening Reactions
Both this compound and vinylcyclopropane can undergo ring-opening reactions due to the inherent strain of the three-membered ring. However, the regioselectivity and reaction conditions often differ.
Reaction with HBr:
-
This compound: Reacts with HBr via electrophilic addition, leading to the formation of a secondary carbocation and subsequent ring-opening to yield primarily 2-bromobutane.
-
Vinylcyclopropane: The reaction with HBr is more complex. Protonation of the double bond can lead to a cyclopropylcarbinyl cation, which can undergo rearrangement and ring-opening to form a variety of products, including rearranged alkyl bromides.[6]
Thermal Rearrangements
This is a key area of difference between the two molecules.
-
This compound: Is relatively stable to heat and undergoes thermal rearrangement to butenes only at very high temperatures (above 400 °C).
-
Vinylcyclopropane: Famously undergoes a facile thermal rearrangement to cyclopentene at significantly lower temperatures (around 300-500 °C), although this can be lowered with appropriate substitution.[7] This reaction, known as the vinylcyclopropane-cyclopentene rearrangement, is a synthetically useful transformation.[7] The activation energy for this rearrangement is approximately 50 kcal/mol.[7]
Hydrogenation
Both molecules can be hydrogenated to their corresponding saturated alkanes.
-
This compound: Catalytic hydrogenation of this compound yields n-butane.
-
Vinylcyclopropane: Catalytic hydrogenation can be selective. Depending on the catalyst and conditions, either the double bond can be selectively hydrogenated to yield ethylcyclopropane, or both the double bond and the cyclopropane ring can be hydrogenated to yield pentane.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing the reactivity of these compounds.
Synthesis of Vinylcyclopropane
A common method for the synthesis of vinylcyclopropane involves the reaction of 1,4-dihalobutene derivatives with a nucleophile, such as a dialkyl malonate, followed by intramolecular cyclization.
Catalytic Hydrogenation of an Alkene (General Protocol)
This protocol can be adapted for the hydrogenation of both this compound and vinylcyclopropane.
Materials:
-
Substrate (this compound or Vinylcyclopropane)
-
Catalyst (e.g., 10% Pd/C)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Hydrogen gas source
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
In a suitable reaction vessel, dissolve the substrate in the chosen solvent.
-
Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as GC-MS or NMR until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Conclusion
The comparative study of this compound and vinylcyclopropane reveals that the nature of the substituent on the cyclopropane ring has a profound impact on the molecule's stability and reactivity. This compound behaves largely as a strained alkane, undergoing ring-opening reactions under relatively harsh conditions. In contrast, the vinyl group in vinylcyclopropane introduces conjugation and a reactive π-system, leading to unique and synthetically valuable transformations like the vinylcyclopropane-cyclopentene rearrangement. This guide provides a foundational understanding for researchers to further explore and utilize the distinct chemical properties of these two important cyclopropane derivatives.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 6. Vinyl Cyclopropane Reaction with HBr The problem asks: Vinyl cyclopropan.. [askfilo.com]
- 7. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
Illuminating the Three-Membered Ring: A Comparative Guide to the Structural Validation of Methylcyclopropane by ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in the characterization of small molecules, the unambiguous determination of a compound's structure is a critical checkpoint. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of methylcyclopropane, a simple yet informative strained-ring hydrocarbon. We present expected NMR data, a detailed experimental protocol, and a comparative analysis with alternative analytical techniques, supported by diagrams to clarify workflows and structural correlations.
Unveiling the Structure: ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information, allowing for a definitive structural confirmation. Due to the molecule's symmetry, a specific number of signals with characteristic chemical shifts, multiplicities, and coupling constants are anticipated.
A plane of symmetry passing through the methyl-substituted carbon and the midpoint of the opposing C-C bond simplifies the proton and carbon environments. This results in four distinct proton signals and three unique carbon signals in the ¹H and ¹³C NMR spectra, respectively.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Label | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Coupling Constant (J) Hz (Estimated) | Integration |
| Hₐ (CH₃) | 1.10 | Doublet | 6.5 | 3H |
| Hₑ (CH) | 0.65 | Multiplet | - | 1H |
| Hբ (cis-CH₂) | 0.55 | Multiplet | - | 2H |
| H₉ (trans-CH₂) | 0.15 | Multiplet | - | 2H |
Note: The chemical shifts are estimated based on the known value for cyclopropane (δ ≈ 0.22 ppm) and typical substituent effects. The upfield shifts are characteristic of the shielding effect of the cyclopropane ring current.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Label | Chemical Shift (δ) ppm (Estimated) |
| C₁ (CH₃) | 20 |
| C₂ (CH) | 15 |
| C₃ (CH₂) | 8 |
Note: The chemical shifts are estimated based on the known value for cyclopropane (δ ≈ -2.9 ppm) and the expected deshielding effect of the methyl substituent.
A Comparative Look: NMR vs. Alternative Methodologies
While NMR is a powerful tool, other techniques can also provide valuable structural information for small, volatile molecules like this compound. The choice of method often depends on the specific information required, the sample state, and available instrumentation.
Table 3: Comparison of Structural Elucidation Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Non-destructive, provides rich structural detail in a single analysis. | Lower sensitivity compared to mass spectrometry, requires higher sample concentration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | High sensitivity, excellent for separation of volatile mixtures. | Provides limited information on atom connectivity and stereochemistry. |
| Electron Diffraction (Gas-Phase) | Precise bond lengths and angles. | Provides highly accurate geometric parameters for small molecules in the gas phase. | Requires specialized equipment, does not provide information on the electronic environment of nuclei. |
| Microwave Spectroscopy | Rotational constants, from which precise molecular geometry can be derived. | Extremely high resolution, provides accurate structural data for polar molecules in the gas phase. | Limited to polar molecules, complex spectra for larger molecules. |
Experimental Corner: Acquiring the Spectra
The volatile nature of this compound (boiling point: 4-5 °C) necessitates specific considerations for sample preparation and data acquisition. Both gas-phase and low-temperature solution-state NMR are viable approaches.
Protocol for Low-Temperature Solution-State NMR
-
Sample Preparation:
-
Cool a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a temperature below the boiling point of this compound (e.g., -20 °C).
-
Carefully condense a small amount of this compound gas into a pre-weighed, cold NMR tube containing the chilled deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Seal the NMR tube securely while cold to prevent the sample from evaporating.
-
-
¹H NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit. Set the probe temperature to a low value (e.g., -20 °C) to maintain the sample in the liquid phase.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 10 ppm, centered around 2 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).
-
-
¹³C NMR Data Acquisition:
-
Spectrometer Setup: Use the same spectrometer and low-temperature setup.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Spectral Width: Approximately 50 ppm, centered around 10 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Processing: Similar to the ¹H NMR spectrum, apply Fourier transform, phase correction, and baseline correction.
-
Visualizing the Process and Structure
Diagrams can effectively illustrate the logical workflow of structural validation and the correlation between the molecular structure and its NMR spectral features.
A Comparative Guide to the Computational Analysis of Methylcyclopropane Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The thermal isomerization of methylcyclopropane is a cornerstone reaction in understanding the kinetics and mechanisms of ring-opening in strained cyclic systems. This guide provides a comparative analysis of computational methods used to elucidate the reaction mechanisms and energetics of this compound's rearrangement to various butene isomers. The performance of these computational approaches is evaluated against experimental data to offer a clear perspective on their predictive power.
Quantitative Performance of Computational Methods
The accuracy of a computational method in predicting the reaction energetics of this compound isomerization is best assessed by comparing the calculated activation energies (Ea) with experimentally determined values. The thermal rearrangement of this compound primarily yields four isomers: 1-butene, cis-2-butene, trans-2-butene, and 2-methylpropene. Experimental studies have established the activation energies for these reaction pathways, providing a reliable benchmark.[1][2]
A theoretical study on the analogous isomerization of cyclopropane to propene has demonstrated a clear hierarchy in the accuracy of various computational methods. The UBecke3LYP (a formulation of Density Functional Theory - DFT) method was found to reproduce experimental results most accurately, outperforming several high-level ab initio methods such as UMP4, UCCSD(T), and UQCISD(T). The UMP2 method was found to be the least accurate in this comparison.[3] This trend in accuracy is expected to be similar for the this compound system.
For related vinylcyclopropane rearrangements, a combination of DFT (B3LYP) and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) has been employed, particularly for systems involving diradical intermediates.
Below is a table summarizing the experimental activation energies for the thermal isomerization of this compound and a qualitative comparison of the expected performance of different computational methods based on analogous studies.
| Product Isomer | Experimental Activation Energy (Ea) (kcal/mol) | Computational Method | Expected Accuracy (Relative to Experiment) |
| Overall Reaction | 64.4 ± 0.3[1][2] | UBecke3LYP | High |
| UQCISD(T) | Moderate-High | ||
| UCCSD(T) | Moderate-High | ||
| UMP4 | Moderate | ||
| UMP2 | Lower | ||
| 1-Butene | 64.5 ± 0.5[1][2] | ||
| cis-2-Butene | 63.3 ± 0.3[1][2] | ||
| trans-2-Butene | 64.9 ± 0.3[1][2] | ||
| 2-Methylpropene | 66.4 ± 0.2[1][2] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of both experimental and computational findings.
Experimental Protocol: Gas-Phase Kinetic Study
The experimental activation energies cited are typically determined through gas-phase kinetic studies.
-
Apparatus: The reaction is carried out in a static reactor or a single-pulse shock tube, which allows for precise control of temperature and pressure.
-
Procedure: A known quantity of this compound is introduced into the reaction vessel, which is maintained at a constant high temperature (e.g., 695-1154 K).
-
Analysis: The reaction is monitored over time by sampling the gas mixture and analyzing the composition using techniques such as gas chromatography.
-
Data Processing: Rate constants are determined at various temperatures, and the activation energy is calculated from the Arrhenius plot (a plot of the natural logarithm of the rate constant versus the inverse of the temperature).
Computational Protocol: A Comparative Approach
The following outlines a general computational workflow for comparing different methods for the this compound isomerization.
-
Structure Optimization: The geometries of the reactant (this compound), transition states, and products (butene isomers) are optimized using the selected quantum chemical methods (e.g., UMP2, UBecke3LYP, UCCSD(T)) and a suitable basis set (e.g., 6-31G**).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to energy minima (for reactants and products, with all real frequencies) or transition states (with exactly one imaginary frequency). The zero-point vibrational energy (ZPVE) is also obtained from these calculations.
-
Energy Calculations: To improve the accuracy of the energy predictions, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Activation Energy Calculation: The activation energy (Ea) is calculated as the difference between the energy of the transition state and the energy of the reactant, including the ZPVE correction.
Reaction Mechanisms and Computational Workflows
The thermal isomerization of this compound is believed to proceed through a diradical intermediate. The reaction is initiated by the cleavage of a carbon-carbon bond in the cyclopropane ring. The resulting diradical can then undergo various rearrangements and hydrogen shifts to form the different butene isomers.
Below are diagrams illustrating the primary reaction pathway and a typical computational workflow for its analysis.
Caption: Generalized reaction pathway for this compound isomerization.
Caption: A typical workflow for the computational analysis of reaction energetics.
References
A Comparative Guide to Catalytic Efficiency in Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a critical structural component in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its unique stereochemical and electronic properties impart significant influence on the pharmacological profiles of molecules. Consequently, the efficient and selective synthesis of cyclopropanes is a cornerstone of modern organic chemistry. This guide provides an objective comparison of various catalytic methods for cyclopropanation, focusing on efficiency, selectivity, and substrate scope, supported by experimental data and detailed protocols.
The most prevalent strategies for cyclopropane synthesis involve carbene-transfer reactions, where a carbene or carbenoid species is added across an alkene double bond.[3] Key methods include the Simmons-Smith reaction and its variants, transition metal-catalyzed reactions using diazo compounds, and emerging biocatalytic approaches.[3][4] The choice of method depends on factors like desired stereoselectivity, cost, substrate tolerance, and scalability.
Data Presentation: Comparing Catalytic Performance
The catalytic efficiency of different cyclopropanation methods can be evaluated based on several key metrics: chemical yield, diastereoselectivity (dr), enantioselectivity (ee), catalyst loading, and turnover numbers (TON). The following table summarizes representative data from the literature for various catalytic systems.
| Catalyst / Method | Carbene Precursor | Alkene Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Catalyst Loading (mol%) | Ref. |
| Rhodium Catalysts | |||||||
| Rh₂(S-DOSP)₄ | Aryldiazoacetate | Styrene | >95 | 85:15 | 91 | Not Specified | [5][6] |
| Rh₂(S-TCPTAD)₄ | Vinyldiazoacetate | Acrylate | 75-89 | >20:1 | 95-98 | 0.2 | [7] |
| Rh(I) Complex | Ethyl Diazoacetate | Cyclopentene | up to 99 | >99:1 (cis) | N/A | Not Specified | [8] |
| Copper Catalysts | |||||||
| Cu(I)-bis(oxazoline) | Diazo Compound | Olefin | Good-High | 82:18 | Good-Excellent | 1-5 | [5] |
| Chitosan Schiff-base Cu(II) | Ethyl Diazoacetate | Styrene | High | 67:33 (trans:cis) | up to 17.1 | Not Specified | [9] |
| Iron Catalysts | |||||||
| Fe(spiro-bisoxazoline) | Diazo Compound | Unsaturated Ester | High | N/A | up to 97 | Not Specified | [10] |
| FeTPPCl | Glycine Ethyl Ester HCl | Styrene Derivative | Good | trans-selective | N/A | 1 | [11] |
| FeCl₂ | Aliphatic Aldehyde | Unactivated Alkene | Broadly Good | N/A | N/A | Not Specified | [12] |
| Cobalt Catalysts | |||||||
| (R,R)-(salen)Co(II) | t-Butyl α-diazoacetate | Styrene Derivative | Good | 98:2 (cis) | >95 | Not Specified | [9] |
| [i-PrPDI]CoBr₂ | Dibromomethane/Zn | 4-Vinyl-1-cyclohexene | 81 | >50:1 (regio.) | N/A | 6 | [13] |
| Simmons-Smith | |||||||
| Zn-Cu Couple | Diiodomethane | Cyclohex-2-en-1-ol | 92 | >98:2 | N/A | Stoichiometric | [14] |
| Et₂Zn (Furukawa mod.) | Diiodomethane | Allylic Alcohol | 74 | >20:1 | N/A | Stoichiometric | [15] |
| Biocatalysts | |||||||
| Engineered Myoglobin | Diazoacetonitrile | gem-Difluoro alkene | High | up to 99:1 | up to 99 | Catalytic | [16] |
| Mb(H64V,V68A) | Ethyl Diazoacetate | Styrene | >99 | >99:1 (trans) | >99 | Catalytic | [17][18] |
| Engineered Tautomerase | Diethyl 2-chloromalonate | α,β-Unsaturated Aldehyde | High | up to >25:1 | up to 99:1 | Catalytic | [19][20] |
Mandatory Visualization
The logical workflow for comparing the catalytic efficiency of different cyclopropanation methods is depicted below. This process outlines the parallel execution of reactions with various catalysts and the subsequent analysis to determine key performance metrics like yield and stereoselectivity.
Caption: Workflow for comparing cyclopropanation catalyst efficiency.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide generalized, yet detailed, experimental protocols for key cyclopropanation methods.
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol is adapted for a typical reaction between an alkene and a diazoacetate, catalyzed by a dirhodium(II) complex.[5]
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
Rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%)
-
Diazoacetate (e.g., ethyl diazoacetate, 1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or pentane, 5-10 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve the alkene (1.0 mmol) and the rhodium catalyst (0.01 mmol) in the anhydrous solvent (5 mL).
-
Addition of Diazo Compound: Prepare a solution of the diazoacetate (1.2 mmol) in the same anhydrous solvent (5 mL). Add this solution to the reaction flask dropwise over a period of 1-5 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclopropane product.
-
Analysis: Characterize the product by NMR spectroscopy. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[7]
Protocol 2: Furukawa-Modified Simmons-Smith Cyclopropanation
This modified procedure often provides higher yields and is suitable for a broader range of alkenes compared to the classical Simmons-Smith reaction.[14][15]
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
Diiodomethane (CH₂I₂, 1.5 mmol, 1.5 equiv)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 1.2 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous DCM (5 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise to the stirred solution. Following this, add diiodomethane (1.5 mmol) dropwise. Caution: Diethylzinc is pyrophoric and diiodomethane is toxic; handle with appropriate care.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel, add more DCM if necessary, and wash with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
Protocol 3: General Procedure for Biocatalytic Cyclopropanation
This protocol is based on the use of engineered myoglobin catalysts for asymmetric cyclopropanation.[18]
Materials:
-
Engineered Myoglobin variant (e.g., Mb(H64V,V68A))
-
Alkene substrate (e.g., Styrene, 5 mM final concentration)
-
Diazo compound (e.g., Ethyl diazoacetate, 10 mM final concentration)
-
Sodium dithionite (Na₂S₂O₄)
-
Buffer solution (e.g., 50 mM potassium phosphate buffer, pH 8.0)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Anaerobic environment (e.g., glovebox)
Procedure:
-
Catalyst Preparation: Prepare a stock solution of the purified myoglobin variant in the buffer.
-
Reaction Setup (Anaerobic): All steps should be performed in an anaerobic glovebox. In a sealed vial, add the buffer, the myoglobin stock solution (to a final concentration of ~50 µM), and the alkene substrate. If the substrate is not water-soluble, a stock solution in a minimal amount of co-solvent can be used.
-
Initiation: To initiate the reaction, add a freshly prepared solution of sodium dithionite (to a final concentration of ~1 mM) to reduce the heme center, followed immediately by the addition of the diazo compound.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for a specified time (e.g., 2-12 hours).
-
Work-up and Extraction: Quench the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex the mixture vigorously and then centrifuge to separate the layers. Carefully collect the organic layer. Repeat the extraction process.
-
Analysis: Analyze the combined organic extracts directly by GC or chiral HPLC to determine the yield, diastereoselectivity, and enantioselectivity of the cyclopropane product.
Conclusion
The field of cyclopropanation has evolved significantly, offering a diverse toolkit for synthetic chemists.
-
Rhodium and copper complexes remain the workhorses for reactions involving diazo compounds, providing high yields and, with appropriate chiral ligands, excellent stereoselectivity.[5][7][21] Rhodium catalysts, while more expensive, often provide superior performance for challenging substrates.[5]
-
Iron and cobalt catalysts are emerging as more sustainable and cost-effective alternatives, demonstrating impressive activity and selectivity, particularly in asymmetric transformations.[9][10][11]
-
The Simmons-Smith reaction is a reliable method for the stereospecific cyclopropanation of various alkenes, especially those with directing groups like allylic alcohols, though it is a stoichiometric process.[1][22]
-
Biocatalysis , driven by engineered enzymes, represents the cutting edge of asymmetric cyclopropanation.[4] These methods can achieve near-perfect enantioselectivity and diastereoselectivity under mild, aqueous conditions, even for challenging substrates like electron-deficient and fluorinated alkenes.[16][18]
The selection of an optimal cyclopropanation method requires careful consideration of the specific molecular target, desired level of stereocontrol, cost, and environmental impact. The data and protocols provided in this guide serve as a foundational resource for making informed decisions in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic and Biomimetic Catalysis for Intermolecular Cyclopropanation of Olefins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly cis-selective Rh(I)-catalyzed cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective iron-catalyzed intramolecular cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sas.rochester.edu [sas.rochester.edu]
- 19. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 22. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
A Comparative Guide to the Kinetic Studies of Methylcyclopropane Isomerization
For Researchers, Scientists, and Drug Development Professionals
The thermal isomerization of methylcyclopropane is a cornerstone reaction in the study of unimolecular gas-phase kinetics. This guide provides a comprehensive comparison of the kinetic parameters for the various isomerization pathways of this compound, supported by experimental data from key studies. Detailed experimental protocols and visualizations are included to offer a thorough understanding of the methodologies and reaction mechanisms.
Quantitative Data Summary
The thermal isomerization of this compound proceeds via parallel first-order reactions to form four primary butene isomers: 1-butene, cis-2-butene, trans-2-butene, and 2-methylpropene. The kinetic parameters for these reactions have been determined in several key studies, with consistent results obtained over a wide range of temperatures. The following tables summarize the Arrhenius parameters (Activation Energy, Ea, and pre-exponential factor, A) for the overall reaction and for the formation of each isomer.
Table 1: Arrhenius Parameters for the Overall Isomerization of this compound
| Study | Temperature Range (K) | Ea (kcal/mol) | log(A, s-1) |
| Kalra, Cho, & Lewis (1999)[1][2][3] | 695 - 1154 | 64.4 ± 0.3 | 15.37 ± 0.07 |
| Chesick (as cited by Kalra et al.)[1] | 713 - 763 | 65.0 | 15.45 |
| Setser & Rabinovitch (1963)[1] | 693 - 748 | 62.4 ± 0.6 | 14.61 ± 0.19 |
| O'Neal & Benson (Theoretical)[1] | - | 64.2 | 15.2 |
Table 2: Arrhenius Parameters for the Isomerization of this compound to Butene Isomers[1][2][3]
| Product | Ea (kcal/mol) | log(A, s-1) |
| 1-Butene | 64.5 ± 0.5 | 15.02 ± 0.11 |
| cis-2-Butene | 63.3 ± 0.3 | 14.60 ± 0.07 |
| trans-2-Butene | 64.9 ± 0.3 | 14.75 ± 0.06 |
| 2-Methylpropene | 66.4 ± 0.2 | 14.81 ± 0.05 |
The data indicates that the formation of 2-methylpropene has a significantly higher activation energy, which is attributed to the higher energy required to break the C(2)-C(3) bond compared to the methyl-substituted C(1)-C(2) bond in this compound[1][2]. The similarity in activation energies for the formation of cis- and trans-2-butene supports the hypothesis of a common diradical intermediate for these two products[1][2].
Experimental Protocols
The kinetic data presented above were primarily obtained through gas-phase unimolecular isomerization experiments conducted in either a static reactor or a single-pulse shock tube.
1. Static Reactor Method
This method is suitable for studying reaction kinetics at relatively lower temperatures (typically below 800 K).
-
Apparatus: A heated glass or quartz reaction vessel of a known volume, connected to a vacuum line, pressure gauges, and a gas handling system. The reactor is housed in a furnace to maintain a constant and uniform temperature.
-
Procedure:
-
The reaction vessel is evacuated to a high vacuum.
-
A known pressure of the reactant gas (this compound), often diluted in an inert bath gas like nitrogen or argon, is introduced into the heated reactor.
-
The reaction is allowed to proceed for a specific period.
-
The reaction is quenched by rapidly cooling the mixture or expanding it into a larger volume.
-
The product mixture is analyzed using gas chromatography (GC) to determine the relative concentrations of the reactant and products.
-
Rate constants are determined by measuring the extent of reaction at different reaction times.
-
2. Single-Pulse Shock Tube Method
This technique is employed for studying kinetics at much higher temperatures (typically above 800 K) and very short reaction times (microseconds to milliseconds).
-
Apparatus: A long tube divided by a diaphragm into a high-pressure driver section and a low-pressure experimental section. The experimental section is connected to a vacuum system, gas inlet, and analytical equipment.
-
Procedure:
-
The experimental section is filled with a dilute mixture of the reactant in a bath gas.
-
The driver section is pressurized with a light gas (e.g., helium).
-
The diaphragm is ruptured, generating a shock wave that travels through the experimental section, rapidly heating and compressing the reactant mixture.
-
The shock wave reflects off the end of the tube, further heating the gas for a short, well-defined period.
-
A reflected rarefaction wave then rapidly cools the mixture, quenching the reaction.
-
The product mixture is analyzed, typically by GC, to determine the extent of reaction.
-
By varying the initial conditions, the temperature and pressure behind the shock wave can be precisely controlled.
-
Product Analysis:
In both methods, the analysis of the reaction mixture is crucial. Gas chromatography with a flame ionization detector (FID) is the most common analytical technique. The different butene isomers and the remaining this compound are separated on a capillary column and quantified to determine their partial pressures or concentrations.
Visualizations
Isomerization Pathways of this compound
The thermal isomerization of this compound is believed to proceed through a diradical intermediate. The initial step involves the cleavage of a carbon-carbon bond in the cyclopropane ring.
Caption: Proposed reaction pathways for the isomerization of this compound.
Experimental Workflow for Kinetic Studies
The following diagram illustrates a generalized workflow for determining the kinetic parameters of this compound isomerization.
Caption: Generalized experimental workflow for kinetic analysis.
References
A Comparative Guide to the Spectroscopic Data of Methylcyclopropane: Experimental versus Theoretical Analyses
For researchers, scientists, and professionals in drug development, an accurate understanding of molecular structure and dynamics is paramount. Spectroscopic analysis is a cornerstone of this understanding, and the comparison between experimental data and theoretical predictions provides a powerful validation of both methodologies. This guide offers a detailed comparison of experimental and theoretical spectroscopic data for methylcyclopropane, a fundamental strained-ring hydrocarbon.
This document summarizes key quantitative data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a side-by-side view of experimental measurements and computational results. Detailed methodologies for the cited experiments and calculations are provided to ensure reproducibility and critical evaluation.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data, a common practice in chemical research.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Vibrational Spectroscopy: A Tale of Two Methods
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the quantized vibrational states of a molecule. The comparison between experimentally observed vibrational frequencies and those calculated using quantum chemical methods is crucial for the definitive assignment of vibrational modes.
Experimental Vibrational Frequencies
A comprehensive set of experimental vibrational frequencies for this compound is presented below. These frequencies are derived from various sources, primarily from gas-phase studies.
| Vibrational Mode Description | Experimental Frequency (cm⁻¹) |
| CH₃ asymmetric stretch | 3100 |
| CH₂ asymmetric stretch | 3079 |
| CH₂ symmetric stretch | 3055 |
| CH₃ symmetric stretch | 3017 |
| CH stretch | 2976 |
| CH₃ deformation | 2898 |
| CH₂ scissoring | 1488 |
| CH₃ asymmetric deformation | 1474 |
| CH₃ symmetric deformation | 1465 |
| CH₂ wagging | 1419 |
| CH₃ rocking | 1387 |
| CH₂ twisting | 1380 |
| Ring deformation | 1202 |
| CH rocking | 1111 |
| CH₃ rocking | 1072 |
| Ring breathing | 1041 |
| CH₂ rocking | 1021 |
| CH wagging | 1016 |
| CH₂ twisting | 983 |
| CH₃ rocking | 968 |
| Ring deformation | 911 |
| Torsional overtone | 224.0 (Raman) |
| Torsional overtone | 206.3 (Raman) |
Note: The assignments are based on comparisons with similar molecules and theoretical calculations. The data is compiled from various sources, including a technical report from the Defense Technical Information Center.[1]
Theoretical Vibrational Frequencies
Theoretical calculations of vibrational frequencies are typically performed using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The results are often scaled to better match experimental values. The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) provides calculated vibrational frequencies for this compound.
| Computational Method | Basis Set | Calculated Frequency (cm⁻¹) |
| B3LYP | 6-31G(d) | (Data not fully available in snippets) |
| MP2 | cc-pVTZ | (Data not fully available in snippets) |
Note: While the snippets confirm the existence of calculated data in the CCCBDB, a full comparative table is not provided.[2] Studies on related molecules like aminomethyl cyclopropane have shown that ab initio calculations are useful in predicting vibrational spectra.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. The comparison of experimental and theoretical chemical shifts provides detailed insights into the electronic structure.
Experimental NMR Chemical Shifts
Experimental ¹H and ¹³C NMR data for this compound are available from various databases.
¹³C NMR Chemical Shifts
| Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| C(methyl) | (Value not in snippets) |
| C(ring, substituted) | (Value not in snippets) |
| C(ring, methylene) | (Value not in snippets) |
Note: While SpectraBase lists the availability of the ¹³C NMR spectrum for this compound, the specific chemical shift values are not provided in the search snippets.[4]
¹H NMR Chemical Shifts
Due to the complex spin-spin coupling in the cyclopropyl ring, the ¹H NMR spectrum of this compound is not trivial. However, general regions for the proton resonances can be inferred from related compounds. The protons on the cyclopropane ring are expected to be shielded due to the ring current effect.
Theoretical NMR Chemical Shifts
The calculation of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT or other ab initio methods.
| Computational Method | Basis Set | Calculated Chemical Shift (δ, ppm) |
| GIAO-DFT (e.g., B3LYP) | (various) | (Specific data for this compound not found) |
| GIAO-CCSD(T) | (various) | (Specific data for this compound not found) |
Note: While general methodologies for calculating ¹³C NMR chemical shifts are described, specific theoretical values for this compound were not found in the provided search results.[5]
Experimental and Computational Methodologies
Experimental Protocols
-
Infrared (IR) and Raman Spectroscopy: Gas-phase FT-IR and Raman spectra are typically recorded on high-resolution spectrometers. For Raman spectroscopy of gaseous samples, a laser source is used for excitation, and the scattered light is analyzed.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer in a suitable deuterated solvent. Chemical shifts are referenced to a standard, such as tetramethylsilane (TMS).
Computational Methods
-
Vibrational Frequency Calculations: Quantum chemical calculations for vibrational frequencies are commonly performed using software packages like Gaussian. The B3LYP functional with a basis set such as 6-31G(d) is a widely used DFT method. For higher accuracy, methods like MP2 with larger basis sets (e.g., cc-pVTZ) can be employed.
-
NMR Chemical Shift Calculations: Theoretical NMR chemical shifts are often calculated using the GIAO method. This is typically done in conjunction with a DFT functional and a suitable basis set. The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts.
Conclusion
The comparison between experimental and theoretical spectroscopic data for this compound reveals a good qualitative agreement, which is essential for the confident assignment of spectral features to specific molecular motions and chemical environments. While comprehensive, directly comparable datasets in a single source are scarce in the public domain, the available data demonstrates the power of combining experimental measurements with theoretical calculations. For vibrational spectroscopy, calculated frequencies generally reproduce the experimental pattern, and with appropriate scaling factors, can achieve high quantitative accuracy. In NMR spectroscopy, theoretical calculations can aid in the assignment of complex spectra and provide a deeper understanding of the factors influencing chemical shifts. Future work would benefit from a single, comprehensive study that presents both experimental and a range of theoretical spectroscopic data for this compound, allowing for a more direct and detailed comparison.
References
Substituent Effects on Cyclopropanecarbaldehyde Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, a nuanced understanding of molecular reactivity is critical for the rational design of synthetic pathways and novel therapeutics. Substituted cyclopropanecarbaldehydes are valuable synthetic intermediates, offering a unique combination of a strained three-membered ring and an electrophilic carbonyl group. The reactivity of these molecules, however, is not uniform and is profoundly influenced by the nature and position of substituents on the cyclopropane ring. This guide provides a comparative analysis of the reactivity of substituted cyclopropanecarbaldehydes, supported by established principles and illustrative data, with detailed experimental protocols for quantitative assessment.
The reactivity of cyclopropanecarbaldehydes is primarily governed by two competing reaction pathways: nucleophilic addition to the carbonyl group and ring-opening of the cyclopropane moiety.[1] The balance between these pathways is dictated by the electronic properties of the substituents on the cyclopropane ring.
Electronic Effects of Substituents
Substituents exert a significant influence on the reactivity of cyclopropanecarbaldehydes through stereoelectronic effects. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the reaction rates and pathways.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups increase the electrophilicity of the carbonyl carbon.[1] This heightened positive character at the reaction center makes the molecule more susceptible to nucleophilic attack. In the context of nucleophilic addition to the carbonyl, EWGs stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby accelerating the reaction.[1] For ring-opening reactions, EWGs can facilitate the cleavage of the C-C bonds by stabilizing the resulting carbanionic intermediate.[1]
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH3) or alkyl groups can also influence reactivity. While they may decrease the electrophilicity of the carbonyl carbon, they can play a significant role in promoting ring-opening reactions. EDGs can polarize the distal C-C bond of the cyclopropane ring, rendering it more susceptible to cleavage.[1] Interestingly, in some ring-opening reactions, a parabolic Hammett plot is observed, indicating that both strong electron-donating and strong electron-withdrawing substituents can enhance the reaction rate compared to an unsubstituted or weakly substituted counterpart.[2][3]
Comparative Reactivity Data
Table 1: Illustrative Relative Rates of Nucleophilic Addition to para-Substituted 2-Phenylcyclopropanecarbaldehydes.
| Substituent (X) | Hammett Constant (σp) | Expected Relative Rate (krel) |
| -OCH3 | -0.27 | ~0.5 |
| -CH3 | -0.17 | ~0.7 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | ~2.5 |
| -CN | 0.66 | ~15 |
| -NO2 | 0.78 | ~25 |
Note: This table presents hypothetical data for illustrative purposes, based on established principles of physical organic chemistry. The relative rates are qualitative estimates and would need to be confirmed by experimental studies.[1]
Experimental Protocols
To experimentally determine and compare the reactivity of a series of substituted cyclopropanecarbaldehydes, a kinetic analysis of a model reaction, such as the addition of a nucleophile, can be performed using UV-Vis spectroscopy.
Protocol: Comparative Kinetic Analysis of Nucleophilic Addition by UV-Vis Spectroscopy
Objective: To determine the second-order rate constants (k2) for the reaction of a series of substituted cyclopropanecarbaldehydes with a nucleophile (e.g., sodium thiophenolate).
Materials:
-
A series of substituted cyclopropanecarbaldehydes (e.g., 2-phenyl-, 2-(4-methoxyphenyl)-, 2-(4-nitrophenyl)cyclopropanecarbaldehyde)
-
Sodium thiophenolate solution in a suitable solvent (e.g., DMSO)
-
Dry DMSO as the reaction solvent
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Stopped-flow apparatus (for fast reactions)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substituted cyclopropanecarbaldehyde of a known concentration (e.g., 0.1 M) in dry DMSO.
-
Prepare a stock solution of sodium thiophenolate of a known concentration (e.g., 0.01 M) in dry DMSO. The thiophenolate solution has a characteristic UV-Vis absorbance.[1]
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to monitor the absorbance of the thiophenolate anion at its λmax.
-
Equilibrate the instrument and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
For each cyclopropanecarbaldehyde, perform a series of kinetic runs under pseudo-first-order conditions, with the aldehyde in at least a 10-fold excess over the thiophenolate.
-
For rapid reactions, a stopped-flow apparatus should be utilized.
-
Record the decrease in absorbance of the thiophenolate over time.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a pseudo-first-order exponential decay to obtain the observed rate constant (k_obs) for each concentration of the aldehyde.
-
Plot k_obs versus the concentration of the cyclopropanecarbaldehyde. The slope of this plot will be the second-order rate constant (k2) for the reaction.[1]
-
Compare the k2 values for the different substituted cyclopropanecarbaldehydes to establish their relative reactivities.
-
Visualizing Reaction Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general reaction pathways, the experimental workflow for kinetic analysis, and the influence of substituents on the transition state.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying Methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of methylcyclopropane, a volatile organic compound (VOC) of interest in various research and industrial applications. The selection of an appropriate analytical method is critical for ensuring data reliability, which is paramount in drug development and scientific research. This document outlines the performance characteristics of the most common analytical techniques, details experimental protocols, and presents a logical workflow for method validation.
Comparative Performance of Analytical Methods
Gas Chromatography (GC) is the predominant technique for the analysis of volatile compounds like this compound. The choice of detector is a critical determinant of the method's performance characteristics. The two most common detectors used for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Specificity | Very High (provides structural information) | Moderate (based on retention time) |
| Sensitivity | High (ng to pg range) | High (pg to µg range) |
| Linearity | Good (typically over 2-3 orders of magnitude) | Excellent (typically over 4-5 orders of magnitude) |
| Accuracy | Excellent | Excellent |
| Precision (%RSD) | < 15% | < 10% |
| Typical Application | Identification and quantification, complex matrices | Routine quantification of known analytes |
Experimental Protocols
The following protocols are model methodologies for the quantification of this compound using Headspace GC-MS and GC-FID. These are synthesized from established methods for volatile organic compounds and cyclopropane derivatives.[1][2]
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound, especially in complex sample matrices.
a) Sample Preparation:
-
Accurately weigh 0.1 to 10 g of the sample into a headspace vial.[1]
-
If the sample is solid, it can be dissolved in a high-boiling point solvent to facilitate the release of volatile compounds.[1]
-
Seal the vial tightly with a septum and cap.
-
Place the vial in the headspace autosampler and incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow for the partitioning of this compound into the headspace.[1]
b) Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for volatile nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.[4]
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Full scan mode (e.g., m/z 35-150) for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification. The characteristic ions for cyclopropane are m/z 42 (molecular ion) and 41.[5]
-
Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.[4]
-
c) Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared using certified standards.
Headspace Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the routine and high-throughput quantification of this compound when its identity in the sample is already confirmed.
a) Sample Preparation:
The sample preparation protocol is identical to that described for Headspace GC-MS.
b) Instrumental Analysis:
-
Gas Chromatograph (GC):
-
The GC column, carrier gas, injector, and oven temperature program are the same as for the GC-MS method.
-
-
Detector:
-
Flame Ionization Detector (FID):
-
Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
c) Data Analysis:
-
Identify the this compound peak based on its retention time, which should be confirmed with a reference standard.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[6] The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. biopharminternational.com [biopharminternational.com]
Efficacy of Methylcyclopropane Derivatives as Precursors in Target Molecule Synthesis: A Comparative Guide
The synthesis of complex organic molecules, particularly those destined for pharmaceutical and agrochemical applications, hinges on the strategic selection of starting materials. The inherent strain and unique stereochemical properties of the cyclopropane ring make it a valuable motif in bioactive compounds. This guide provides a comparative analysis of the efficacy of methylcyclopropane-based precursors against acyclic alternatives in the synthesis of target molecules, with a practical focus on the insecticide, permethrin.
Comparative Synthesis of Permethrin: A Case Study
Permethrin, a widely used pyrethroid insecticide, features a substituted cyclopropane core, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA). The synthesis of this key structural element offers an excellent platform for comparing the strategic advantages and disadvantages of utilizing a pre-formed cyclopropane precursor versus constructing the ring from an acyclic starting material.
Two primary synthetic routes to the DCCA core are compared:
-
Route A: Convergent Synthesis from a this compound Precursor. This approach utilizes 2-methylcyclopropane-1-carbaldehyde, which already contains the cyclopropane ring. The synthesis proceeds by introducing the dichlorovinyl side chain via a Wittig-type reaction, followed by oxidation and esterification. This convergent strategy can be advantageous in terms of step economy, particularly for laboratory-scale synthesis and the exploration of analogues.[1]
-
Route B: Linear Synthesis from an Acyclic Precursor. A common industrial method involves the cyclopropanation of an acyclic diene, such as 1,1-dichloro-4-methyl-1,3-pentadiene.[1][2] This linear approach builds the cyclopropane ring from a more readily available and often less expensive starting material, making it favorable for large-scale production.[1]
The following table summarizes key quantitative data for the synthesis of permethrin precursors via both routes. It is important to note that yields and stereoselectivity are highly dependent on specific reaction conditions, catalysts, and scale.
| Step | Route A (from 2-Methylcyclopropane-1-carbaldehyde) | Route B (from Acyclic Precursor) |
| Key Transformation | Wittig Reaction | Cyclopropanation |
| Reactants | 2-Methylcyclopropane-1-carbaldehyde, Dichloromethylene ylide | 1,1-dichloro-4-methyl-1,3-pentadiene, Ethyl diazoacetate |
| Catalyst | - | Copper-based (e.g., CuSO₄) |
| Reported Yield | Moderate to Good (Qualitative) | 60% (for the diene precursor synthesis) |
| Overall Yield of DCCA | Potentially higher due to fewer steps | Variable, dependent on cyclopropanation efficiency |
| Stereoselectivity | Dependent on Wittig reaction conditions | Can be controlled by catalyst and conditions (e.g., cis:trans ratio of 25:75 for Permethrin)[3] |
Note: Direct side-by-side comparative studies with identical conditions are limited in the available literature. The data presented is a consolidation of information from various sources.
Experimental Protocols
Objective: To synthesize a 1,1-dihalo-2-(2-methylcyclopropyl)ethene derivative from 2-methylcyclopropane-1-carbaldehyde.
Materials:
-
2-Methylcyclopropane-1-carbaldehyde
-
Triphenylphosphine
-
Carbon tetrachloride (or other suitable haloalkane)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF, diethyl ether)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add the haloalkane dropwise.
-
Slowly add the strong base to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
To the freshly prepared ylide solution, add a solution of 2-methylcyclopropane-1-carbaldehyde in the same anhydrous solvent dropwise at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Objective: To synthesize ethyl 3-(2,2-dichlorovinyl)-2,2-dithis compound-1-carboxylate.
Materials:
-
1,1-dichloro-4-methyl-1,3-pentadiene
-
Ethyl diazoacetate
-
Copper-based catalyst (e.g., copper(II) sulfate)
-
Inert solvent (e.g., dichloroethane)
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Dissolve the 1,1-dichloro-4-methyl-1,3-pentadiene and the copper catalyst in the inert solvent.
-
Heat the mixture to reflux.
-
Add the ethyl diazoacetate dropwise to the refluxing mixture over several hours. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.[1]
Alternative Cyclopropanation Strategies
Beyond the specific case of permethrin, several other methods exist for the synthesis of cyclopropanes, each with its own set of advantages and limitations.
Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. This method offers a general and efficient route to a wide range of cyclopropane derivatives. The reaction proceeds through a rhodium carbene intermediate. High levels of diastereoselectivity and enantioselectivity can be achieved with chiral rhodium catalysts.[4][5][6][7]
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes. Chiral amines, such as prolinol derivatives, can catalyze the reaction between α,β-unsaturated aldehydes and bromomalonates to afford highly functionalized cyclopropanes with excellent enantio- and diastereoselectivity.[8][9][10] This approach avoids the use of transition metals.
Visualizing Synthetic Pathways
The logical workflows of the two primary synthetic routes to permethrin can be visualized as follows:
An overview of alternative cyclopropanation strategies from alkenes can be represented as:
Conclusion
The choice between a this compound precursor and an acyclic alternative for the synthesis of a target molecule is a strategic decision that depends on several factors, including the desired scale of production, cost of starting materials, and the required stereochemistry.
-
This compound precursors , such as 2-methylcyclopropane-1-carbaldehyde, offer a more convergent and often shorter synthetic route, which can be advantageous for laboratory-scale synthesis and the rapid generation of analogues for biological screening.[1]
-
Acyclic precursors are generally more cost-effective for large-scale industrial production, although the synthesis involves an additional cyclopropanation step.[1] However, this step can be highly optimized for yield and stereocontrol.
Ultimately, the optimal synthetic strategy must be determined on a case-by-case basis, taking into account the specific goals of the research or development program. This guide provides a framework for making an informed decision by presenting a comparison of the available strategies and the data to support them.
References
- 1. benchchem.com [benchchem.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Regio-, Diastereo-, and Enantioselective Rhodium-Catalyzed Intramolecular Cyclopropanation of (Z)-1,3-Dienyl Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. Highly enantioselective synthesis of nitrocyclopropanes via organocatalytic conjugate addition of bromomalonate to alpha,beta-unsaturated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 'On Water' Iminium/Enamine Catalysis: Organocatalytic Enantioselective Cyclopropanation of α,β-Unsaturated Aldehydes [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Methylcyclopropane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of methylcyclopropane.
This compound, a colorless, flammable gas, requires careful management due to its hazardous nature. Adherence to established protocols is crucial to mitigate risks of fire, explosion, and environmental contamination. The primary method for the disposal of this compound is through controlled incineration conducted by a licensed hazardous waste disposal facility.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include working in a well-ventilated area, preferably within a fume hood, and wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or potential for high concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.
All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity where this compound is handled or stored. Use spark-proof tools and explosion-proof equipment when transferring or managing this substance.[1]
Quantitative Safety Data
A summary of key quantitative safety data for this compound is provided in the table below for easy reference.
| Property | Value |
| Flash Point | 39 °C (102.2 °F)[2] |
| Boiling Point | 133 °C (271.4 °F) @ 760 mmHg[2] |
| Vapor Density | 2.97[2] |
| Specific Gravity | 0.870[2] |
Disposal Procedures
The recommended procedure for the disposal of this compound involves two main stages: the disposal of the chemical itself and the decontamination and disposal of the empty container. It is illegal and unsafe to dispose of this compound down the drain or with regular laboratory trash.
Step 1: Disposal of this compound Gas
The accepted method for the disposal of this compound is controlled incineration.[3] This process must be carried out by a licensed and certified hazardous waste disposal company that specializes in handling flammable gases.
-
Engage a Licensed Professional: Contact your institution's Environmental Health and Safety (EHS) department to identify and coordinate with a licensed hazardous waste disposal service.[4] These companies have the specialized equipment and expertise to transport and incinerate flammable gases safely and in compliance with all federal, state, and local regulations.[4]
-
Proper Labeling and Storage: While awaiting pickup, ensure the this compound container is clearly labeled as "Hazardous Waste - Flammable Gas" and includes the chemical name.[4] Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4]
Experimental Protocol: Controlled Incineration (Performed by Licensed Professionals)
While the specific operational parameters are determined by the hazardous waste facility, the general principles of controlled incineration for flammable hazardous wastes involve:
-
High-Temperature Combustion: The gas is incinerated at high temperatures, typically ranging from 850°C to 1300°C, to ensure complete destruction of the organic compounds.[5]
-
Sufficient Residence Time: The gases are maintained at this high temperature for a specific duration, known as the residence time, to ensure complete combustion. A common requirement is a minimum of one second at 1800°F (approximately 982°C).[6]
-
Turbulence and Oxygen Supply: The incinerator is designed to create sufficient turbulence and provide an adequate supply of oxygen to ensure efficient and complete mixing and combustion.[7]
-
Flue Gas Treatment: The exhaust gases from the incineration process are treated to remove any harmful byproducts, such as acid gases, before being released into the atmosphere.
Step 2: Disposal of Empty this compound Containers
Empty containers that have held this compound must be properly decontaminated before disposal to remove any residual chemical. The standard procedure for this is triple rinsing.[8]
Experimental Protocol: Triple Rinsing of this compound Containers
-
Initial Rinse: In a well-ventilated fume hood, carefully introduce a suitable solvent to the empty container. For this compound, a non-polar organic solvent such as acetone is appropriate. Fill the container to approximately 10-20% of its volume.
-
Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container for flammable organic solvents.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.
-
Final Rinse: After the third solvent rinse, perform a final rinse with water. Collect this aqueous rinsate in a separate hazardous waste container for aqueous waste.
-
Container Disposal: Once the container has been triple-rinsed and is free of any residual this compound, it can typically be disposed of as regular laboratory waste or recycled, depending on institutional policies. Deface or remove the original label to prevent misuse.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound and its container.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. samex-env.com [samex-env.com]
- 4. How Should Flammables Be Disposed Of? [greenflow.com]
- 5. basel.int [basel.int]
- 6. OAR 340-230-0120 – Solid and Infectious Waste Incinerators: Design and Operation [oregon.public.law]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Methylcyclopropane
For Immediate Reference: In the event of an emergency, refer to the Spill Response and First Aid sections of this guide.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with methylcyclopropane. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Understanding the Hazards
This compound is a colorless, flammable gas.[1] The primary hazards associated with its use are flammability and potential for asphyxiation in high concentrations. While specific occupational exposure limits for this compound have not been established, it is crucial to handle it with care in a well-ventilated area.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE for routine operations and emergency situations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling (in a well-ventilated area) | Safety glasses with side shields or chemical splash goggles. | Flame-retardant lab coat. Nitrile or neoprene gloves. | Not generally required if ventilation is adequate to maintain oxygen levels above 19.5%. |
| Connecting/Disconnecting Cylinders | Chemical splash goggles and a face shield. | Flame-retardant lab coat and apron. Insulated gloves for handling cold cylinders. | Not generally required if performed in a well-ventilated area with no signs of leakage. |
| Emergency (Spill or Leak) | Chemical splash goggles and a face shield. | Flame-retardant, chemical-resistant coveralls. Insulated and chemical-resistant gloves. | A self-contained breathing apparatus (SCBA) is required for entering areas with unknown concentrations or in the event of a significant leak. |
Safe Handling and Storage
Operational Plan:
-
Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, static electricity, and spark-producing equipment.
-
Cylinder Security: Secure this compound cylinders in an upright position using a cylinder stand or chain.
-
Leak Detection: Before use, check for leaks at the cylinder valve and connections using a suitable leak detection solution (e.g., soapy water).
-
Pressure Regulator: Use a pressure-reducing regulator compatible with flammable gases.
-
Transfer Lines: Use tubing and piping materials that are compatible with this compound.
Storage Plan:
-
Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Store this compound cylinders separately from oxidizing gases, with a minimum distance of 20 feet or a fire-resistant barrier.
-
Ensure the valve protection cap is securely in place when the cylinder is not in use.
Spill Response Protocol
In the event of a this compound leak or spill, follow the established emergency protocol immediately. The following diagram illustrates the logical workflow for responding to a spill.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
